Spaslar
Description
Properties
CAS No. |
79173-10-7 |
|---|---|
Molecular Formula |
C46H70BrMgN7O10S2 |
Molecular Weight |
1049.4 g/mol |
IUPAC Name |
magnesium;2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;bromide |
InChI |
InChI=1S/C20H38NO2.2C13H17N3O4S.BrH.Mg/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h17-19H,4-16H2,1-3H3;2*4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;;+2/p-3 |
InChI Key |
GYRGJOUVVMKEAH-UHFFFAOYSA-K |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |
Synonyms |
spaslar |
Origin of Product |
United States |
Foundational & Exploratory
Hyoscine Butylbromide: A Deep Dive into its Mechanism of Action on Smooth Muscle
A Technical Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
Abstract
Hyoscine butylbromide, a quaternary ammonium derivative of hyoscine, is a widely utilized antispasmodic agent. Its clinical efficacy in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and biliary colic, is well-established. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of hyoscine butylbromide on smooth muscle. The primary focus is its potent anticholinergic activity, mediated through competitive antagonism of muscarinic acetylcholine receptors. This document will detail the downstream signaling pathways affected, present quantitative data on its receptor binding and functional potency, and provide comprehensive experimental protocols for its study. Furthermore, this guide will explore its secondary mechanism involving nicotinic receptor antagonism and its potential contribution to the overall therapeutic effect.
Introduction
Smooth muscle contraction is a fundamental physiological process, critical for the function of numerous organ systems, including the gastrointestinal, urogenital, and respiratory tracts. The dysregulation of smooth muscle contractility is a hallmark of various pathological conditions, leading to symptoms such as abdominal cramping, biliary and renal colic, and bladder spasms. Hyoscine butylbromide, also known as scopolamine butylbromide, is a peripherally acting antimuscarinic agent that effectively alleviates these symptoms by inducing smooth muscle relaxation.
Chemically, hyoscine butylbromide is a quaternary ammonium compound. This structural feature confers a positive charge, which limits its lipid solubility and consequently its ability to cross the blood-brain barrier. This property is clinically advantageous, as it minimizes the central nervous system side effects commonly associated with tertiary amine anticholinergics like its parent compound, scopolamine. This guide will provide a detailed examination of the pharmacological actions of hyoscine butylbromide at the molecular and cellular levels.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of hyoscine butylbromide is its competitive antagonism of acetylcholine at muscarinic receptors on the surface of smooth muscle cells. Acetylcholine, the principal neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating smooth muscle contraction.
The Gq-Coupled Signaling Pathway
In smooth muscle, the predominant muscarinic receptor subtypes involved in contraction are the M2 and M3 receptors. Acetylcholine binding to the M3 receptor, a Gq protein-coupled receptor (GPCR), initiates a well-defined signaling cascade:
-
Gq Protein Activation: Upon acetylcholine binding, the M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which in turn enables the interaction between actin and myosin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.
Hyoscine Butylbromide's Point of Intervention
Hyoscine butylbromide exerts its spasmolytic effect by competitively binding to the M3 muscarinic receptor, thereby preventing acetylcholine from initiating this signaling cascade. By blocking the receptor, hyoscine butylbromide effectively inhibits the production of IP3 and the subsequent release of intracellular calcium, leading to the relaxation of the smooth muscle.
Figure 1: Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by Hyoscine Butylbromide. This diagram illustrates the cascade of events initiated by acetylcholine binding to the M3 muscarinic receptor, leading to smooth muscle contraction. Hyoscine butylbromide acts as a competitive antagonist at the M3 receptor, blocking this pathway.
Secondary Mechanism: Nicotinic Receptor Antagonism
While the primary spasmolytic action of hyoscine butylbromide is through muscarinic receptor blockade, evidence suggests a secondary mechanism involving the antagonism of nicotinic acetylcholine receptors. This action is more prominent at higher concentrations.
Nicotinic receptors are present in autonomic ganglia, including the intramural ganglia of the gastrointestinal tract. By blocking these receptors, hyoscine butylbromide can modulate neurotransmission within the enteric nervous system, which may contribute to its overall spasmolytic effect by reducing intrinsic reflexes associated with motility and secretion. Studies on SH-SY5Y cells have shown that hyoscine butylbromide can potently block human neuronal nicotinic acetylcholine receptors in a non-competitive manner. This ganglionic blockade is considered to play a modulatory, rather than a primary, role in its therapeutic action.
Quantitative Pharmacological Data
The potency and affinity of hyoscine butylbromide for its target receptors have been quantified in various in vitro studies.
Muscarinic Receptor Binding Affinity
Table 1: Binding Affinities (Ki in nM) of Scopolamine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 0.83 |
| M2 | 5.3 |
| M3 | 0.34 |
| M4 | 0.38 |
| M5 | 0.34 |
Data for scopolamine, the parent compound of hyoscine butylbromide.
Functional Potency (IC50 Values)
The functional potency of hyoscine butylbromide in inhibiting smooth muscle contraction and related processes has been determined in various experimental models.
Table 2: IC50 Values of Hyoscine Butylbromide in Human Intestinal Tissue
| Parameter | IC50 (nmol/L) |
| Muscle Contraction Reduction | 429 |
| Calcium Mobilization Reduction | 121 |
| Epithelial Secretion Reduction | 224 |
Data from studies on human intestinal samples.
Nicotinic Receptor Antagonism Potency
The inhibitory effect of hyoscine butylbromide on nicotinic acetylcholine receptors has also been quantified.
Table 3: IC50 Value of Hyoscine Butylbromide for Nicotinic Receptor Antagonism
| Receptor/Cell Line | IC50 (µM) |
| Human Nicotinic Acetylcholine Receptors (SH-SY5Y cells) | 0.19 |
This value is approximately seven times more potent than the ganglionic blocker hexamethonium.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of hyoscine butylbromide.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a method to determine the binding affinity (Ki) of hyoscine butylbromide for muscarinic receptor subtypes.
-
Objective: To quantify the affinity of hyoscine butylbromide for M1, M2, M3, M4, and M5 muscarinic receptors.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled hyoscine butylbromide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Scintillation counter and scintillation fluid.
-
96-well microplates.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine), and competition binding (radioligand + varying concentrations of hyoscine butylbromide).
-
Incubation: Add the cell membranes, radioligand, and competing ligands to the wells. Incubate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of hyoscine butylbromide.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to a specific receptor.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol describes the methodology for measuring the effect of hyoscine butylbromide on the contractility of isolated smooth muscle strips.
-
Objective: To determine the concentration-response relationship for hyoscine butylbromide-induced relaxation of pre-contracted smooth muscle tissue.
-
Materials:
-
Isolated organ bath system (e.g., Radnoti, DMT, iWorx) with isometric force transducers.
-
Data acquisition system and software (e.g., PowerLab with LabChart).
-
Smooth muscle tissue (e.g., guinea pig ileum, human colonic strips).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).
-
Carbogen gas (95% O2, 5% CO2).
-
Contractile agent (e.g., acetylcholine, carbachol, or high KCl).
-
Hyoscine butylbromide.
-
Suture silk.
-
-
Procedure:
-
Tissue Preparation: Dissect smooth muscle strips from the desired organ and mount them in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen.
-
Transducer Attachment: Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer using suture silk.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (preload) of approximately 1 gram, with washes of fresh PSS every 15-20 minutes.
-
Inducing Contraction: Induce a stable, submaximal contraction by adding a contractile agent to the bath.
-
Hyoscine Butylbromide Administration: Once a stable contractile plateau is reached, add hyoscine butylbromide to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
-
Data Analysis:
-
Measure the relaxation at each concentration of hyoscine butylbromide as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the log concentration of hyoscine butylbromide to generate a concentration-response curve.
-
Calculate the IC50 value from the curve using non-linear regression analysis.
-
Figure 3: Workflow for an Isolated Organ Bath Experiment. This diagram shows the sequential steps for assessing the effect of a drug on smooth muscle contractility in vitro.
Intracellular Calcium Imaging with Fura-2 AM
This protocol details a method for measuring changes in intracellular calcium concentration in response to hyoscine butylbromide.
-
Objective: To visualize and quantify the effect of hyoscine butylbromide on acetylcholine-induced changes in intracellular Ca2+ in smooth muscle cells.
-
Materials:
-
Isolated primary smooth muscle cells or a suitable cell line.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Anhydrous DMSO.
-
Pluronic F-127.
-
Recording buffer (e.g., HEPES-buffered saline containing in mM: NaCl 150, KCl 3, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10, pH 7.4).
-
Fluorescence microscope equipped with a ratiometric imaging system (e.g., with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm) and appropriate software for data acquisition and analysis.
-
Acetylcholine.
-
Hyoscine butylbromide.
-
-
Procedure:
-
Cell Preparation: Culture smooth muscle cells on glass coverslips.
-
Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 in recording buffer). Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
De-esterification: Wash the cells with fresh recording buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with recording buffer.
-
Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulation: Perfuse the cells with a solution containing acetylcholine to induce an increase in intracellular Ca2+.
-
Inhibition: After the acetylcholine response, perfuse with a solution containing both acetylcholine and hyoscine butylbromide to observe the inhibitory effect.
-
-
Data Analysis:
-
The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
Analyze the change in the fluorescence ratio over time to quantify the effect of acetylcholine and the inhibitory effect of hyoscine butylbromide.
-
The intracellular Ca2+ concentration can be calibrated using the Grynkiewicz equation if desired.
-
Conclusion
Hyoscine butylbromide is a potent antispasmodic agent that exerts its primary therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, on smooth muscle cells. This action effectively inhibits the Gq-coupled signaling pathway, preventing the rise in intracellular calcium that is essential for muscle contraction. Additionally, at higher concentrations, it exhibits a non-competitive antagonism of neuronal nicotinic acetylcholine receptors, which may contribute to its overall spasmolytic effect by modulating ganglionic neurotransmission. Its quaternary ammonium structure ensures peripheral action with minimal central nervous system side effects, making it a valuable and widely used therapeutic agent for the treatment of a variety of conditions involving smooth muscle spasms. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this important drug and to develop novel antispasmodic therapies.
Core Active Ingredients of Spaslar Formulations: A Technical Guide
This in-depth guide provides a comprehensive overview of the core active ingredients found in Spaslar brand formulations: Hyoscine Butylbromide and Mebeverine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, mechanisms of action, and relevant experimental methodologies.
Hyoscine Butylbromide: A Peripherally Acting Anticholinergic Agent
Hyoscine Butylbromide, a semi-synthetic derivative of scopolamine, is the core active ingredient in Spasler-P Syrup. It functions as a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2][3][4]
Pharmacological Profile
Mechanism of Action: Hyoscine Butylbromide is a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3) located on smooth muscle cells of the gastrointestinal, biliary, and genito-urinary tracts.[1][3][5][6] By blocking the action of acetylcholine, it inhibits parasympathetic stimulation, leading to smooth muscle relaxation and a reduction in spasms.[5][6][7] At higher concentrations, it can also exhibit a ganglion-blocking effect by binding to nicotinic receptors.[1][6] This dual action contributes to its potent antispasmodic effect.
Pharmacodynamics: The primary pharmacodynamic effect of Hyoscine Butylbromide is the relaxation of smooth muscle, which alleviates cramping and pain.[5][6][8] It has a selective action on the smooth muscles of the abdominal and pelvic organs.[2] In addition to its spasmolytic properties, it can also inhibit epithelial secretion in the gastrointestinal tract.[1]
Pharmacokinetics: A summary of the pharmacokinetic parameters of Hyoscine Butylbromide is presented in Table 1.
| Parameter | Value | Source |
| Oral Bioavailability | <1% - 8% | [1][6][9] |
| Plasma Protein Binding | ~4.4% | [2] |
| Volume of Distribution (Vss) | 128 L | [2] |
| Metabolism | Hydrolytic cleavage of the ester bond. | [2] |
| Elimination Half-life | ~5 hours (terminal phase) | [2] |
| Excretion (IV administration) | 42-61% renal, 28.3-37% fecal | [2] |
Signaling Pathway
The primary signaling pathway affected by Hyoscine Butylbromide is the Gq-coupled protein pathway initiated by acetylcholine binding to muscarinic receptors on smooth muscle cells. By blocking this interaction, Hyoscine Butylbromide prevents the downstream signaling cascade that leads to muscle contraction.
Experimental Protocols
In vitro assessment of antimuscarinic activity in human intestinal tissue:
A study on human intestinal samples provides a robust protocol for evaluating the mechanism of action of Hyoscine Butylbromide.[10]
-
Tissue Preparation: Human intestinal tissue samples are obtained, and the mucosal and submucosal layers are separated from the muscularis externa.
-
Muscle Contraction Studies (Isometric Force Transducers): Circular muscle strips are mounted in organ baths containing Krebs solution and connected to isometric force transducers. The effect of Hyoscine Butylbromide on spontaneous or agonist-induced (e.g., bethanechol) muscle contractions is measured.
-
Epithelial Secretion Studies (Ussing Chamber): The intestinal mucosa is mounted in Ussing chambers to measure short-circuit current (Isc), an indicator of active ion transport and secretion. The effect of Hyoscine Butylbromide on baseline Isc and agonist-induced Isc is determined.
-
Calcium Imaging: Intracellular calcium levels in isolated smooth muscle cells are monitored using fluorescent calcium indicators (e.g., Fura-2). The ability of Hyoscine Butylbromide to inhibit agonist-induced calcium mobilization is assessed.
-
Neuroimaging: The effect of Hyoscine Butylbromide on the activity of enteric neurons can be studied using voltage-sensitive dyes to measure changes in membrane potential in response to electrical stimulation or agonists.
Mebeverine Hydrochloride: A Musculotropic Antispasmodic
Mebeverine Hydrochloride is the core active ingredient in Spasler Neo tablets. It is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[11][12][13]
Pharmacological Profile
Mechanism of Action: The precise mechanism of action of Mebeverine is not fully elucidated, but it is known to have a multifaceted effect.[11][12][14] It is believed to act through several mechanisms, including:
-
Direct action on smooth muscle: It has a direct relaxant effect on gastrointestinal smooth muscle without affecting normal gut motility.[11][12]
-
Modulation of ion channels: It may decrease the permeability of ion channels, including calcium and sodium channels, in smooth muscle cells, thereby reducing muscle excitability.[11][15]
-
Local anesthetic effect: It exhibits local anesthetic properties that may contribute to pain relief.[11][15]
-
Weak anticholinergic activity: It has a very weak antimuscarinic effect.[11][16][17]
-
Blockade of noradrenaline reuptake: It may block the reuptake of noradrenaline, which could contribute to its spasmolytic action.[11][12]
Pharmacodynamics: The primary pharmacodynamic effect of Mebeverine is the relaxation of gastrointestinal smooth muscle, leading to the relief of abdominal cramps and pain associated with conditions like Irritable Bowel Syndrome (IBS).[12][13][14]
Pharmacokinetics: A summary of the pharmacokinetic parameters of Mebeverine Hydrochloride is presented in Table 2.
| Parameter | Value | Source |
| Absorption | Rapidly and completely absorbed | [11][12] |
| Plasma Protein Binding | 75% | [12] |
| Metabolism | Completely metabolized by esterases to veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC). | [11][12] |
| Time to Peak Plasma Concentration (Tmax) of DMAC | ~1 hour | [12] |
| Elimination Half-life of DMAC | ~2.45 hours | [11] |
| Excretion | Almost entirely as metabolites in the urine. | [11][12] |
Signaling Pathway
Due to its complex mechanism of action, a single signaling pathway for Mebeverine is not fully defined. However, its effect on ion channels is a key aspect of its action.
Experimental Protocols
Ex vivo assessment of spasmolytic activity:
The spasmolytic activity of Mebeverine and its derivatives can be assessed using ex vivo models of intestinal smooth muscle contraction.
-
Tissue Preparation: Segments of animal intestine (e.g., rat or guinea pig ileum) are isolated and suspended in an organ bath containing a physiological salt solution.
-
Induction of Contraction: Smooth muscle contractions are induced by agonists such as acetylcholine, histamine, or potassium chloride.
-
Measurement of Spasmolytic Effect: The ability of Mebeverine to relax the pre-contracted intestinal segments is measured using an isometric transducer. Dose-response curves can be generated to determine the potency (e.g., IC50) of the compound.
-
Investigation of Mechanism: To investigate the mechanism of action, the experiments can be repeated in the presence of specific receptor antagonists or ion channel blockers to determine if Mebeverine's effect is mediated through a particular pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. mims.com [mims.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 5. prisminltd.com [prisminltd.com]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
- 9. mims.com [mims.com]
- 10. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicines.org.uk [medicines.org.uk]
- 12. mims.com [mims.com]
- 13. About mebeverine - NHS [nhs.uk]
- 14. Mebeverine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 16. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 17. Mebeverine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Anticholinergic effects of Hyoscine Butylbromide in vitro
An In-Depth Technical Guide to the In Vitro Anticholinergic Effects of Hyoscine Butylbromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyoscine Butylbromide (HBB), also known as scopolamine butylbromide, is a peripherally acting anticholinergic agent widely utilized for its spasmolytic properties in treating abdominal pain and cramping.[1][2] As a quaternary ammonium derivative of hyoscine, its structure restricts its passage across the blood-brain barrier, leading to a favorable safety profile with minimal central nervous system side effects.[3][4] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Hyoscine Butylbromide, focusing on its anticholinergic effects. It details the molecular mechanisms, summarizes quantitative data from key functional assays, outlines common experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Anticholinergic Action
The primary mechanism of action for Hyoscine Butylbromide is its function as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[3][5][6] Its therapeutic effect in the gastrointestinal (GI) tract is primarily mediated through the blockade of M3 muscarinic receptors located on smooth muscle cells.[3][7]
-
Muscarinic Receptor Antagonism : HBB demonstrates a high affinity for muscarinic receptors, competitively inhibiting the binding of acetylcholine.[1][3] This blockade prevents the intracellular signaling cascade that leads to smooth muscle contraction, resulting in a spasmolytic or muscle-relaxing effect.[1][7] While it binds to all muscarinic receptor subtypes (M1-M5), its pronounced effect on GI motility is attributed to its potent antagonism at M3 receptors.[3][8]
-
Nicotinic Receptor Effects : At concentrations significantly higher than those required for muscarinic blockade (e.g., 10 μmol/L), HBB also exhibits antagonist activity at nicotinic acetylcholine receptors.[3][9] This results in a ganglion-blocking effect, which may play a moderate, secondary role in its overall pharmacological profile by modulating nerve activity and secretion.[2][3][9]
Quantitative Analysis of In Vitro Activity
Functional in vitro studies using human intestinal tissue have quantified the inhibitory effects of Hyoscine Butylbromide on various cholinergic responses. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, demonstrating its potent antimuscarinic activity.
| Assay Type | Agonist Used | Measured Effect | Tissue/Cell Line | IC50 Value | Reference(s) |
| Muscle Contraction Assay | Bethanechol | Inhibition of Muscle Contraction | Human Intestine | 429 nmol/L | [9][10] |
| Calcium Imaging | Bethanechol | Inhibition of Calcium Mobilization | Human Intestine | 121 nmol/L | [9][10] |
| Ussing Chamber | Bethanechol | Inhibition of Epithelial Secretion | Human Intestine | 224 nmol/L | [9][10] |
| Electrophysiology | Acetylcholine (100µM) | Inhibition of Nicotinic Currents | Human SH-SY5Y Cells | 190 nmol/L (0.19 µM) | [11][12] |
These data indicate that Hyoscine Butylbromide inhibits muscarinic receptor-mediated functional responses in the nanomolar range. Notably, it also blocks neuronal nicotinic ACh receptors within the same concentration range, suggesting this effect could contribute to its overall spasmolytic activity in vivo.[12]
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling and HBB Antagonism
The primary spasmolytic effect of HBB results from the interruption of the Gq-coupled M3 receptor signaling pathway in smooth muscle cells. Upon binding of acetylcholine, the M3 receptor activates a cascade leading to muscle contraction. HBB competitively blocks the initial step of this pathway.
Caption: M3 receptor signaling pathway and the antagonistic action of Hyoscine Butylbromide.
Experimental Workflow: Isolated Tissue Bath Assay
A cornerstone of in vitro pharmacology for assessing smooth muscle activity is the isolated tissue bath experiment. This workflow is commonly used to determine the potency of anticholinergic agents like HBB by measuring their ability to inhibit agonist-induced muscle contractions.
References
- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Metamizole's role in prostaglandin synthesis inhibition
An In-depth Technical Guide to Metamizole's Role in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex mechanism of action that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). A primary facet of its pharmacological profile is the inhibition of prostaglandin synthesis, a critical pathway in the mediation of pain and fever. This technical guide provides a detailed examination of metamizole's interaction with the prostaglandin synthesis pathway, focusing on its mechanism of action, the role of its active metabolites, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.
Introduction
Metamizole, first marketed in 1922, is a potent non-opioid analgesic, antipyretic, and spasmolytic agent.[1] Unlike typical NSAIDs, it exhibits weak anti-inflammatory properties in therapeutic doses and is associated with a more favorable gastrointestinal safety profile.[2][3] Its clinical efficacy is primarily attributed to its influence on the central nervous system and its ability to inhibit the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2).[4][5] Metamizole is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive compounds, including 4-aminoantipyrine (4-AA).[6][7] These metabolites are responsible for the drug's therapeutic effects through their interaction with cyclooxygenase (COX) enzymes.[3]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The analgesic and antipyretic effects of metamizole are largely mediated by the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds derived from arachidonic acid that play a crucial role in signaling pain and inducing fever.[4] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.
The Prostaglandin Synthesis Pathway
The canonical pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostanoids, including PGE2, a key mediator of fever and pain.[8]
References
- 1. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
Hyoscine Butylbromide: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscine Butylbromide, a quaternary ammonium derivative of scopolamine, is a widely utilized antispasmodic agent. Its therapeutic efficacy resides in its ability to modulate specific cellular signaling pathways, primarily within smooth muscle and epithelial cells. This technical guide provides an in-depth exploration of the cellular mechanisms affected by Hyoscine Butylbromide, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. The core of its action lies in the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced effect on the M3 subtype, leading to a cascade of intracellular events that culminate in smooth muscle relaxation and reduced epithelial secretion. Furthermore, at higher concentrations, it exhibits a secondary effect on nicotinic acetylcholine receptors. This document aims to be a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.
Primary Cellular Target: Muscarinic Acetylcholine Receptors
Hyoscine Butylbromide's principal mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It displays a high affinity for these receptors located on the surface of smooth muscle cells, particularly in the gastrointestinal tract.[1][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling.[2]
Receptor Subtype Specificity
While Hyoscine Butylbromide acts on M1, M2, and M3 receptor subtypes, it demonstrates a stronger inhibitory effect on M3 receptors, which are predominantly responsible for its antispasmodic effects.[2][4] It also shows antagonism at M2 receptors.[4] One source suggests it binds with equal affinity to all M1-M5 subtypes, which are mainly Gq-coupled.[5]
Downstream Signaling Pathways
The binding of acetylcholine to muscarinic receptors, particularly the M3 receptor, activates a well-defined signaling cascade. Hyoscine Butylbromide, by blocking this initial step, effectively inhibits the entire downstream pathway.
The Gq/11 - PLC - IP3/DAG Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5] The signaling cascade proceeds as follows:
-
G-Protein Activation: Upon acetylcholine binding, the M3 receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm.[6]
-
Smooth Muscle Contraction: The increase in intracellular calcium concentration is a critical trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[7]
-
Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). PKC can further contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase, thereby promoting a sustained contractile state.
By acting as a competitive antagonist at the M3 receptor, Hyoscine Butylbromide prevents the initiation of this entire cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5]
Secondary Cellular Target: Nicotinic Acetylcholine Receptors
At higher concentrations (e.g., 10 μmol/L), Hyoscine Butylbromide also demonstrates antagonistic effects on nicotinic acetylcholine receptors (nAChRs).[1][4] This action is considered a secondary mechanism and contributes a ganglion-blocking effect, which can moderately decrease nerve activity, secretion, and motility.[4] Studies on SH-SY5Y cells have shown that Hyoscine Butylbromide can potently block human nicotinic acetylcholine receptors in a non-competitive manner.[8]
Quantitative Data
The following tables summarize the available quantitative data on the effects of Hyoscine Butylbromide.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (Muscle Contraction) | 429 nmol/L | Human Intestinal Muscle | [4] |
| IC50 (Calcium Mobilization) | 121 nmol/L | Human Intestinal Tissue | [4] |
| IC50 (Epithelial Secretion) | 224 nmol/L | Human Intestinal Epithelium | [4] |
Table 1: IC50 Values for Physiological Effects
| Receptor Subtype | IC50 Value | Cell/Tissue Type | Reference |
| Muscarinic M2 | 3.1 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | [4] |
| Muscarinic M3 | 0.9 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | [4] |
| Nicotinic (neuronal) | 0.19 µmol/L | SH-SY5Y cells | [9] |
Table 2: IC50 Values for Receptor Antagonism
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of Hyoscine Butylbromide.
Isometric Force Measurement of Intestinal Smooth Muscle
This protocol is used to measure the contractile force of smooth muscle strips and assess the relaxant effect of Hyoscine Butylbromide.
Objective: To determine the effect of Hyoscine Butylbromide on the contractility of isolated intestinal smooth muscle.
Materials:
-
Isolated intestinal segments (e.g., from human or animal models)
-
Krebs solution (in mM: NaCl, 118; KCl, 4.7; NaH2PO4, 1.0; NaHCO3, 25; MgCl2, 1.2; D-Glucose, 11; CaCl2, 2.5)
-
Carbogen gas (95% O2, 5% CO2)
-
Isometric force transducer
-
Organ bath system with temperature control (37°C)
-
Data acquisition system
-
Hyoscine Butylbromide stock solution
-
Contractile agonist (e.g., Bethanechol, Carbachol, or KCl)
Procedure:
-
Tissue Preparation: Dissect segments of the intestine and place them in ice-cold, oxygenated Krebs solution. Carefully remove the mucosa and cut the muscle layer into longitudinal or circular strips of appropriate size.
-
Mounting: Suspend the muscle strips in the organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period of at least 60 minutes under a resting tension. During this time, wash the tissues with fresh Krebs solution every 15-20 minutes.
-
Induction of Contraction: After equilibration, induce a stable contraction using a contractile agonist.
-
Application of Hyoscine Butylbromide: Once a stable contractile plateau is reached, add Hyoscine Butylbromide to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
Data Recording and Analysis: Record the isometric tension continuously. The relaxant effect of Hyoscine Butylbromide is measured as the percentage reduction in the agonist-induced contraction. Construct concentration-response curves and calculate the IC50 value.
Ussing Chamber Electrophysiology for Epithelial Secretion
This technique measures ion transport across an epithelial sheet, providing a functional measure of secretion.
Objective: To assess the effect of Hyoscine Butylbromide on agonist-induced epithelial secretion.
Materials:
-
Intestinal mucosal sheets
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with agar bridges
-
Ringer's solution
-
Carbogen gas (95% O2, 5% CO2)
-
Secretory agonist (e.g., Bethanechol)
-
Hyoscine Butylbromide stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate a segment of the intestine and strip the muscle layers to obtain a sheet of mucosa.
-
Mounting: Mount the mucosal sheet between the two halves of the Ussing chamber, separating the apical and basolateral sides.
-
Equilibration: Fill both chambers with Ringer's solution maintained at 37°C and bubbled with carbogen. Allow the tissue to equilibrate until a stable baseline transepithelial potential difference and resistance are achieved.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which is a measure of net ion transport.
-
Induction of Secretion: Add a secretory agonist to the basolateral side to induce an increase in Isc, indicative of anion secretion.
-
Application of Hyoscine Butylbromide: Once the agonist-induced Isc has stabilized, add Hyoscine Butylbromide to the basolateral chamber at various concentrations.
-
Data Recording and Analysis: Continuously record the Isc. The inhibitory effect of Hyoscine Butylbromide is quantified as the reduction in the agonist-induced Isc. Calculate the IC50 value from the concentration-response data.
Intracellular Calcium Imaging
This method allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to stimuli.
Objective: To measure the effect of Hyoscine Butylbromide on agonist-induced intracellular calcium mobilization.
Materials:
-
Isolated smooth muscle cells or intestinal tissue explants
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution (PSS)
-
Agonist (e.g., Bethanechol)
-
Hyoscine Butylbromide stock solution
-
Fluorescence microscopy system with a high-speed camera
-
Image analysis software
Procedure:
-
Cell/Tissue Loading: Incubate the isolated cells or tissue explants with a membrane-permeant fluorescent calcium indicator in PSS.
-
Mounting: Place the loaded cells/tissue in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse with PSS and record baseline fluorescence for a few minutes.
-
Stimulation: Perfuse with a solution containing the agonist to induce an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.
-
Inhibition with Hyoscine Butylbromide: Pre-incubate the cells/tissue with Hyoscine Butylbromide for a defined period before agonist stimulation, or co-apply Hyoscine Butylbromide with the agonist.
-
Data Acquisition and Analysis: Capture fluorescence images at regular intervals. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Quantify the fluorescence signals and compare the agonist-induced calcium response in the presence and absence of Hyoscine Butylbromide to determine the inhibitory effect and calculate the IC50.
Whole-Cell Patch Clamp for Nicotinic Receptor Antagonism
This electrophysiological technique is used to record ion channel currents from a single cell, allowing for the characterization of receptor-mediated responses.
Objective: To investigate the antagonistic effect of Hyoscine Butylbromide on nicotinic acetylcholine receptor currents.
Materials:
-
Cell line expressing nicotinic acetylcholine receptors (e.g., SH-SY5Y)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Extracellular solution
-
Intracellular solution
-
Nicotinic agonist (e.g., Acetylcholine, Nicotine)
-
Hyoscine Butylbromide stock solution
-
Data acquisition and analysis software
Procedure:
-
Cell Culture: Culture the SH-SY5Y cells on coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Position the pipette over a single cell and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply the nicotinic agonist to the cell via a perfusion system to elicit an inward current.
-
Antagonist Application: Co-apply Hyoscine Butylbromide with the agonist or pre-apply Hyoscine Butylbromide before the agonist application.
-
Data Recording and Analysis: Record the agonist-induced currents in the presence and absence of different concentrations of Hyoscine Butylbromide. Measure the peak current amplitude and construct concentration-inhibition curves to determine the IC50 value. The mode of antagonism (competitive vs. non-competitive) can be investigated by assessing the effect of the antagonist on the agonist's potency and efficacy.[8]
Conclusion
Hyoscine Butylbromide exerts its primary therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype. This action effectively inhibits the Gq/11-PLC-IP3/DAG signaling pathway, leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation and decreased epithelial secretion. At higher concentrations, it also exhibits a non-competitive antagonistic effect on nicotinic acetylcholine receptors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for understanding and further investigating the cellular and molecular pharmacology of Hyoscine Butylbromide. This knowledge is crucial for the rational design of future therapeutic agents targeting cholinergic pathways.
References
- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Opioid Analgesic Mechanisms of Metamizole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metamizole (dipyrone) is a potent non-opioid analgesic and antipyretic agent with a complex pharmacological profile that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document provides a detailed examination of the multifaceted, non-opioid mechanisms that underpin its therapeutic effects. Metamizole is a prodrug, rapidly metabolized into its primary active forms, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA), which are responsible for its analgesic activity.[2][3][4]
The core analgesic mechanisms of Metamizole are multifactorial and involve both central and peripheral pathways:
-
Cyclooxygenase (COX) Inhibition: Metamizole's metabolites inhibit prostaglandin synthesis, with a notable activity on central COX isoforms, including COX-3, which may account for its strong central analgesic effects with a favorable gastrointestinal safety profile compared to typical NSAIDs.[5][6][7]
-
Endocannabinoid System Modulation: A key mechanism involves the activation of the endocannabinoid system. Metabolites of Metamizole are conjugated in the central nervous system to form compounds that activate cannabinoid CB1 receptors within the brain's descending pain-modulating pathways, such as the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM).[8][9][10]
-
Transient Receptor Potential (TRP) Channel Blockade: Emerging evidence indicates that Metamizole directly inhibits the TRPA1 channel, a key nociceptor involved in inflammatory and neuropathic pain, representing a distinct mechanism from COX inhibition.
-
Activation of Endogenous Opioidergic Pathways: While not an opioid, Metamizole appears to activate endogenous opioidergic systems, an effect that can be blocked by the opioid antagonist naloxone.[9][11]
This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to provide a comprehensive resource for understanding Metamizole's unique mode of action.
Metamizole Metabolism: The Path to Active Compounds
Metamizole itself is a prodrug with a very short half-life.[12] Following administration, it undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-MAA.[2] 4-MAA is then absorbed and further metabolized in the liver, primarily via demethylation, to another active metabolite, 4-AA.[2][4] The analgesic and antipyretic effects of Metamizole are principally attributed to these two metabolites.[2]
Core Analgesic Mechanisms
Cyclooxygenase (COX) Inhibition
A foundational mechanism for Metamizole's action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of pain, fever, and inflammation.[5][13][14] Unlike traditional NSAIDs, Metamizole's interaction with COX isoforms is atypical. While it shows weak inhibition of peripheral COX-1 and COX-2, its potent central effects are thought to arise from the inhibition of a COX-1 splice variant known as COX-3, which is predominantly expressed in the central nervous system.[1][6][15] This central action may explain its strong analgesic and antipyretic properties with reduced gastrointestinal side effects.[5][6]
Table 1: In Vitro COX Inhibition by Metamizole
| Cell/Enzyme Source | COX Isoform | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Purified Ovine | COX-1 | ~150 | [16] |
| Purified Ovine | COX-2 | ~150 | [16] |
| Intact Human Platelets | COX-1 | 486 ± 56 | [16] |
| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 | [16] |
| LPS-activated Murine Macrophages | COX-2 | 12 ± 1.8 | [16] |
| LPS-activated Primary Human Leukocytes | COX-2 | 21 ± 2.9 |[16] |
This protocol is based on the methodology described by Hinz et al.[16]
-
Cell Culture and COX-2 Induction: Murine macrophage cell lines (e.g., J774) or primary human leukocytes are cultured under standard conditions. To induce COX-2 expression, cells are stimulated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for several hours. COX-1 expressing cells, such as human platelets or bovine aortic endothelial cells (BAEC), are used without stimulation.
-
Drug Incubation: Cells are pre-incubated with varying concentrations of Metamizole or its metabolites (4-MAA, 4-AA) for a specified period (e.g., 15 minutes).
-
Prostaglandin Synthesis Stimulation: Arachidonic acid is added to the cell cultures to initiate prostaglandin synthesis.
-
Quantification of Prostaglandins: After incubation, the supernatant is collected. The concentration of specific prostaglandins (e.g., PGE2 for macrophages) or thromboxane (TXB2 for platelets) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that causes 50% inhibition of prostaglandin synthesis (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Modulation of the Endocannabinoid System
A significant component of Metamizole's central analgesic action is its interaction with the endocannabinoid system.[1][17] This mechanism is COX-independent. The active metabolites, 4-MAA and 4-AA, are conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain.[6][12] The resulting arachidonoyl amides act as agonists of the cannabinoid type 1 (CB1) receptor.[9][10][12]
This activation occurs in critical hubs of the descending pain-modulating pathway, including the periaqueductal gray (PAG).[8][9] Activation of CB1 receptors in the PAG is believed to inhibit GABAergic interneurons, leading to the disinhibition of output neurons that project to the rostral ventromedial medulla (RVM). This cascade ultimately enhances descending inhibitory signals to the spinal cord, dampening nociceptive transmission.[8][9] Studies have shown that the antinociceptive effect of Metamizole microinjected into the PAG is attenuated by the CB1 antagonist AM251.[8][9]
This protocol is based on methodologies used in studies investigating central analgesic mechanisms.[8][18]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is surgically implanted into the skull, aimed at a specific brain region, such as the ventrolateral PAG, using stereotaxic coordinates. Animals are allowed to recover for several days.
-
Drug Administration: A microinjection needle connected to a syringe pump is inserted into the guide cannula. Metamizole, vehicle, or antagonists (e.g., the CB1 antagonist AM251 or the opioid antagonist naloxone) are infused directly into the PAG in a small volume (e.g., 200-500 nL) over several minutes.
-
Behavioral Testing (Nociception): At set time points after microinjection, the animal's pain response is measured using standardized tests:
-
Hot Plate Test: The latency for the animal to lick a paw or jump when placed on a surface of a controlled temperature (e.g., 52-55°C) is recorded.
-
Tail-Flick Test: The latency for the animal to flick its tail away from a radiant heat source is measured. An increase in latency indicates an analgesic effect.
-
-
Data Analysis: Latencies are often converted to a percentage of maximum possible effect (%MPE) to standardize results. Statistical comparisons are made between treatment groups (e.g., Metamizole vs. Vehicle, Metamizole vs. Metamizole + Antagonist) using ANOVA.
Interaction with Transient Receptor Potential (TRP) Channels
A more recently identified mechanism for Metamizole involves the direct inhibition of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[19] TRPA1 is a non-selective cation channel expressed on nociceptive primary sensory neurons and is a crucial transducer of noxious stimuli that lead to inflammatory and neuropathic pain.[19][20][21] Studies have shown that Metamizole and other pyrazolone derivatives can selectively inhibit TRPA1 activation by its agonists (e.g., allyl isothiocyanate, formalin).[19] This action appears to be independent of its metabolites, as 4-MAA and 4-AA did not target TRPA1.[19] This suggests the parent compound may be active at this channel before being hydrolyzed. Furthermore, other studies indicate that Metamizole's metabolites may interact with the TRPV1 channel, another key nociceptor.[22]
This protocol is based on the methodology described by Nassini et al.[19]
-
Cell Preparation: Primary cultures of dorsal root ganglion (DRG) neurons are prepared from rodents, or a human cell line stably expressing the TRPA1 channel (e.g., HEK293-TRPA1) is used.
-
Calcium Indicator Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, which changes its fluorescence excitation or emission properties upon binding to Ca²⁺.
-
Perfusion and Drug Application: Cells are placed on a microscope stage and continuously perfused with a buffer solution. The experimental protocol involves:
-
Establishing a baseline fluorescence ratio.
-
Applying a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) to elicit a robust increase in intracellular calcium.
-
Washing out the agonist to allow calcium levels to return to baseline.
-
Pre-incubating the cells with Metamizole for several minutes.
-
Re-challenging the cells with the TRPA1 agonist in the continued presence of Metamizole.
-
-
Fluorescence Microscopy: Changes in intracellular calcium concentration are recorded over time by capturing fluorescence images at different wavelengths.
-
Data Analysis: The fluorescence ratio is calculated and plotted over time. The peak calcium response to the agonist in the presence of Metamizole is compared to the response in its absence to determine the percentage of inhibition.
Other Contributing Mechanisms
Activation of Endogenous Opioidergic Pathways
While classified as a non-opioid, Metamizole's analgesic effects appear to be partially mediated by the activation of the body's own opioidergic systems.[5] This is an indirect mechanism. Studies have demonstrated that the antinociceptive effects of Metamizole administered into the PAG can be blocked by the non-selective opioid receptor antagonist naloxone.[11] Furthermore, repeated microinjections of Metamizole into the PAG can induce tolerance to its own analgesic effects and, significantly, cross-tolerance to morphine.[11][18] This suggests that Metamizole leverages descending pain-inhibitory pathways that are also utilized by endogenous opioids.
Spasmolytic and Other Effects
Metamizole also possesses spasmolytic properties, which contribute to its efficacy in treating visceral pain such as colic.[1][15] This effect is attributed to the inhibited release of intracellular Ca²⁺ resulting from a reduced synthesis of inositol phosphate.[1][23] Other potential mechanisms include the activation of a nitric oxide (NO)-cGMP signaling pathway, which can lead to hyperpolarization and reduced excitability of sensory neurons.[7][24]
Summary of Quantitative Analgesic Efficacy Data
Clinical and preclinical studies have provided quantitative data on Metamizole's analgesic efficacy, often in comparison to other analgesics.
Table 2: Comparative Analgesic Efficacy of Metamizole in Preclinical Models
| Pain Model | Species | Metamizole Dose (mg/kg) | Comparator Drug & Dose (mg/kg) | Pain Reduction at 1 hour | Reference |
|---|---|---|---|---|---|
| Scalpel Incision | Rat | 250 | - | 65.2% | [25] |
| Scalpel Incision | Rat | 500 | - | 91.3% | [25] |
| Scalpel Incision | Rat | - | Paracetamol 250 | 43.5% | [25] |
| Scalpel Incision | Rat | - | Paracetamol 500 | 56.5% | [25] |
| Carrageenan | Rat | 250 | - | 72.3% | [25] |
| Carrageenan | Rat | 500 | - | 86.1% | [25] |
| Carrageenan | Rat | - | Paracetamol 250 | 52.8% | [25] |
| Carrageenan | Rat | - | Paracetamol 500 | 69.4% |[25] |
Table 3: Clinical Efficacy of Metamizole
| Condition | Study Design | Metamizole Dose | Comparator | Key Finding | Reference |
|---|---|---|---|---|---|
| Acute Renal Colic | - | - | Cizolirtine Citrate | A mean decrease in pain scores by 69.1%; 56.3% of patients reported complete pain relief at 30 min. | [7] |
| Postoperative Pain (Ambulatory Hand Surgery) | Prospective, Randomized, Double-Blinded | - | Tramadol, Paracetamol | Patients requiring supplementary analgesics: 31% with Metamizole vs. 42% with Paracetamol. | [7] |
| Low Back/Sciatic Pain | Multicentre, Observer-Blind, Randomized | - | Diclofenac, Placebo | Significant pain reduction compared to diclofenac or placebo. |[7] |
Conclusion
The non-opioid analgesic mechanism of Metamizole is uniquely complex and multi-targeted. It is a prodrug that exerts its effects through its active metabolites, 4-MAA and 4-AA. Its mode of action involves a combination of central and peripheral pathways, including the inhibition of central COX enzymes, modulation of the descending pain-inhibitory pathway via the endocannabinoid system, and direct inhibition of the nociceptive TRPA1 channel. This multifaceted pharmacology, which clearly distinguishes it from traditional NSAIDs and other non-opioid analgesics, is responsible for its potent analgesic, antipyretic, and spasmolytic effects. A thorough understanding of these distinct mechanisms is crucial for the rational design of future clinical trials and the development of novel, non-opioid analgesic therapies.
References
- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 4. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 6. Metamizole - Wikipedia [en.wikipedia.org]
- 7. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Inhibition of prostaglandin production: Significance and symbolism [wisdomlib.org]
- 14. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 15. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 16. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Opioid tolerance induced by metamizol (dipyrone) microinjections into the periaqueductal grey of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Spaslar (Hyoscine Butylbromide) on Muscarinic and Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological effects of Spaslar, with a core focus on its active ingredient, Hyoscine Butylbromide (HBB). We delve into its mechanism of action, specifically its interaction with muscarinic and nicotinic acetylcholine receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to support advanced research and development in this area.
Executive Summary
Hyoscine Butylbromide, the active component of this compound, is a peripherally acting antimuscarinic agent. Its primary therapeutic effect as a spasmolytic is achieved through the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, located on smooth muscle cells. This action leads to the relaxation of the gastrointestinal tract. Additionally, at higher concentrations, HBB exhibits an antagonistic effect on nicotinic acetylcholine receptors, contributing to a ganglion-blocking effect. This dual action underscores its clinical efficacy in treating abdominal cramps and spasms. This guide will explore the nuances of these interactions through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Receptor Interactions
The following tables summarize the available quantitative data on the interaction of Hyoscine Butylbromide with muscarinic and nicotinic receptors. This data is essential for understanding the potency and selectivity of HBB.
Table 1: Functional Inhibitory Activity of Hyoscine Butylbromide at Muscarinic Receptors in Human Intestinal Tissue
| Functional Response | Agonist Used | IC50 (nmol/L) |
| Inhibition of Muscle Contraction | Bethanechol | 429 |
| Inhibition of Calcium Mobilization | Bethanechol | 121 |
| Inhibition of Epithelial Secretion | Bethanechol | 224 |
Data sourced from studies on human intestinal samples, which provides a clinically relevant context for the functional antagonism of muscarinic receptors by HBB[1].
Table 2: Inhibitory Activity of Hyoscine Butylbromide at Neuronal Nicotinic Acetylcholine Receptors
| Cell Line | Receptor Subtype | Agonist Used | IC50 (µM) | Mode of Action |
| SH-SY5Y | Neuronal (endogenously expressed) | Acetylcholine (100µM) | 0.19 ± 0.04 | Non-competitive |
This data demonstrates that HBB potently blocks neuronal nicotinic acetylcholine receptors in a non-competitive manner, with a potency approximately seven times greater than the classic ganglion blocker hexamethonium (IC50 = 1.3 ± 0.3 µM) in the same experimental setup[2][3].
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with muscarinic and nicotinic receptors, providing a visual framework for understanding the points of intervention by Hyoscine Butylbromide.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling cascades based on the G-protein they couple with: the Gq/11 pathway (for M1, M3, and M5 subtypes) and the Gi/o pathway (for M2 and M4 subtypes).
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Nicotinic Acetylcholine Receptor Signaling Pathway
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Their activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Hyoscine Butylbromide with muscarinic and nicotinic receptors.
Muscarinic Receptor Competition Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., Hyoscine Butylbromide) for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Objective: To determine the Ki of Hyoscine Butylbromide for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: Hyoscine Butylbromide, serially diluted.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist like atropine), and competition binding (radioligand + varying concentrations of HBB).
-
Incubation: To each well, add the cell membrane preparation (typically 10-50 µg protein), the radioligand at a concentration close to its Kd, and either buffer, non-specific control, or the test compound. The final assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of HBB.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competition radioligand binding assay.
Nicotinic Receptor Functional Assay using Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of Hyoscine Butylbromide on currents evoked by a nicotinic agonist in a suitable cell line.
Objective: To determine the IC50 of Hyoscine Butylbromide for the inhibition of acetylcholine-evoked currents in a cell line expressing neuronal nicotinic receptors (e.g., SH-SY5Y).
Materials:
-
Cell line expressing the target nicotinic receptors (e.g., SH-SY5Y).
-
Patch-clamp rig (inverted microscope, micromanipulators, amplifier, data acquisition system).
-
Borosilicate glass capillaries for patch pipettes.
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Intracellular (pipette) solution: e.g., 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1.1 mM EGTA, 2 mM ATP, 0.5 mM GTP, pH 7.2.
-
Nicotinic agonist: Acetylcholine.
-
Test compound: Hyoscine Butylbromide.
-
Rapid solution application system.
Procedure:
-
Cell Culture: Culture the cells on glass coverslips to sub-confluent densities.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a short pulse of acetylcholine (e.g., 100 µM for 1-2 seconds) using a rapid application system to evoke an inward current.
-
Antagonist Application:
-
Perfuse the cell with a known concentration of Hyoscine Butylbromide for a few minutes to allow for equilibration.
-
Co-apply the same pulse of acetylcholine in the presence of HBB and record the resulting current.
-
-
Dose-Response: Repeat step 7 with a range of HBB concentrations to generate a dose-response curve.
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of each concentration of HBB.
-
Normalize the current in the presence of HBB to the control current.
-
Plot the percentage of inhibition against the log concentration of HBB.
-
Fit the data with a logistic function to determine the IC50 value.
-
Caption: Experimental workflow for a patch-clamp electrophysiology assay.
Conclusion
This technical guide has provided a detailed overview of the interaction of this compound's active ingredient, Hyoscine Butylbromide, with muscarinic and nicotinic acetylcholine receptors. The quantitative data presented in the tables highlights its potent antagonistic effects, with a notable potency at neuronal nicotinic receptors in addition to its well-established antimuscarinic action. The signaling pathway diagrams offer a clear visual representation of the molecular mechanisms underlying these effects, and the detailed experimental protocols provide a practical foundation for researchers in the field. Further research to elucidate the specific binding affinities of HBB for all muscarinic and various nicotinic receptor subtypes will provide a more complete understanding of its pharmacological profile and may open new avenues for therapeutic applications.
References
An In-depth Technical Guide to the Antipyretic Properties of Metamizole
Introduction
Metamizole, also known as dipyrone, is a non-opioid agent with potent antipyretic (fever-reducing), analgesic (pain-relieving), and spasmolytic (muscle spasm-relieving) properties.[1][2] First marketed in 1922, it is utilized for managing high fever unresponsive to other treatments, as well as various forms of acute and chronic pain.[1][3] Despite its long history of clinical use in many countries, its application is restricted in others due to the risk of rare but serious adverse effects like agranulocytosis.[2][4]
From a pharmacological standpoint, metamizole is classified as a non-steroidal anti-inflammatory drug (NSAID), though it exhibits weak anti-inflammatory effects and a more favorable gastrointestinal safety profile compared to traditional NSAIDs.[5][6] Its primary antipyretic action is centrally mediated, involving the reduction of the hypothalamic thermoregulatory set-point that becomes elevated during a febrile response.[7][8]
This technical guide provides a comprehensive overview of the antipyretic properties of metamizole, detailing its metabolic activation, multifaceted mechanism of action, the experimental protocols used for its evaluation, and a summary of its quantitative efficacy.
Metabolic Activation and Pharmacokinetics
Metamizole is a prodrug, meaning it is pharmacologically inactive until it is converted into its active forms within the body.[9][10] Following administration, it is not detectable in serum as it undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA).[5][10][11]
MAA is then absorbed and further metabolized in the liver. The main metabolic steps include:
-
N-demethylation of MAA to form a second active metabolite, 4-aminoantipyrine (AA). This process is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][10][12]
-
C-oxidation of MAA to the inactive metabolite 4-formylaminoantipyrine (FAA).[5][12]
-
Acetylation of AA by the N-acetyl-transferase enzyme to form the inactive metabolite 4-acetyl-amino-antipyrine (AAA).[5][10]
The onset and duration of metamizole's therapeutic effects correlate with the plasma concentrations of the active metabolites, MAA and AA.[11]
Table 1: Key Pharmacokinetic Parameters of Metamizole's Active Metabolites
| Parameter | 4-Methylaminoantipyrine (MAA) | 4-Aminoantipyrine (AA) | Reference(s) |
| Bioavailability (Oral) | ~85-90% | Metabolite of MAA | [3][11] |
| Time to Peak (tmax) | 1.2 - 2.0 hours | Slower than MAA | [11] |
| Elimination Half-life (t½) | 2.6 - 3.5 hours | ~2-4 hours | [2][5] |
| Primary Route of Elimination | Renal (as metabolites) | Renal (as metabolites) | [3][5] |
Mechanism of Antipyretic Action
The antipyretic effect of metamizole is complex and involves several interconnected pathways, primarily centered on the inhibition of prostaglandin synthesis within the central nervous system (CNS).[7][8]
3.1 Central Inhibition of Prostaglandin Synthesis Fever is typically initiated by exogenous pyrogens (e.g., lipopolysaccharide from bacteria) or endogenous pyrogens (pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α).[13][14] These molecules trigger the synthesis of Prostaglandin E2 (PGE2) in the hypothalamus.[7][8] PGE2 then acts on the thermoregulatory center to elevate the body's temperature set-point, resulting in fever.[7][15]
Metamizole's active metabolites exert their antipyretic effect by inhibiting the synthesis of PGE2 within the hypothalamus, thereby lowering the elevated set-point and facilitating heat loss.[7] This action is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandins.[4][7] While metamizole inhibits both COX-1 and COX-2, some evidence suggests a selective inhibition of COX-3, a variant found predominantly in the brain, which could explain its potent central effects with fewer peripheral side effects.[1][4][7][9] It has also been proposed that metamizole can block both prostaglandin-dependent and prostaglandin-independent pathways of fever.[9]
3.2 Modulation of Other Signaling Systems Beyond COX inhibition, the mechanism of metamizole is enhanced by its interaction with other physiological systems:
-
Endocannabinoid System: The active metabolite AA has been shown to activate cannabinoid type 1 (CB1) receptors, contributing to its therapeutic effects.[1][5][16]
-
Endogenous Opioid System: There is evidence that metamizole may increase levels of beta-endorphins, the body's natural pain-relieving peptides.[7]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Metamizole
| COX Source | Enzyme | IC50 (µg/mL) | Implication | Reference(s) |
| Purified Enzymes | COX-1 | ~150 | Similar, non-selective inhibition in an acellular system. | [17] |
| COX-2 | ~150 | [17] | ||
| Intact Cells (Human Platelets) | COX-1 | 486 ± 56 | Markedly lower potency against COX-1 in a cellular environment. | [17] |
| Intact Cells (LPS-activated Murine Macrophages) | COX-2 | 12 ± 1.8 | Significantly higher potency against COX-2 in intact inflammatory cells. | [17] |
| Intact Cells (LPS-activated Human Leukocytes) | COX-2 | 21 ± 2.9 | [17] |
Preclinical Evaluation: Experimental Protocols
The antipyretic activity of metamizole has been extensively validated in preclinical animal models that mimic pathogenic fever. The two most common models are Brewer's Yeast-Induced Pyrexia and Lipopolysaccharide (LPS)-Induced Fever.
4.1 Brewer's Yeast-Induced Pyrexia Model This is a widely used and well-established model for screening antipyretic agents against fever of pathogenic origin.[18] The subcutaneous injection of a yeast suspension induces a systemic inflammatory response, leading to the production of cytokines and prostaglandins, which causes a significant and sustained rise in core body temperature.[13][18]
Detailed Protocol:
-
Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used.[13][19] Animals are housed under standard laboratory conditions and allowed to acclimatize.
-
Baseline Temperature: The initial rectal temperature of each rat is recorded using a lubricated digital thermometer or thermocouple probe inserted to a fixed depth (~2 cm).[19]
-
Fever Induction: A 15-20% (w/v) suspension of Brewer's yeast in sterile 0.9% saline is prepared.[19] A volume of 10-20 mL/kg is injected subcutaneously into the scruff of the neck or back.
-
Fever Development: The animals are returned to their cages, and food is typically withheld. Fever develops over several hours, with a peak temperature rise usually observed 18 hours post-injection.[19]
-
Drug Administration: Animals exhibiting a rectal temperature of at least 38.5°C are selected for the study.[19] They are divided into groups and administered the test compound (Metamizole), a positive control (e.g., Paracetamol), or a vehicle (e.g., saline) via a suitable route (oral or intraperitoneal).
-
Post-Treatment Monitoring: Rectal temperature is recorded at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after drug administration to assess the degree and duration of the antipyretic effect.[19]
4.2 Lipopolysaccharide (LPS)-Induced Fever Model This model uses a purified component from the outer membrane of Gram-negative bacteria to induce a robust and rapid febrile response that closely mimics the pathophysiology of bacterial infection.[14][20] LPS stimulates innate immune cells to release pro-inflammatory cytokines, which then act on the hypothalamus.[14][21]
Detailed Protocol:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Temperature: Basal core body temperature is recorded prior to any injections.
-
Fever Induction: Lipopolysaccharide (from E. coli) is dissolved in sterile, pyrogen-free saline. A dose typically ranging from 50 to 250 µg/kg is administered via intraperitoneal (i.p.) injection.[14][20]
-
Fever Development: A febrile response is typically initiated within 1-2 hours post-injection.[20]
-
Drug Administration: The test compound (Metamizole) or vehicle is usually administered either shortly before or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic).
-
Post-Treatment Monitoring: Core body temperature is monitored continuously or at frequent intervals (e.g., every 30-60 minutes) for several hours post-LPS injection to determine the effect of the treatment on the febrile course.[14]
Quantitative Efficacy Data
Clinical studies have consistently demonstrated the high antipyretic efficacy of metamizole in both adult and pediatric populations, often showing superiority over other common antipyretics.
Table 3: Comparative Efficacy of Oral Metamizole in Fever Reduction (Data synthesized from a systematic review of 6 randomized clinical trials involving 884 patients)
| Comparison Group | Efficacy Finding | Timeframe of Measurement | Reference(s) |
| Paracetamol (Acetaminophen) | Metamizole is superior | 1.5 - 6.0 hours post-administration | [22][23] |
| Ibuprofen | Metamizole is superior | 1.5 - 6.0 hours post-administration | [22][23] |
| Acetylsalicylic Acid (Aspirin) | Metamizole is superior | 1.5 - 6.0 hours post-administration | [22][23] |
| Nimesulide | Metamizole is not inferior | 1.5 - 6.0 hours post-administration | [22][23] |
| Propacetamol | Metamizole is not inferior | 1.5 - 6.0 hours post-administration | [22][23] |
Table 4: Efficacy of Intravenous Antipyretics in Febrile Cancer Patients (Data from a non-randomized open-label pilot study of 254 febrile episodes)
| Drug and Dose | Route | Relative Antipyretic Efficacy | Reference(s) |
| Metamizole 2500 mg | Brief IV Infusion | Most Effective | [24] |
| Diclofenac 75 mg | Brief IV Infusion | Significant Effect | [24] |
| Metamizole 1000 mg | Brief IV Infusion | Significant Effect | [24] |
| Propacetamol 2000 mg | Slow IV Injection / Brief Infusion | Significant Effect | [24] |
| Propacetamol 1000 mg | Slow IV Injection / Brief Infusion | Lowest Efficacy | [24] |
Conclusion
Metamizole is a highly effective antipyretic agent whose therapeutic action is rooted in a complex and multifaceted mechanism. As a prodrug, its activity is dependent on its conversion to the active metabolites MAA and AA. The primary mechanism of fever reduction is the inhibition of prostaglandin E2 synthesis within the central nervous system, which lowers the elevated hypothalamic thermoregulatory set-point. This is accomplished through the inhibition of COX enzymes, with evidence pointing towards a significant effect on COX-2 within intact cells and a potential role for the central COX-3 isoform. The modulation of endocannabinoid and opioid pathways further contributes to its profile. Standardized preclinical models, such as yeast- and LPS-induced fever, consistently validate its efficacy. Furthermore, clinical data confirms its potent antipyretic effect, demonstrating superiority over several first-line agents like paracetamol and ibuprofen in the acute reduction of fever. For drug development professionals and researchers, understanding these detailed mechanisms and evaluation protocols is crucial for the continued investigation and contextualization of metamizole's role in clinical therapeutics.
References
- 1. Metamizole - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Metamizol - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 4. nbinno.com [nbinno.com]
- 5. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brewer's yeast is a potent inducer of fever, sickness behavior and inflammation within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Pharmacological approaches to control of body temperature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. biorxiv.org [biorxiv.org]
- 21. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 22. scilit.com [scilit.com]
- 23. [A systematic review on the safety and efficacy of metamizole sodium as a therapy for the treatment of fever in children and adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Symptomatic intravenous antipyretic therapy: efficacy of metamizol, diclofenac, and propacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyoscine Butylbromide: A Technical Guide to its Impact on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscine Butylbromide, a quaternary ammonium derivative of scopolamine, is a widely utilized antispasmodic agent. Its therapeutic efficacy primarily stems from its anticholinergic properties, specifically its antagonism of muscarinic acetylcholine receptors. A critical aspect of its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) levels, a key second messenger in numerous cellular processes, including smooth muscle contraction and epithelial secretion. This technical guide provides an in-depth analysis of the impact of Hyoscine Butylbromide on intracellular calcium signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction
Hyoscine Butylbromide is a peripherally acting antimuscarinic agent that exhibits a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract.[1] By competitively blocking these receptors, it effectively counteracts the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system.[2] This antagonism disrupts the signaling cascade that leads to smooth muscle contraction and glandular secretion, thereby alleviating spasmodic pain and cramping.[1] The core of this inhibitory action lies in its ability to prevent the acetylcholine-induced elevation of intracellular calcium concentrations.[3][4]
Mechanism of Action: The Gq Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors, which are predominantly Gq-coupled, initiates a well-defined signaling cascade.[4] This process is fundamental to understanding how Hyoscine Butylbromide exerts its effects.
-
Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.
-
G-Protein Activation: The receptor-ligand complex activates the associated heterotrimeric G-protein, Gq. This leads to the dissociation of the Gαq subunit, which is bound to GTP.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding triggers the opening of calcium channels and the subsequent release of Ca2+ into the cytoplasm, leading to a rapid increase in [Ca2+]i.
-
Cellular Response: The elevated [Ca2+]i, along with DAG which activates Protein Kinase C (PKC), orchestrates various cellular responses, most notably smooth muscle contraction.
Hyoscine Butylbromide acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling pathway. This blockade directly prevents the generation of IP3 and the subsequent release of intracellular calcium, leading to smooth muscle relaxation.[3]
Signaling Pathway Diagram
Quantitative Data on the Effects of Hyoscine Butylbromide
The inhibitory potency of Hyoscine Butylbromide on muscarinic receptor-mediated responses has been quantified in human intestinal tissue. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Hyoscine Butylbromide against responses induced by the muscarinic agonist bethanechol.
| Parameter | Agonist | Tissue/Cell Type | IC50 (nmol/L) | Reference |
| Calcium Mobilization | Bethanechol | Human Intestinal Cells | 121 | [5] |
| Muscle Contraction | Bethanechol | Human Intestinal Smooth Muscle | 429 | [5] |
| Epithelial Secretion | Bethanechol | Human Intestinal Epithelium | 224 | [5] |
These data demonstrate that Hyoscine Butylbromide is a potent inhibitor of muscarinic receptor-mediated intracellular calcium mobilization and the subsequent physiological responses of muscle contraction and epithelial secretion.[5]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the impact of Hyoscine Butylbromide on intracellular calcium levels and related physiological functions.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i in response to muscarinic receptor stimulation and inhibition by Hyoscine Butylbromide.
Materials:
-
Cultured cells (e.g., human intestinal smooth muscle cells or epithelial cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Muscarinic agonist (e.g., carbachol or bethanechol)
-
Hyoscine Butylbromide
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and culture until they reach the desired confluency.
-
Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. Immediately before use, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in dye solubilization, add Pluronic F-127 (final concentration 0.02-0.04%).
-
Cell Loading: Wash the cells once with the physiological buffer. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Washing: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the Fura-2 dye inside the cells.
-
Baseline Measurement: Place the coverslip or plate in the fluorescence imaging system. Acquire baseline fluorescence intensity by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Agonist Stimulation: Add the muscarinic agonist (e.g., carbachol) at a predetermined concentration to the cells and record the change in fluorescence intensities. A rapid increase in the 340/380 nm fluorescence ratio indicates an increase in [Ca2+]i.
-
Antagonist Inhibition: In a separate experiment, pre-incubate the Fura-2 AM-loaded cells with varying concentrations of Hyoscine Butylbromide for a specified period before adding the muscarinic agonist.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. The change in this ratio is proportional to the change in [Ca2+]i. The percentage of inhibition of the agonist-induced calcium response by Hyoscine Butylbromide can be calculated for each concentration, and an IC50 value can be determined.
Experimental Workflow: Intracellular Calcium Measurement
Assessment of Smooth Muscle Contraction using Isometric Force Transducers
This protocol outlines the measurement of smooth muscle contractility in response to a muscarinic agonist and its inhibition by Hyoscine Butylbromide.
Materials:
-
Isolated smooth muscle strips (e.g., from guinea pig ileum or human colon)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Ringer bicarbonate buffer
-
Muscarinic agonist (e.g., carbachol or bethanechol)
-
Hyoscine Butylbromide
Procedure:
-
Tissue Preparation: Dissect smooth muscle strips and mount them in an organ bath containing oxygenated Krebs-Ringer buffer at 37°C.
-
Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.
-
Equilibration and Preload: Allow the tissue to equilibrate for at least 60 minutes under a small initial tension (preload).
-
Agonist-Induced Contraction: Add the muscarinic agonist to the organ bath in a cumulative concentration-response manner and record the developed tension.
-
Inhibition by Hyoscine Butylbromide: After washing the tissue and allowing it to return to baseline, pre-incubate the muscle strip with Hyoscine Butylbromide for a defined period before repeating the agonist concentration-response curve.
-
Data Analysis: Measure the peak tension developed at each agonist concentration in the absence and presence of Hyoscine Butylbromide. Calculate the percentage of inhibition and determine the IC50 value.
Evaluation of Epithelial Secretion using Ussing Chambers
This protocol describes the use of an Ussing chamber to measure changes in ion transport across an epithelial sheet, which is an indicator of secretion.
Materials:
-
Ussing chamber system
-
Intestinal mucosal sheets
-
Krebs-Ringer bicarbonate buffer
-
Carbogen gas (95% O2 / 5% CO2)
-
Muscarinic agonist (e.g., bethanechol)
-
Hyoscine Butylbromide
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Tissue Mounting: Mount a section of intestinal mucosa between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Chamber Setup: Fill both chambers with oxygenated Krebs-Ringer buffer at 37°C.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.
-
Agonist Stimulation: Add the muscarinic agonist to the serosal side of the tissue and record the increase in Isc, which indicates anion secretion.
-
Inhibition by Hyoscine Butylbromide: In a separate experiment, pre-incubate the tissue with Hyoscine Butylbromide on the serosal side before agonist stimulation.
-
Data Analysis: Measure the peak change in Isc induced by the agonist in the absence and presence of Hyoscine Butylbromide. Calculate the percentage of inhibition and determine the IC50 value.
Fast Neuroimaging of Enteric Neurons
This technique allows for the investigation of Hyoscine Butylbromide's effects on neuronal activity within the enteric nervous system.
Materials:
-
Whole-mount preparations of myenteric or submucosal plexus
-
Voltage-sensitive dye (e.g., di-8-ANEPPS) or a calcium indicator (e.g., Fluo-4 AM)
-
High-speed fluorescence imaging setup (e.g., a CMOS camera-equipped microscope)
-
Muscarinic agonist (e.g., bethanechol)
-
Hyoscine Butylbromide
-
Krebs solution
Procedure:
-
Tissue Preparation: Prepare whole-mounts of the desired enteric plexus.
-
Dye Loading: Incubate the preparation with a voltage-sensitive dye or a calcium indicator to stain the neurons.
-
Imaging: Mount the preparation in a recording chamber on a microscope and perfuse with oxygenated Krebs solution.
-
Baseline Activity: Record baseline neuronal activity.
-
Agonist Stimulation: Apply the muscarinic agonist to the preparation and record the changes in fluorescence, which correspond to changes in membrane potential or intracellular calcium.
-
Inhibition by Hyoscine Butylbromide: Pre-incubate the preparation with Hyoscine Butylbromide before agonist application and record the attenuated neuronal response.
-
Data Analysis: Analyze the fluorescence signals to quantify the changes in neuronal activity and the inhibitory effect of Hyoscine Butylbromide.
Conclusion
Hyoscine Butylbromide is a potent antimuscarinic agent that effectively reduces smooth muscle spasms and epithelial secretion by inhibiting the acetylcholine-induced increase in intracellular calcium. Its mechanism of action is centered on the competitive antagonism of M3 muscarinic receptors, thereby blocking the Gq-protein signaling cascade and preventing the release of calcium from intracellular stores. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuanced effects of Hyoscine Butylbromide and other antimuscarinic compounds on intracellular calcium signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Hyoscine-butyl-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assays for Measuring Metamizole Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent used for the treatment of moderate to severe pain and fever.[1][2][3] It is a prodrug, meaning it is pharmacologically inactive until metabolized into its active forms.[2][4][5] Following administration, metamizole is rapidly hydrolyzed, primarily in the gastrointestinal tract, to its main active metabolite, 4-Methylaminoantipyrine (MAA).[4][5][6] MAA is further metabolized in the liver to a second active metabolite, 4-Aminoantipyrine (AA).[4][6] The therapeutic effects of metamizole are primarily attributed to these two metabolites.[4]
The mechanism of action of metamizole is complex and not fully elucidated, involving multiple pathways.[1][2] Key proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the endogenous cannabinoid and opioid systems, and inhibition of prostaglandin synthesis.[1][2][3][7][8] These application notes provide an overview and detailed protocols for in vitro assays designed to measure the activity of metamizole and its metabolites across these key pathways.
Cyclooxygenase (COX) Inhibition Assays
The inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[9] Metamizole's active metabolites, MAA and AA, inhibit COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4][8][10] However, their mode of action may differ from traditional NSAIDs, potentially by sequestering radicals necessary for COX catalytic activity.[4][11] In vitro studies show that the inhibitory potency can vary significantly between purified enzyme assays and intact cell-based assays, with a notable selectivity for COX-2 in intact cells.[12]
Data Presentation: COX Inhibition
| Compound/Metabolite | Assay System | Target | IC50 Value |
| Metamizole | Purified Enzyme | COX-1 | ~150 µg/mL[12] |
| Metamizole | Purified Enzyme | COX-2 | ~150 µg/mL[12] |
| Metamizole | Intact Human Platelets | COX-1 | 486 ± 56 µg/mL[12] |
| Metamizole | Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 µg/mL[12] |
| Metamizole | LPS-activated Murine Macrophages | COX-2 | 12 ± 1.8 µg/mL[12] |
| Metamizole | LPS-activated Primary Human Leukocytes | COX-2 | 21 ± 2.9 µg/mL[12] |
| N-arachidonoyl-4-aminoantipyrine | Mouse Brain Homogenate | PGE₂ Formation | 13.2 µM[11] |
| N-arachidonoyl-4-aminoantipyrine | Mouse Brain Homogenate | 6-keto-PGF₁α Formation | 5.2 µM[11] |
Interaction with Cannabinoid and Opioid Systems
Emerging evidence indicates that the analgesic effects of metamizole are also mediated through the endocannabinoid and opioid systems.[2][3][7] Novel arachidonoyl-conjugated metabolites of MAA and AA have been shown to bind to cannabinoid receptors (CB1 and CB2) in vitro.[11][13] This suggests a dual mechanism of action, combining COX inhibition with cannabinoid receptor activation.[11] Additionally, the analgesic effect may involve the activation of the endogenous opioidergic system.[7] While metamizole itself does not directly bind to opioid receptors, a morphine-metamizole adduct, "metamorphine," has been shown to be a potent µ-opioid receptor agonist.
Data Presentation: Receptor Binding & Functional Assays
| Compound | Assay Type | Target Receptor | Parameter | Value |
| Metamorphine | Radioligand Binding | µ-Opioid | Kᵢ | 3.0 nM[14] |
| Metamorphine | Radioligand Binding | µ-Opioid | IC₅₀ | 7.3 nM[14] |
| Metamorphine | Functional (cAMP) | µ-Opioid (G-protein) | EC₅₀ | 0.169 µM[14] |
| Metamorphine | Functional (EFC) | µ-Opioid (β-arrestin) | EC₅₀ | 3.06 µM[14] |
| Arachidonoyl Metabolites | Receptor Binding | Cannabinoid (CB1/CB2) | Binding | Low micromolar range[15] |
Experimental Protocols & Visualizations
Metamizole Metabolism
Metamizole is a prodrug that undergoes rapid non-enzymatic hydrolysis to its primary active metabolite, MAA, which is then enzymatically converted to other active and inactive metabolites.[5][11][16][17]
Caption: Metabolic pathway of Metamizole.
Protocol 1: Intact Cell-Based COX-2 Inhibition Assay
This protocol determines the inhibitory effect of metamizole metabolites on COX-2 activity in lipopolysaccharide (LPS)-stimulated macrophage cells by measuring prostaglandin E2 (PGE₂) production.
Materials:
-
Murine RAW 264.7 macrophage cells
-
RPMI medium with 10% fetal calf serum (FCS), 1% penicillin-streptomycin
-
Bacterial lipopolysaccharide (LPS)
-
Metamizole metabolites (MAA, AA)
-
PGE₂ ELISA kit
-
35 mm cell culture dishes
Procedure:
-
Cell Culture: Plate 1 x 10⁶ RAW 264.7 cells per 35 mm dish and incubate in RPMI medium with 10% FCS for 24 hours.
-
Stimulation and Treatment: Replace the medium with serum-free RPMI. Add metamizole metabolites at desired concentrations. Concurrently, add 1 µg/mL LPS to induce COX-2 expression and activity. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).
-
Incubation: Incubate the cells for 16 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: Collect the cell culture medium from each dish.
-
PGE₂ Measurement: Determine the PGE₂ concentration in the collected medium using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Caption: Experimental workflow for the COX-2 inhibition assay.
Protocol 2: Radioligand Competition Binding Assay (µ-Opioid & CB1 Receptors)
This protocol provides a general method to determine the binding affinity of test compounds to a target receptor (e.g., µ-opioid or CB1) by measuring their ability to compete with a specific radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with µ-opioid or CB1 receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]DAMGO for µ-opioid; [³H]CP-55,940 for CB1)
-
Test compounds (Metamizole metabolites or derivatives)
-
Non-specific binding control (e.g., Naloxone for µ-opioid; WIN 55,212-2 for CB1)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing:
-
Binding buffer
-
A fixed concentration of radioligand (typically at its Kᴅ value)
-
Varying concentrations of the test compound
-
Cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg)
-
-
Controls: Prepare tubes for:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding: Contains buffer, radioligand, membranes, and a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the percentage of inhibition of specific binding caused by the test compound at each concentration.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Metamizole's Dual Signaling Action
Metamizole's active metabolites exhibit a dual mechanism of action, inhibiting the COX pathway to reduce prostaglandin synthesis while also modulating the endocannabinoid system, contributing to its overall analgesic effect.
Caption: Dual signaling pathways of Metamizole's active metabolites.
References
- 1. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the role of physicochemical factors on the hydrolysis of dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging with Hyoscine Butylbromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium imaging techniques for studying the effects of Hyoscine Butylbromide, a peripherally acting antimuscarinic agent. This document outlines the mechanism of action of Hyoscine Butylbromide, detailed protocols for conducting calcium imaging experiments, and data presentation guidelines.
Introduction to Hyoscine Butylbromide and Calcium Signaling
Hyoscine Butylbromide, also known as scopolamine butylbromide, is a quaternary ammonium compound derived from hyoscine.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3), with a high affinity for those located on smooth muscle cells of the gastrointestinal (GI) tract.[2][3][4] By blocking the action of acetylcholine, Hyoscine Butylbromide inhibits smooth muscle contractions, leading to its clinical use as an antispasmodic for conditions such as abdominal cramping and pain.[4][5]
The activation of Gq protein-coupled receptors (GPCRs), such as the M1 and M3 muscarinic receptors, by acetylcholine initiates a signaling cascade that results in an increase in intracellular calcium ([Ca2+]i).[6][7] This process involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7] Calcium imaging techniques allow for the real-time visualization and quantification of these changes in [Ca2+]i, providing a powerful tool to study the antagonistic effects of Hyoscine Butylbromide on muscarinic receptor signaling.[8][9][10]
Key Signaling Pathway
The primary signaling pathway inhibited by Hyoscine Butylbromide in the context of calcium mobilization involves the Gq-coupled muscarinic receptors.
Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory action of Hyoscine Butylbromide.
Data Presentation
Quantitative data from calcium imaging experiments investigating the effect of Hyoscine Butylbromide should be summarized in clear and structured tables. This allows for easy comparison of antagonist potency and efficacy.
Table 1: Potency of Hyoscine Butylbromide in Inhibiting Muscarinic Agonist-Induced Calcium Mobilization
| Agonist | Cell Type | Calcium Indicator | IC50 (nmol/L) | Reference |
| Bethanechol | Human Intestinal Smooth Muscle | Fura-2 AM | 121 | [11] |
| Bethanechol | Human Intestinal Epithelium | Fura-2 AM | 224 | [11] |
Note: IC50 values represent the concentration of Hyoscine Butylbromide required to inhibit 50% of the maximal response induced by the agonist.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of calcium imaging experiments. The following are generalized protocols for cell preparation, dye loading, and data acquisition.
Protocol 1: In Vitro Calcium Imaging with Fluo-4 AM
This protocol is suitable for adherent cell lines expressing endogenous or recombinant muscarinic receptors.
Materials:
-
Cells cultured on black, clear-bottom 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional)
-
Muscarinic agonist (e.g., Acetylcholine, Carbachol, Bethanechol)
-
Hyoscine Butylbromide
-
Fluorescence microplate reader with kinetic reading capabilities and fluidic injection
Experimental Workflow:
Caption: General experimental workflow for a calcium imaging assay.
Procedure:
-
Cell Preparation:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading Solution Preparation (for a final concentration of 4 µM Fluo-4 AM):
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-5 µM.[12][13]
-
To aid in dye dispersion, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[14][15]
-
If dye leakage is an issue, Probenecid can be included at a final concentration of 1-2.5 mM.[14][16]
-
-
Cell Loading:
-
Antagonist Incubation:
-
Prepare serial dilutions of Hyoscine Butylbromide in the physiological buffer.
-
After the dye loading incubation, remove the loading solution and wash the cells twice with the buffer.
-
Add the Hyoscine Butylbromide dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Place the microplate into a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).[12]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration (e.g., EC80) of the muscarinic agonist to all wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
This protocol is advantageous for minimizing the effects of uneven dye loading, photobleaching, and variations in cell thickness.[17]
Materials:
-
Cells in suspension or adhered to coverslips
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic® F-127 (optional)
-
Physiological buffer (e.g., HBSS)
-
Probenecid (optional)
-
Muscarinic agonist
-
Hyoscine Butylbromide
-
Fluorescence microscope equipped with a ratiometric imaging system (e.g., dual-wavelength excitation light source and appropriate filters)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow on glass coverslips.
-
For suspension cells, use them directly from culture.
-
-
Dye Loading Solution Preparation:
-
Cell Loading:
-
For adherent cells, incubate the coverslips in the dye loading solution.
-
For suspension cells, incubate the cell suspension with the dye loading solution.
-
Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[16][18]
-
After loading, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Allow an additional 20-30 minutes for complete de-esterification of the dye within the cells.[16][18]
-
-
Imaging and Data Acquisition:
-
Mount the coverslip with adherent cells onto the microscope stage or place a sample of the cell suspension in a suitable imaging chamber.
-
Perfuse the cells with the physiological buffer.
-
Acquire baseline fluorescence images by alternating excitation at ~340 nm and ~380 nm, with emission collected at ~510 nm.[19]
-
Introduce Hyoscine Butylbromide at the desired concentration into the perfusion buffer and incubate for a sufficient period.
-
Introduce the muscarinic agonist into the perfusion buffer.
-
Continuously record the fluorescence images at both excitation wavelengths throughout the experiment.
-
Data Analysis
The analysis of calcium imaging data is a critical step to obtain meaningful results.
For Single-Wavelength Indicators (e.g., Fluo-4):
-
Background Subtraction: Subtract the background fluorescence from the fluorescence intensity of each region of interest (ROI).
-
Normalization: The change in fluorescence is often expressed as a ratio (F/F₀) or as a change in fluorescence (ΔF = F - F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Dose-Response Curves: Plot the peak fluorescence response against the concentration of Hyoscine Butylbromide to determine the IC50 value.
For Ratiometric Indicators (e.g., Fura-2):
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340 nm / 380 nm) for each time point after background subtraction.
-
Calibration (Optional): The ratio values can be converted to absolute intracellular calcium concentrations using the Grynkiewicz equation, although for antagonist studies, the normalized ratio is often sufficient.
-
Dose-Response Curves: Plot the peak ratio change against the concentration of Hyoscine Butylbromide to determine the IC50 value.
Data Analysis Workflow:
Caption: A typical data analysis pipeline for calcium imaging experiments.
By following these detailed protocols and application notes, researchers can effectively utilize calcium imaging to investigate the pharmacological effects of Hyoscine Butylbromide on muscarinic receptor-mediated calcium signaling.
References
- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 2. prisminltd.com [prisminltd.com]
- 3. droracle.ai [droracle.ai]
- 4. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Calcium imaging - Wikipedia [en.wikipedia.org]
- 10. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. abpbio.com [abpbio.com]
- 17. Calcium Indicators | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. ionoptix.com [ionoptix.com]
- 19. hellobio.com [hellobio.com]
Application Notes and Protocols: Investigating the Effects of Hyoscine Butylbromide using Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ussing chamber technology for the characterization of Hyoscine Butylbromide's effects on intestinal epithelial transport. The protocols and data presented herein are intended to assist researchers in designing and executing robust experiments to elucidate the mechanism of action of this and similar antispasmodic compounds.
Introduction to Hyoscine Butylbromide and Ussing Chambers
Hyoscine Butylbromide, a quaternary ammonium derivative of scopolamine, is a widely used antispasmodic agent for the treatment of abdominal pain and cramps.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, on smooth muscle cells of the gastrointestinal tract, leading to muscle relaxation.[1][2] Additionally, Hyoscine Butylbromide has been shown to possess antisecretory properties by inhibiting muscarinic receptor-mediated epithelial secretion.[2][3]
The Ussing chamber is an invaluable ex vivo tool for studying the transport of ions, nutrients, and drugs across epithelial tissues.[4][5][6] It allows for the precise measurement of electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER), providing quantitative insights into epithelial barrier function and ion transport processes.[5][7] By mounting a section of intestinal tissue or a monolayer of cultured epithelial cells between two chambers, researchers can isolate and study the apical (mucosal) and basolateral (serosal) transport mechanisms independently.[4][5]
This document outlines detailed protocols for using Ussing chambers to investigate the inhibitory effects of Hyoscine Butylbromide on secretagogue-induced and neurally-evoked intestinal ion secretion.
Data Presentation: Effects of Hyoscine Butylbromide on Intestinal Secretion
The following tables summarize the quantitative effects of Hyoscine Butylbromide on intestinal epithelial secretion as determined by Ussing chamber experiments.
| Parameter | Agonist | Hyoscine Butylbromide Concentration | Effect | Reference |
| IC50 | Bethanechol (Muscarinic Agonist) | 224 nmol L⁻¹ | Inhibition of epithelial secretion | [3] |
Table 1: Inhibitory Concentration (IC50) of Hyoscine Butylbromide on Muscarinic Agonist-Induced Epithelial Secretion. This table presents the half-maximal inhibitory concentration (IC50) of Hyoscine Butylbromide required to block the increase in ion secretion stimulated by the muscarinic agonist bethanechol in human intestinal samples.
| Secretagogue | Hyoscine Butylbromide Effect | Mechanism | Reference |
| Forskolin | No alteration of forskolin-induced secretion | Forskolin directly activates adenylate cyclase, bypassing the muscarinic receptors that Hyoscine Butylbromide blocks. | [3] |
Table 2: Effect of Hyoscine Butylbromide on Forskolin-Induced Epithelial Secretion. This table demonstrates the specificity of Hyoscine Butylbromide's action, as it does not interfere with secretion stimulated by forskolin, a direct activator of the CFTR chloride channel via the cAMP pathway.
Experimental Protocols
General Ussing Chamber Protocol for Studying Intestinal Ion Transport
This protocol provides a foundational method for mounting intestinal tissue in an Ussing chamber and measuring baseline ion transport.
Materials:
-
Ussing Chamber System (e.g., EasyMount Ussing Chamber System)[7]
-
Voltage-Current Clamp Amplifier
-
Data Acquisition System
-
Krebs-Ringer Bicarbonate (KRB) solution, pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂
-
Intestinal tissue segment (e.g., human colon, porcine jejunum)
-
Surgical scissors and forceps
-
Serosal and mucosal side pharmacological agents (e.g., Hyoscine Butylbromide, bethanechol, forskolin, tetrodotoxin)
Procedure:
-
Tissue Preparation:
-
Obtain fresh intestinal tissue and immediately place it in ice-cold, oxygenated KRB solution.
-
Carefully remove the seromuscular layers to isolate the mucosal-submucosal preparation.
-
Cut the tissue into appropriate sizes to fit the Ussing chamber aperture.
-
-
Ussing Chamber Setup:
-
Assemble the Ussing chamber according to the manufacturer's instructions.
-
Fill both the mucosal and serosal chambers with pre-warmed and gassed KRB solution.
-
Allow the system to equilibrate to 37°C.
-
-
Tissue Mounting:
-
Carefully mount the prepared intestinal tissue between the two halves of the Ussing chamber, ensuring a tight seal.
-
-
Equilibration and Baseline Measurement:
-
Allow the mounted tissue to equilibrate for at least 30-60 minutes, or until a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are achieved.
-
Record the baseline Isc and TEER values.
-
Protocol for Investigating the Effect of Hyoscine Butylbromide on Muscarinic Agonist-Induced Secretion
This experiment evaluates the inhibitory effect of Hyoscine Butylbromide on secretion stimulated by a muscarinic agonist.
Procedure:
-
Follow the General Ussing Chamber Protocol (Section 3.1) to prepare and mount the intestinal tissue.
-
After establishing a stable baseline, add Hyoscine Butylbromide to the serosal chamber at the desired concentrations (e.g., 1 nmol L⁻¹ to 10 μmol L⁻¹).[3]
-
Allow the tissue to incubate with Hyoscine Butylbromide for a predetermined period (e.g., 20-30 minutes).
-
Add the muscarinic agonist, bethanechol (e.g., 10 μmol L⁻¹), to the serosal chamber.
-
Record the change in short-circuit current (ΔIsc) following the addition of bethanechol.
-
Compare the ΔIsc in the presence and absence of Hyoscine Butylbromide to determine the inhibitory effect.
-
A dose-response curve can be generated to calculate the IC50 value.
Protocol for Investigating the Effect of Hyoscine Butylbromide on Neurally-Evoked Secretion using Electrical Field Stimulation (EFS)
This protocol assesses the impact of Hyoscine Butylbromide on ion secretion stimulated by the activation of enteric neurons.
Procedure:
-
Follow the General Ussing Chamber Protocol (Section 3.1) to prepare and mount the intestinal tissue.
-
Incorporate platinum or foil electrodes into the serosal chamber for electrical field stimulation (EFS).
-
After establishing a stable baseline, apply EFS (e.g., 10 Hz, 0.5 ms pulse duration, 5-10 mA) for a short duration (e.g., 10-30 seconds) and record the transient increase in Isc.
-
Allow the Isc to return to baseline.
-
Add Hyoscine Butylbromide (e.g., 1-10 μmol L⁻¹) to the serosal chamber and incubate.[3]
-
Repeat the EFS and record the resulting Isc response.
-
To confirm the neural origin of the EFS-evoked response, the experiment can be repeated in the presence of the neurotoxin tetrodotoxin (TTX).
-
Compare the EFS-evoked ΔIsc before and after the addition of Hyoscine Butylbromide.
Visualizations
Signaling Pathway of Muscarinic Acetylcholine Receptor-Mediated Intestinal Chloride Secretion
Caption: Muscarinic M3 receptor signaling cascade leading to intestinal chloride secretion.
Experimental Workflow for Ussing Chamber Studies of Hyoscine Butylbromide
Caption: General experimental workflow for assessing Hyoscine Butylbromide's effects in an Ussing chamber.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. Cholinergic regulation of epithelial ion transport in the mammalian intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Role of Muscarinic Acetylcholine Receptors in Intestinal Epithelial Homeostasis: Insights for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cholinergic Signaling Attenuates Pro-Inflammatory Interleukin-8 Response in Colonic Epithelial Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for the Spectrophotometric Determination of Hyoscine Butylbromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectrophotometric determination of Hyoscine Butylbromide (HBB) in pharmaceutical formulations. The methods described are robust, sensitive, and suitable for quality control and research purposes.
Introduction
Hyoscine Butylbromide is an anticholinergic and antispasmodic drug used to treat pain and discomfort associated with abdominal cramps and other spasmodic conditions of the gastrointestinal tract. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for the determination of HBB.[1][2] This document outlines several validated spectrophotometric methods based on different chemical reactions.
General Experimental Workflow
The general workflow for the spectrophotometric determination of Hyoscine Butylbromide involves a series of sequential steps from sample preparation to data analysis. The following diagram illustrates this typical workflow.
Caption: General workflow for spectrophotometric analysis of Hyoscine Butylbromide.
Spectrophotometric Methods and Protocols
Several methods for the spectrophotometric determination of Hyoscine Butylbromide have been developed. The following sections detail the protocols for some of the most common and effective approaches.
Ion-Pair Complexation Method
This method is based on the formation of a colored ion-pair complex between the tertiary amine of Hyoscine Butylbromide and an acidic dye, such as bromocresol green (BCG), bromothymol blue (BTB), bromocresol purple (BCP), or bromophenol blue (BPB).[3] The resulting complex is then extracted into an organic solvent and quantified spectrophotometrically.
Experimental Protocol:
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of pure Hyoscine Butylbromide and dissolve it in 100 mL of distilled water to obtain a stock solution of 1 mg/mL.
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1.0 to 20.0 µg/mL by appropriate dilution of the stock solution with distilled water.
-
Preparation of Reagents:
-
Phthalate Buffer: Prepare a phthalate buffer solution with a pH ranging from 3.0 to 3.5.
-
Acid Dye Solutions: Prepare 1 x 10⁻³ M solutions of BCG, BTB, BCP, and BPB in distilled water.
-
-
Procedure:
-
In a series of separating funnels, add 1.0 mL of each working standard solution.
-
Add 5.0 mL of the phthalate buffer and 5.0 mL of the chosen acid dye solution.
-
Shake the mixture for 2 minutes.
-
Add 10 mL of chloroform and shake for another 2 minutes to extract the colored complex.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
-
Construction of Calibration Curve: Plot the absorbance values versus the corresponding concentrations of Hyoscine Butylbromide to construct a calibration curve.
-
Analysis of Pharmaceutical Formulations:
-
Weigh and finely powder a sufficient number of tablets (equivalent to 100 mg of HBB).
-
Dissolve the powder in 100 mL of distilled water, sonicate for 15 minutes, and filter.
-
Dilute the filtrate to an appropriate concentration within the calibration range and follow the procedure from step 4.
-
Determine the concentration of HBB from the calibration curve.
-
Oxidation with Alkaline Potassium Permanganate
This kinetic method involves the oxidation of Hyoscine Butylbromide by alkaline potassium permanganate, resulting in the formation of the green-colored manganate ion (MnO₄²⁻), which is measured spectrophotometrically.[4][5]
Experimental Protocol:
-
Preparation of Standard Stock Solution: Prepare a 1 mg/mL stock solution of Hyoscine Butylbromide in distilled water as described in the previous method.
-
Preparation of Working Standard Solutions: Prepare working standard solutions with concentrations ranging from 1.0 to 10.0 µg/mL by diluting the stock solution.
-
Preparation of Reagents:
-
Potassium Permanganate (KMnO₄) Solution: Prepare a 5 x 10⁻³ M solution of KMnO₄ in distilled water.
-
Sodium Hydroxide (NaOH) Solution: Prepare a 0.5 M solution of NaOH in distilled water.
-
-
Procedure:
-
In a series of 10 mL volumetric flasks, add 1.0 mL of each working standard solution.
-
Add 1.0 mL of 0.5 M NaOH solution.
-
Add 1.0 mL of 5 x 10⁻³ M KMnO₄ solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for a fixed time of 15 minutes at room temperature.
-
Measure the absorbance of the solution at 610 nm against a reagent blank.
-
-
Construction of Calibration Curve: Plot the absorbance versus the concentration of HBB to create a calibration curve.
-
Analysis of Pharmaceutical Formulations: Prepare the sample solution as described previously, dilute to a suitable concentration, and follow the analytical procedure.
Reduction of Ferrate(VI) Method
This method is based on the reduction of ferrate(VI) to iron(II) by Hyoscine Butylbromide. The unreacted Fe(VI) is then complexed with thiocyanate to form a colored complex, and the decrease in absorbance is measured.[1][6]
Experimental Protocol:
-
Preparation of Standard Stock Solution: Prepare a 1 mg/mL stock solution of HBB in distilled water.
-
Preparation of Working Standard Solutions: Prepare working standard solutions in the range of 0.5-200 µg/mL.
-
Preparation of Reagents:
-
Ferrate(VI) Solution: Synthesize ferrate(VI) solution as per established laboratory procedures.
-
Thiocyanate Solution: Prepare a suitable concentration of potassium or ammonium thiocyanate solution.
-
-
Procedure:
-
To a known volume of the working standard solution, add a specific volume of the ferrate(VI) solution and allow the reaction to proceed.
-
Add the thiocyanate solution to form a colored complex with the excess Fe(VI).
-
Measure the absorbance of the resulting solution at 478 nm.
-
-
Construction of Calibration Curve: A calibration curve is constructed by plotting the decrease in absorbance against the concentration of HBB.
-
Analysis of Pharmaceutical Formulations: Prepare the sample solution, dilute appropriately, and follow the analytical procedure.
Data Presentation
The analytical parameters for the different spectrophotometric methods for the determination of Hyoscine Butylbromide are summarized in the table below for easy comparison.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Ion-Pair Complexation | ||||||
| with Bromocresol Green (BCG) | Bromocresol Green, Phthalate Buffer | 420 | 1.0 - 20.0 | - | - | [3] |
| with Bromothymol Blue (BTB) | Bromothymol Blue, Phthalate Buffer | 412 | 1.0 - 20.0 | - | - | [3] |
| with Bromocresol Purple (BCP) | Bromocresol Purple, Phthalate Buffer | 409 | 1.0 - 20.0 | - | - | [3] |
| with Bromophenol Blue (BPB) | Bromophenol Blue, Phthalate Buffer | 415 | 1.0 - 20.0 | - | - | [3] |
| Oxidation | ||||||
| with Alkaline Potassium Permanganate | Potassium Permanganate, Sodium Hydroxide | 610 | 1.0 - 10.0 | 0.092 | - | [4] |
| with Alkaline Potassium Permanganate | Potassium Permanganate, Sodium Hydroxide | 610 | 0.6 - 20.0 | 0.4 | - | [5] |
| Reduction of Ferrate(VI) | ||||||
| Batch Method | Ferrate(VI), Thiocyanate | 478 | 0.5 - 200 | 0.14 | 0.42 | [1] |
| rFIA Method | Ferrate(VI), Thiocyanate | 478 | 5.0 - 200 | 2.1 | 6.3 | [1] |
| Derivative Spectrophotometry | - | 219.8 | - | - | - | [7] |
| Ion-Association | ||||||
| with Tetrathiocyanatocobaltate | Tetrathiocyanatocobaltate | 630 | 144.20 - 865.20 | - | - | [8] |
| with Hexathiocyanatochromate | Hexathiocyanatochromate | 557 | 72.00 - 640.00 | - | - | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, rFIA: reverse Flow Injection Analysis. A hyphen (-) indicates that the data was not provided in the cited source.
Conclusion
The spectrophotometric methods detailed in these application notes provide simple, rapid, and reliable means for the determination of Hyoscine Butylbromide in pharmaceutical preparations. The choice of method may depend on the available instrumentation, the desired sensitivity, and the specific formulation being analyzed. The provided protocols and comparative data will aid researchers and quality control analysts in selecting and implementing the most suitable method for their needs.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Spectrophotometric determination of hyoscine butylbromide and famciclovir in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Simple Spectrophotometric Method for Determination of Hyoscine Butylbromide in Some Dosage Forms | Semantic Scholar [semanticscholar.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Metamizole's Impact on Liver Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of metamizole and its primary metabolites on liver cell lines, drawing from in vitro research. The accompanying detailed protocols offer standardized methods for investigating the cytotoxic, pro-apoptotic, and metabolic effects of metamizole in a laboratory setting.
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic agent. While effective, concerns regarding its potential for hepatotoxicity have been raised. In vitro studies using liver cell lines are crucial for elucidating the mechanisms of metamizole-induced liver injury and assessing its safety profile. This document summarizes key findings and provides detailed protocols for researchers investigating the hepatic effects of metamizole.
Key Findings from In Vitro Studies
Metamizole and its active metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA), have been shown to exert several effects on liver cell lines:
-
Cytotoxicity: Metamizole and its metabolites can reduce the viability of liver cells in a dose-dependent manner. Studies on the human hepatic stellate cell line, LX-2, have demonstrated that higher concentrations of metamizole and its metabolites lead to a significant decrease in cell viability[1][2]. The metabolites 4-MAA and 4-AA appear to be more potent in inducing cytotoxicity than the parent drug[1][2].
-
Apoptosis: Exposure to metamizole and its metabolites can induce apoptosis, or programmed cell death, in liver cells. In LX-2 cells, 4-MAA and 4-AA were found to be potent inducers of apoptosis, particularly at higher concentrations[1][2].
-
Cytochrome P450 (CYP) Induction: Metamizole's primary metabolite, 4-MAA, has been identified as a moderate inducer of several key drug-metabolizing enzymes in the liver. In HepaRG cells, 4-MAA was shown to increase the mRNA expression of CYP2B6, CYP2C9, CYP2C19, and CYP3A4[3]. This induction is mediated through the constitutive androstane receptor (CAR)[3].
-
Contradictory Evidence: It is important to note that not all in vitro studies have demonstrated direct cytotoxicity. Some research on HepG2 and HepaRG cells found no relevant toxicity from 4-MAA and 4-AA, suggesting that metamizole-associated hepatotoxicity might be mediated by an immunological response rather than direct cellular damage in some contexts[4][5].
Data Presentation
The following tables summarize the quantitative data from studies on the effects of metamizole and its metabolites on liver cell lines.
Table 1: Effect of Metamizole and its Metabolites on LX-2 Cell Viability [1]
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Metamizole | 100 | 93.39 |
| 200 | Not specified | |
| 400 | Not specified | |
| 600 | Not specified | |
| 1000 | Significant decrease | |
| 4-MAA | 100 | 68.4 |
| 1000 | 53.63 | |
| 4-AA | 100 | 74.86 |
| 1000 | 50.86 |
Table 2: Apoptosis Induction in LX-2 Cells by Metamizole Metabolites at 1000 µg/mL [1]
| Compound | Early Apoptosis (%) |
| 4-MAA | 48 |
| 4-AA | 40.6 |
Table 3: Induction of CYP Enzyme mRNA Expression by 4-MAA in HepaRG Cells [3]
| CYP Enzyme | Fold Induction (300 µM 4-MAA) |
| CYP2B6 | Significant increase |
| CYP2C9 | Significant increase |
| CYP2C19 | Significant increase |
| CYP3A4 | Significant increase |
Visualizations
Diagram 1: Metabolic Pathway of Metamizole
Caption: The metabolic conversion of metamizole into its primary active metabolites.
Diagram 2: Experimental Workflow for Assessing Metamizole Cytotoxicity
Caption: A typical workflow for evaluating the cytotoxicity of metamizole using an MTT assay.
Diagram 3: Signaling Pathway for CYP Induction by 4-MAA
Caption: The proposed signaling pathway for CYP enzyme induction by 4-MAA via CAR activation.
Experimental Protocols
Protocol 1: Cell Culture of LX-2 Human Hepatic Stellate Cells
This protocol outlines the basic procedures for culturing and maintaining the LX-2 human hepatic stellate cell line.
Materials:
-
LX-2 Human Hepatic Stellate Cell Line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
T75 tissue culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath (37°C)
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation:
-
Prepare growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare maintenance medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Warm all media and reagents to 37°C in a water bath before use.
-
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen LX-2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
The following day, replace the growth medium with fresh maintenance medium.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of maintenance medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh maintenance medium.
-
Perform a cell count.
-
Seed new T75 flasks at a recommended split ratio of 1:3 to 1:6.
-
Incubate at 37°C in a 5% CO₂ humidified incubator, changing the medium every 2-3 days.
-
Protocol 2: Preparation of Metamizole and Metabolite Stock Solutions
This protocol describes the preparation of stock solutions of metamizole and its metabolites for use in cell culture experiments.
Materials:
-
Metamizole sodium salt
-
4-Methylaminoantipyrine (4-MAA)
-
4-Aminoantipyrine (4-AA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 100 mg/mL):
-
Accurately weigh the desired amount of metamizole or its metabolite powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the target concentration. For example, dissolve 100 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
Prepare fresh dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Protocol 3: MTT Assay for Cell Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with metamizole.
Materials:
-
Cultured liver cells (e.g., LX-2)
-
96-well flat-bottom tissue culture plates
-
Metamizole and metabolite working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of metamizole or its metabolites. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Treated and control liver cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold sterile PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated control cells.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 5: CYP Enzyme Induction Assay in HepaRG Cells (mRNA Expression)
This protocol provides a general framework for assessing the induction of CYP enzyme mRNA expression by metamizole's metabolite, 4-MAA, in HepaRG cells.
Materials:
-
Differentiated HepaRG cells
-
HepaRG induction medium
-
4-MAA working solutions
-
Positive control inducer (e.g., rifampicin for CYP3A4)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target CYP genes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4) and a housekeeping gene (e.g., GAPDH)
-
Quantitative real-time PCR (qPCR) master mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HepaRG cells according to the supplier's instructions to achieve a differentiated, hepatocyte-like phenotype.
-
Treat the differentiated HepaRG cells with various concentrations of 4-MAA and a positive control inducer in HepaRG induction medium for a specified period (e.g., 72 hours), replenishing the medium with fresh compound daily. Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the target CYP genes and a housekeeping gene, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression of the target CYP genes in the treated cells compared to the vehicle control, normalized to the housekeeping gene.
-
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. An Automated Multiplexed Hepatotoxicity and CYP Induction Assay Using HepaRG Cells in 2D and 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 (CYP) enzyme induction in vitro method using cryopreserved differentiated human HepaRG™ cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Spaslar
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spaslar is a brand name for various pharmaceutical formulations primarily used for their antispasmodic properties. The exact composition of this compound can vary, with different products containing a range of active pharmaceutical ingredients (APIs). Common formulations may include a combination of Phloroglucinol and Trimethylphloroglucinol, or other active ingredients such as Hyoscine Butyl Bromide, Mebeverine Hydrochloride, or a combination of Dicyclomine, Paracetamol, and Simethicone.[1][2][3][4][5] This application note focuses on a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Phloroglucinol and Trimethylphloroglucinol, two common components in antispasmodic drugs.[1][2] The presented method is crucial for quality control, formulation development, and stability testing of pharmaceutical products containing these active ingredients.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[6][7] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and accuracy.[8][9] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, which is a common and effective technique for the analysis of various drug compounds.[10]
Experimental Protocol: Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol
This protocol is adapted from validated methods for the simultaneous determination of Phloroglucinol (PG) and Trimethylphloroglucinol (TMP) in pharmaceutical dosage forms.[1][2]
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Symmetry C18, (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol: Buffer (0.005 M Sodium n-heptane sulphonate): 0.1 M Sulfuric Acid (60:40:0.3, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient[1] |
| Detection Wavelength | 234 nm[2] |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Buffer Solution (0.005 M Sodium n-heptane sulphonate): Dissolve an appropriate amount of Sodium n-heptane sulphonate in HPLC-grade water to achieve a final concentration of 0.005 M.
-
Mobile Phase: Prepare the mobile phase by mixing methanol, the buffer solution, and 0.1 M sulfuric acid in the ratio of 60:40:0.3 (v/v/v).[2] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[1]
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Phloroglucinol and Trimethylphloroglucinol reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Crush a representative number of tablets or take a known volume of liquid formulation. Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][10]
| Validation Parameter | Typical Results |
| Linearity (µg/mL) | Linear over the concentration range with a correlation coefficient (r²) > 0.999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 30 pg/mL for both Phloroglucinol and Trimethylphloroglucinol[2] |
| Limit of Quantification (LOQ) | 300 pg/mL for both Phloroglucinol and Trimethylphloroglucinol[2] |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Phloroglucinol | Trimethylphloroglucinol | Acceptance Criteria |
| Retention Time (min) | ~ 3.5 | ~ 6.8 | Consistent retention times |
| Tailing Factor | < 1.5 | < 1.5 | T ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 | N > 2000 |
Table 2: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Phloroglucinol | 1 - 200 | 0.9999[1] |
| Trimethylphloroglucinol | 1 - 200 | 0.9992[1] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of this compound analysis by HPLC.
Conclusion
The described RP-HPLC method provides a simple, accurate, and reliable approach for the simultaneous quantification of Phloroglucinol and Trimethylphloroglucinol in pharmaceutical formulations.[2] This application note serves as a comprehensive guide for researchers and analysts in a quality control setting, ensuring the identity, purity, and potency of this compound and similar antispasmodic drug products. The method can be readily implemented in a laboratory with standard HPLC equipment. Method validation should always be performed to ensure the reliability of the results for a specific formulation and laboratory conditions.
References
- 1. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Here Are the Top ytig tablet uses [instacare.pk]
- 4. Spasler-P 5mg/5ml Syp.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
- 5. healthwire.pk [healthwire.pk]
- 6. bjbms.org [bjbms.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Metamizole in Experimental Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic with potent pain-relieving, fever-reducing, and spasmolytic properties.[1] Its efficacy in treating visceral pain, which originates from internal organs and is often resistant to other analgesics, makes it a compound of significant interest.[2] This document provides detailed application notes and protocols for evaluating the analgesic effects of Metamizole in established preclinical models of visceral pain.
The mechanism of action for Metamizole is complex and not yet fully elucidated. It is understood to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 and possibly a central variant, COX-3, leading to reduced prostaglandin synthesis.[3] Additionally, its effects are thought to be mediated through the endocannabinoid and endogenous opioid systems.[3] Recent evidence also points to a nuanced interaction with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are key players in pain signaling.[1][4] Metamizole itself can act as a TRPA1 antagonist, while its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can activate and sensitize these channels.[1][4]
These application notes will detail three widely used models of visceral pain: the acetic acid-induced writhing test, the formalin-induced visceral pain model, and the zymosan-induced peritonitis model. For each, a comprehensive protocol is provided, along with expected outcomes based on the known pharmacology of Metamizole.
Data Presentation
The following tables summarize the quantitative data for Metamizole's efficacy in relevant visceral pain models.
Table 1: Efficacy of Metamizole in the Acetic Acid-Induced Writhing Test in Mice
| Parameter | Value | Species | Administration Route | Reference |
| ED₅₀ | 84.5 ± 22.7 mg/kg | Mouse | Intraperitoneal | [5][6] |
| Maximal Efficacy | 84.2 ± 5.9% inhibition of writhing | Mouse | Intraperitoneal (at 316 mg/kg) | [5] |
| Synergistic Combination ED₅₀ (Metamizole:Hesperidin 1:1) | 46.7 ± 6.3 mg/kg | Mouse | Intraperitoneal | [5][6] |
| Potentiation with Morphine | A subanalgesic dose of 150 mg/kg Metamizole significantly potentiated the analgesic effect of a subanalgesic dose of morphine (0.2 mg/kg). | Mouse | Intraperitoneal | [7] |
Table 2: Efficacy of Metamizole in the Formalin Test in Mice
| Phase | Dose of Metamizole (i.p.) | % Inhibition of Nociceptive Behavior | Species | Reference |
| Phase I (Neurogenic Pain) | 50 mg/kg | Significant inhibition | Mouse | [1] |
| Phase II (Inflammatory Pain) | 50 mg/kg | Significant inhibition | Mouse | [1] |
Table 3: Effects of Metamizole on Inflammatory Markers in a Peritoneal Inflammation Model
| Model | Metamizole Treatment | Effect on Cytokines | Effect on Bacterial Load | Species | Reference |
| Peritoneal Contamination and Infection (Sepsis) | Oral administration | Limited impact on circulating/tissue cytokines. | No significant effect on bacterial clearance. | Mouse | [5][8] |
Note: While this is a sepsis model, it involves peritoneal inflammation and provides insights into Metamizole's effects on inflammatory mediators in the peritoneal cavity, which is relevant to the zymosan-induced peritonitis model.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces irritation and inflammation of the peritoneal lining, leading to characteristic writhing behavior (abdominal constrictions and stretching of the hind limbs), which is a quantifiable measure of visceral pain.[9][10]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Metamizole
-
Vehicle (e.g., 0.9% saline)
-
Acetic acid solution (0.6% - 1% in distilled water)
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-10 per group):
-
Vehicle control group
-
Metamizole-treated groups (various doses, e.g., 31, 56, 100, 178, 316 mg/kg)[2]
-
Positive control group (e.g., a known analgesic)
-
-
Drug Administration: Administer Metamizole or vehicle intraperitoneally 30 minutes before the acetic acid injection.[5][6]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally.[11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20-30 minutes.[5][6] A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) can be calculated using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Formalin-Induced Visceral Pain Model
The formalin test in rodents can be adapted to model visceral pain. The injection of a dilute formalin solution into the peritoneal cavity or the wall of a visceral organ (e.g., colon) produces a biphasic pain response. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response.[9]
Materials:
-
Male Sprague-Dawley rats or mice
-
Metamizole
-
Vehicle (e.g., 0.9% saline)
-
Formalin solution (1-5% in saline)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Divide the animals into control and treatment groups as described for the writhing test.
-
Drug Administration: Administer Metamizole (e.g., 50 mg/kg, i.p.) or vehicle 30-60 minutes before the formalin injection.[1]
-
Induction of Pain: Inject a small volume (e.g., 50 µL) of 5% formalin solution into the peritoneal cavity or, for a more localized model, into the colonic wall via a small laparotomy under brief anesthesia.
-
Observation: Record the time spent in pain-related behaviors (e.g., licking of the abdomen, abdominal contractions, arching of the back) in 5-minute intervals for up to 60 minutes.
-
Data Analysis: Analyze the data by separating the early phase (0-5 minutes) and the late phase (15-40 minutes). Calculate the total time spent in nociceptive behaviors for each phase and compare the treated groups to the control group.
Zymosan-Induced Peritonitis Model
This model induces a sterile inflammatory response in the peritoneal cavity, mimicking aspects of visceral pain and inflammation.[12] Zymosan, a component of yeast cell walls, triggers an influx of inflammatory cells (primarily neutrophils) and the release of pro-inflammatory mediators.[12] This model is useful for assessing the anti-inflammatory and analgesic effects of compounds.
Materials:
-
Male mice (e.g., C57BL/6)
-
Metamizole
-
Vehicle (e.g., sterile saline)
-
Zymosan A from Saccharomyces cerevisiae (prepared as a suspension in sterile saline)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and tubes
-
Hemocytometer or automated cell counter
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Grouping and Drug Administration: Group the animals and administer Metamizole or vehicle as previously described.
-
Induction of Peritonitis: Inject Zymosan A (e.g., 1 mg in 0.5 mL sterile saline) intraperitoneally.[13]
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours after zymosan injection), euthanize the mice.
-
Peritoneal Lavage: Expose the peritoneal cavity and wash it with a known volume of cold PBS (e.g., 5 mL). Collect the peritoneal lavage fluid.
-
Cell Count: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells in a known volume of PBS and count the total number of leukocytes (and differential counts for neutrophils, macrophages, etc.) using a hemocytometer or flow cytometry.
-
Cytokine Analysis: Use the supernatant from the centrifuged lavage fluid to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits.
-
Data Analysis: Compare the total and differential leukocyte counts and cytokine concentrations in the peritoneal fluid of Metamizole-treated groups with the vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ciencialatina.org [ciencialatina.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metamizole outperforms meloxicam in sepsis: insights on analgesics, survival and immunomodulation in the peritoneal contamination and infection sepsis model [frontiersin.org]
- 6. Antinociceptive Synergy Between Metamizole and Hesperidin in a Model of Visceral Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metamizole outperforms meloxicam in sepsis: insights on analgesics, survival and immunomodulation in the peritoneal contamination and infection sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ciencialatina.org [ciencialatina.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. meliordiscovery.com [meliordiscovery.com]
Quantifying Smooth Muscle Relaxation with Hyoscine Butylbromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscine Butylbromide (HBB) is a peripherally acting antimuscarinic agent widely used for the treatment of abdominal pain and cramping associated with smooth muscle spasms.[1][2] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M1, M2, and M3 subtypes, on smooth muscle cells.[3][4] This blockade inhibits the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction, thereby leading to muscle relaxation.[3] As a quaternary ammonium compound, HBB does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[1][5][6]
These application notes provide detailed protocols for quantifying the smooth muscle relaxant effects of Hyoscine Butylbromide using two common in vitro techniques: isolated organ bath experiments and intracellular calcium imaging.
Mechanism of Action: Signaling Pathway
Hyoscine Butylbromide exerts its spasmolytic effect by interrupting the signaling cascade that leads to smooth muscle contraction. Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Hyoscine Butylbromide competitively blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor.
References
Application Note: Assessment of Cell Viability in the Presence of Metamizole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent.[1][2] While it is widely used for pain management in many countries, its potential cytotoxic effects on various cell types are of increasing interest to the research community.[3][4] This application note provides detailed protocols and data for assessing cell viability in the presence of Metamizole, focusing on the MTT and LDH assays. Additionally, it outlines the current understanding of the signaling pathways involved in Metamizole-induced cellular responses.
Data Presentation: Cytotoxic Effects of Metamizole on Cancer Cell Lines
Metamizole has been shown to exert cytotoxic and antiproliferative effects on several human cancer cell lines in a concentration- and time-dependent manner.[3][4] The following table summarizes the 50% inhibitory concentration (IC50) values obtained from MTT assays.
| Cell Line | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | 472.48 | 183.40 | [3] |
| HT-29 (Colorectal Adenocarcinoma) | 314.75 | 316.77 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 561.79 | 29.30 | [3] |
| K562 (Chronic Myeloid Leukemia) | 117.5 µM | 111.2 µM | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
Metamizole stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile PBS)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Metamizole Treatment: Prepare serial dilutions of Metamizole in complete culture medium. Remove the old medium from the wells and add 100 µL of the Metamizole dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Metamizole) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.[7][8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]
Materials:
-
Metamizole stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for the desired exposure times at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, typically by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with Metamizole.
Potential Signaling Pathways of Metamizole-Induced Apoptosis
The exact mechanisms of Metamizole's action are still under investigation, but several pathways have been proposed.[1][2][12]
References
- 1. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metamizole Interference in Creatinine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with creatinine assays due to metamizole (also known as dipyrone) interference.
Troubleshooting Guide: Unexpectedly Low Creatinine Results
Issue: You have obtained unexpectedly low or undetectable creatinine levels in a patient sample, and you suspect potential drug interference.
Follow the steps below to troubleshoot this issue:
-
Review Patient Medication: Check the patient's medication record for the administration of metamizole (dipyrone). This is the most likely cause of falsely low creatinine results when using certain assay types.
-
Identify the Creatinine Assay Method: Determine the type of creatinine assay used in your laboratory. Metamizole interference is primarily observed with enzymatic creatinine assays . The Jaffe (alkaline picrate) method is generally not affected.[1][2][3]
-
Consult Assay Manufacturer's Information: Review the package insert or technical data sheet for your specific enzymatic creatinine assay. Manufacturers like Roche Diagnostics list metamizole as a known interfering substance.[1][4]
-
Re-test with an Alternative Method: If metamizole use is confirmed or highly suspected, re-measure the creatinine level in the same sample using the Jaffe method. A significant discrepancy between the enzymatic and Jaffe results strongly suggests metamizole interference.[1]
-
Sample Timing: If possible, recommend drawing a new blood sample for creatinine measurement immediately before the next scheduled dose of metamizole to minimize the concentration of the interfering metabolites.[1]
-
Confirmation of Metamizole Metabolites (Advanced): For research purposes or in cases where definitive confirmation is required, the presence and concentration of metamizole's main metabolite, 4-methyl-amino-antipyrine (4-MAA), can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: Why does metamizole interfere with creatinine assays?
A1: Metamizole itself is a prodrug and is rapidly hydrolyzed to its active metabolite, 4-methyl-amino-antipyrine (4-MAA).[1][9] It is this metabolite that is thought to interfere with the final step of many enzymatic creatinine assays, which often involves a Trinder reaction (peroxidase-based). The structural similarity of the dipyrone molecule to 4-aminophenazone, a component of the Trinder reaction, is the likely cause of this interference, leading to falsely decreased results.[1][2]
Q2: Which creatinine assays are affected by metamizole?
A2: Enzymatic creatinine assays are the primary type affected by metamizole interference.[1][9][10] Specific commercial assays, such as those from Roche Diagnostics and the Kodak Ektachem analyzer, have been reported to be susceptible.[1][9][10]
Q3: Are there any creatinine assays that are NOT affected by metamizole?
A3: Yes. The Jaffe method, which is based on the reaction of creatinine with alkaline picrate, is not significantly affected by metamizole or its metabolites.[1][2][3] Additionally, at least one study has reported that the Randox enzymatic creatinine test is not interfered by metamizole.[3]
Q4: How significant is the decrease in creatinine levels?
A4: The interference is concentration-dependent; higher concentrations of metamizole lead to a greater decrease in the measured creatinine level.[1][3] In some cases, the interference can be so significant that it leads to creatinine results falling below the assay's detection limit.[1] This can have serious clinical implications, leading to misclassification of renal function and incorrect dosing of medications that are cleared by the kidneys.
Q5: At what concentration does metamizole start to interfere?
A5: Clinically significant interference has been observed at metamizole concentrations as low as 0.31 g/L.[11] Another study noted that interference becomes analytically relevant at concentrations exceeding 0.062 g/L.[1][3]
Q6: What is the clinical significance of this interference?
A6: Falsely low creatinine levels can lead to an overestimation of the glomerular filtration rate (eGFR), which is a key indicator of kidney function. This can result in the misclassification of a patient's renal function, potentially leading to inappropriate dosing of drugs that are eliminated by the kidneys, such as certain antibiotics.
Q7: How should patient samples be handled if metamizole use is suspected?
A7: If a patient is receiving metamizole, it is recommended to collect blood samples for creatinine measurement just before the next dose is administered to minimize the concentration of the drug and its metabolites.[1] If a surprisingly low creatinine result is obtained from a patient on metamizole, it is crucial to communicate with the laboratory to re-test the sample using the Jaffe method.
Data on Metamizole Interference
The following table summarizes the quantitative effect of metamizole on enzymatic creatinine assays from a published study.
| Metamizole Concentration (g/L) | Median Creatinine (μmol/L) - Enzymatic Method | Percentage Decrease from Baseline (%) - Enzymatic Method | Median Creatinine (μmol/L) - Jaffe Method | Percentage Decrease from Baseline (%) - Jaffe Method |
| 0 | 126 | 0.0% | 126 | 0.0% |
| 0.016 | 123 | 2.4% | 124 | 1.6% |
| 0.031 | 118 | 6.7% | 129 | -2.4% |
| 0.063 | 110 | 12.7% | 123 | 2.8% |
| 0.125 | 96 | 23.8% | 125 | 1.2% |
| 0.25 | 76 | 39.7% | 125 | 0.8% |
| 0.5 | 51 | 59.5% | 125 | 0.8% |
Data adapted from Castro-Castro et al. (2024).[1]
Experimental Protocols
Protocol 1: Enzymatic Creatinine Assay (General Principle)
This is a generalized protocol illustrating the common steps in an enzymatic creatinine assay. Specific reagents and incubation times will vary by manufacturer.
-
Sample Preparation: Serum or plasma is used as the sample.
-
Reaction 1 (Creatinine to Creatine): The sample is mixed with a reagent containing creatininase, which catalyzes the hydrolysis of creatinine to creatine.
-
Reaction 2 (Creatine to Sarcosine): A second reagent containing creatinase is added. This enzyme converts creatine to sarcosine and urea.
-
Reaction 3 (Sarcosine Oxidation): Sarcosine oxidase is then used to oxidize sarcosine, which produces glycine, formaldehyde, and hydrogen peroxide (H₂O₂).
-
Detection (Trinder Reaction): The amount of H₂O₂ produced is proportional to the initial creatinine concentration. In the presence of peroxidase (POD), H₂O₂ reacts with a chromogen (e.g., 4-aminophenazone and a phenol or aniline derivative) to produce a colored product (a quinoneimine dye).
-
Measurement: The absorbance of the colored product is measured spectrophotometrically, and the creatinine concentration is calculated.
Protocol 2: Jaffe Method for Creatinine Determination (General Principle)
This protocol outlines the basic steps of the Jaffe method.
-
Sample Preparation: Serum or plasma is used.
-
Reaction: The sample is mixed with an alkaline picrate solution. Creatinine reacts with picric acid in an alkaline environment to form a reddish-orange Janovski complex.
-
Measurement: The rate of color formation is measured spectrophotometrically. The change in absorbance over a specific time interval is proportional to the creatinine concentration in the sample. Kinetic modifications of this method are often used to minimize interference from other substances.
Protocol 3: LC-MS/MS for Metamizole Metabolite Quantification (General Principle)
This is a simplified overview of a method to confirm the presence of metamizole metabolites.
-
Sample Preparation: A small volume of plasma (e.g., 50 µL) is deproteinized, typically by adding a solvent like methanol containing an internal standard (e.g., a deuterated version of the analyte). The sample is then centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The metamizole metabolites (4-MAA, 4-aminoantipyrine, etc.) are separated on a C18 or similar column using a gradient of mobile phases (e.g., water with formic acid and methanol).
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge ratio (m/z) transitions for each metabolite and the internal standard, allowing for highly specific and sensitive quantification.[5][6][7][8]
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of metamizole.
Caption: Enzymatic creatinine assay reaction pathway and point of interference.
Caption: Troubleshooting workflow for suspected metamizole interference.
References
- 1. Interference of metamizole in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of metamizole in the measurement of serum creatinine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of an LC–MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Interference of metamizol (dipyrone) on the determination of creatinine with the Kodak dry chemistry slide comparison with the enzymatic method from Boehringer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Interference of Metamizol (Dipyrone) on the Determination of Creatinine with the Kodak Dry Chemistry Slide Comparison with the Enzymatic Method from Boehringer | Semantic Scholar [semanticscholar.org]
- 11. Metamizole (dipyrone) as an interferent in biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hyoscene Butylbromide Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Hyoscine Butylbromide in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hyoscine Butylbromide in a cellular context?
A1: Hyoscine Butylbromide is a peripherally acting antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors (M1, M2, and M3 subtypes) on the surface of cells.[1][2][3] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascades that lead to smooth muscle contraction.[3] At higher concentrations (in the micromolar range), it can also exhibit a non-competitive antagonistic effect on nicotinic acetylcholine receptors.[4]
Q2: What is a recommended starting concentration range for Hyoscine Butylbromide in a new cell line?
A2: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. Based on in vitro studies, a range of 1 nM to 100 µM is a suitable starting point. For studies on smooth muscle relaxation or related effects, concentrations in the nanomolar to low micromolar range are often effective.[5] For investigating effects on nicotinic receptors, higher concentrations (around 10 µM and above) may be necessary.[4][5]
Q3: How long should I incubate cells with Hyoscine Butylbromide?
A3: The optimal incubation time depends on your cell line's doubling time and the specific endpoint of your assay. For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours. Shorter incubation times may be sufficient for studying acute effects on signaling pathways, while longer durations are often required to assess impacts on cell viability and proliferation.
Q4: How can I determine the cytotoxic effects of Hyoscine Butylbromide in my cell culture?
A4: The most common method to determine cytotoxicity is to perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. By testing a range of Hyoscine Butylbromide concentrations, you can determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration that reduces cell viability by 50%.
Q5: Can Hyoscine Butylbromide affect common signaling pathways like MAPK/ERK and NF-κB?
A5: While direct studies on the effect of Hyoscine Butylbromide on MAPK/ERK and NF-κB signaling in many cell types are limited, its mechanism of action as a cholinergic antagonist suggests potential modulation of these pathways. Cholinergic agonists have been shown to activate the MAPK/ERK pathway.[1][2][3] Therefore, as an antagonist, Hyoscine Butylbromide could potentially inhibit this activation in cells where this pathway is responsive to cholinergic stimulation. The cholinergic system also plays a role in inflammation, and activation of the cholinergic anti-inflammatory pathway can reduce NF-κB activation.[6][7] By blocking cholinergic signaling, Hyoscine Butylbromide might indirectly influence NF-κB activity in relevant cell models, such as immune cells.
Data Presentation: In Vitro Efficacy of Hyoscine Butylbromide
| Parameter | Cell/Tissue Type | Concentration Range | IC50 Value | Reference |
| Inhibition of Muscle Contraction | Human Intestinal Samples | 1 nM - 10 µM | 429 nM | [5] |
| Inhibition of Calcium Mobilization | Human Intestinal Samples | 1 nM - 10 µM | 121 nM | [5] |
| Inhibition of Epithelial Secretion | Human Intestinal Samples | 1 nM - 10 µM | 224 nM | [5] |
| Inhibition of Nicotinic ACh Receptors | SH-SY5Y Cells | Not specified | 0.19 µM | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density and Growth Curve
Objective: To determine the optimal number of cells to seed for a cytotoxicity assay and to understand the growth kinetics of the cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Create a serial dilution of the cell suspension to achieve densities ranging from 1,000 to 20,000 cells per well in a 96-well plate. Seed at least 3-4 replicate wells for each density.
-
Include wells with media only as a blank control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (at 24, 48, 72, and 96 hours):
-
At each time point, add 10 µL of MTT reagent to each well of one plate.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the cell-containing wells.
-
Plot the average absorbance versus the initial cell seeding density for each time point.
-
Select a seeding density that results in logarithmic growth throughout the intended duration of your drug treatment experiment (e.g., 72 hours) and does not reach confluency.
-
Protocol 2: MTT Assay for Hyoscine Butylbromide Cytotoxicity
Objective: To determine the IC50 value of Hyoscine Butylbromide for a specific cell line.
Materials:
-
Cell line of interest at the predetermined optimal seeding density
-
Complete cell culture medium
-
Hyoscine Butylbromide stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Hyoscine Butylbromide in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Hyoscine Butylbromide.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the log of the Hyoscine Butylbromide concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of Hyoscine Butylbromide.
Caption: Potential impact of Hyoscine Butylbromide on signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate. 3. Pipetting errors during reagent addition. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use a multichannel pipette for reagent addition and ensure consistent technique. |
| No significant effect of Hyoscine Butylbromide observed | 1. Concentration range is too low. 2. Incubation time is too short. 3. The cell line is resistant. 4. Compound degradation. | 1. Test a wider and higher range of concentrations (up to 100 µM or higher if solubility permits). 2. Increase the incubation period (e.g., up to 72 hours). 3. Consider using a different, more sensitive cell line if appropriate for the research question. 4. Prepare fresh dilutions of Hyoscine Butylbromide for each experiment. It is generally stable but can be susceptible to degradation in alkaline conditions.[8] |
| Precipitation of Hyoscine Butylbromide in media | 1. Exceeding the solubility limit. 2. Interaction with media components. | 1. Hyoscine Butylbromide is freely soluble in water and PBS (up to ~10 mg/mL).[9] If using a DMSO stock, ensure the final DMSO concentration in the media is low (typically ≤0.5%) to avoid solvent-induced precipitation and cytotoxicity.[10] Prepare serial dilutions in the culture medium. 2. Visually inspect the media after adding the compound. If precipitation occurs at high concentrations, note the maximum soluble concentration. |
| Unexpected cell death in vehicle control wells | 1. Solvent (e.g., DMSO) toxicity. | 1. Determine the maximum tolerable DMSO concentration for your cell line by running a dose-response curve for DMSO alone. Keep the final DMSO concentration consistent across all treated wells and the vehicle control, and ensure it is below the toxic threshold (typically ≤0.5%).[10] |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. ERKI/II Regulation by the Muscarinic Acetylcholine Receptors in Neurons | Journal of Neuroscience [jneurosci.org]
- 4. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the cholinergic anti-inflammatory pathway reduces NF-kappab activation, blunts TNF-alpha production, and protects againts splanchic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. lifetein.com [lifetein.com]
Overcoming solubility issues of Spaslar in research buffers
This guide provides troubleshooting advice and detailed protocols to help researchers overcome solubility challenges with Spaslar in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
For optimal results, it is recommended to prepare this compound stock solutions in 100% Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, allowing for the creation of concentrated stock solutions that can be diluted into aqueous buffers for experiments. Attempting to dissolve this compound directly in aqueous solutions will likely result in poor solubility and precipitation.
Q2: My this compound solution is precipitating after I dilute the DMSO stock into my aqueous experimental buffer. What can I do to prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your working solution.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help keep this compound in solution. Refer to the table below for recommended maximum co-solvent concentrations in common assays.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your buffer can help to maintain the solubility of this compound.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of your buffer might improve its solubility.
Q3: Can I use sonication or heat to help dissolve this compound in my buffer?
While sonication and gentle warming can be used to help dissolve this compound during the preparation of the initial stock solution in an organic solvent, these methods are generally not recommended for preparing working solutions in aqueous buffers. Applying heat can degrade the compound, and sonication may not provide long-term stability against precipitation.
Q4: Are there any alternative formulation strategies to improve this compound's solubility for in vitro studies?
Yes, if standard co-solvents and surfactants are not sufficient, you may consider more advanced formulation techniques. These can include the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility. It is crucial to validate that any formulation excipient used does not interfere with the experimental assay.
Troubleshooting Guide
If you are encountering persistent solubility issues with this compound, follow this step-by-step troubleshooting workflow.
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 5-10 |
| Methanol | 1-5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Recommended Maximum Concentration of Organic Co-solvents in Common Cell-Based Assays
| Co-solvent | Maximum Recommended Concentration (%) |
| DMSO | 0.5 - 1.0 |
| Ethanol | 0.5 |
Note: These are general recommendations. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line or assay to the chosen co-solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, if the molecular weight of this compound is 500 g/mol , you would weigh 5 mg.
-
Add DMSO: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in an Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Buffer: Have your final volume of aqueous experimental buffer ready in a sterile tube.
-
Dilution: To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. For 1 mL of working solution, you will need 1 µL of the stock solution.
-
Mixing (Crucial Step): To avoid precipitation, add the 1 µL of the DMSO stock solution directly into the 1 mL of aqueous buffer while vortexing at a medium speed. This ensures rapid dispersal of the compound. Do not add the buffer to the stock solution.
-
Final Check: Visually inspect the working solution to ensure it is clear and free of any precipitate before use in your experiment.
Hypothetical Signaling Pathway for this compound
This compound is a potent inhibitor of the fictional kinase, Kinase-X, which is a key component in a pro-inflammatory signaling cascade.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Metamizole-Induced Artifacts in Biochemical Tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and avoiding analytical artifacts caused by metamizole (also known as dipyrone) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is metamizole and why does it interfere with biochemical tests?
Metamizole (dipyrone) is a widely used analgesic and antipyretic drug.[1][2] It is a pro-drug, meaning it is converted in the body to its active metabolites, primarily 4-methylaminoantipyrine (MAA).[3][4] These metabolites can interfere with certain biochemical assays, particularly those employing enzymatic reactions that produce hydrogen peroxide (H₂O₂), such as those using a Trinder-like reaction.[5][6] The interference often results from the antioxidant properties of the metamizole metabolites, which can quench the chromogenic signal, leading to falsely low results.[5]
Q2: Which biochemical tests are most commonly affected by metamizole interference?
Studies have consistently shown that metamizole can lead to falsely decreased results in several common biochemical tests.[1][5] The most frequently affected assays include:
Q3: How can I determine if my assay is susceptible to metamizole interference?
The primary indicator of susceptibility is the assay methodology. Assays based on peroxidase-catalyzed reactions, often referred to as Trinder reactions, are particularly vulnerable.[5] Review the manufacturer's package insert for your assay kit to understand the reaction principle. If the methodology involves enzymes like peroxidase, there is a high likelihood of interference.
Q4: Are there alternative assay methods that are not affected by metamizole?
Yes. For some analytes, alternative methods with different reaction principles are available. For instance, in creatinine measurement, the Jaffe method, which is based on the reaction of creatinine with picric acid in an alkaline medium, has been shown to be unaffected by metamizole interference, unlike enzymatic methods.[6][7]
Troubleshooting Guide
Problem: Unexpectedly low analyte values in a patient sample.
If you observe unusually low results for analytes such as creatinine, uric acid, or cholesterol, especially in samples from patients who may be receiving metamizole, consider the possibility of analytical interference.
Troubleshooting Steps:
-
Review Patient Medication: Check the patient's clinical history to determine if they have been administered metamizole, particularly intravenously, shortly before sample collection.[1][2]
-
Examine Assay Methodology: Confirm if the assay used is based on a peroxidase (Trinder-like) reaction.
-
Consult Manufacturer's Documentation: Check the assay's package insert for any listed drug interferences.
-
Perform a Spike-Recovery Experiment: To confirm interference, you can perform a spike-recovery experiment as outlined in the experimental protocols section.
-
Analyze with an Alternative Method: If possible, re-analyze the sample using a method with a different measurement principle (e.g., Jaffe method for creatinine).[6]
-
Request a New Sample: If interference is suspected, recommend obtaining a new blood sample after a sufficient washout period for the drug or before the next dose is administered.[6][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of metamizole on various biochemical assays as reported in the literature.
Table 1: Biochemical Assays Affected by Metamizole Interference
| Analyte | Interference Effect | Method of Interference |
| Creatinine (Enzymatic) | Falsely Decreased[5][7][8] | Interference with peroxidase-based (Trinder) reaction[6][11] |
| Cholesterol (CHOL) | Falsely Decreased[1][5][9] | Interference with peroxidase-based (Trinder) reaction |
| Triglycerides (TG) | Falsely Decreased[1][5][9] | Interference with peroxidase-based (Trinder) reaction |
| Uric Acid (UA) | Falsely Decreased[1][5][9] | Interference with peroxidase-based (Trinder) reaction |
| Lactate (LAC) | Falsely Decreased[1][5][9] | Interference with peroxidase-based (Trinder) reaction |
| HDL Cholesterol | Falsely Decreased[1][5] | Interference with peroxidase-based (Trinder) reaction |
| Lactate Dehydrogenase (LDH) | Falsely Decreased[1][5] | Not specified, but observed in some studies. |
Table 2: Metamizole Concentration and Degree of Interference in Creatinine Assays
| Metamizole Concentration (g/L) | Creatinine Measurement Method | Percentage Decrease in Measured Creatinine |
| 0.16 | Enzymatic | ~2.4% |
| 0.31 | Enzymatic | ~6.7%[1] |
| 0.63 | Enzymatic | ~12.7% |
| 1.25 | Enzymatic | ~23.8% |
| 2.5 | Enzymatic | ~39.7% |
| 5 | Enzymatic | ~59.5% |
| 10 | Enzymatic | ~76.2% |
| 20 | Enzymatic | ~88.9% |
| 100 | Enzymatic | ~96.8% |
| 0.16 - 100 | Jaffe | No significant interference observed[6] |
Data adapted from a study by Ceacero-Marín et al. (2024) which involved adding different concentrations of metamizole to a serum pool.[6]
Experimental Protocols
Protocol 1: In Vitro Interference Testing by Spiking
This protocol allows for the in-vitro assessment of metamizole's interference with a specific biochemical assay.
Materials:
-
Pooled serum sample with a known concentration of the analyte of interest.
-
Metamizole sodium solution (e.g., 400 g/L).
-
Saline solution (0.9% NaCl).
-
Your laboratory's biochemical analyzer and the assay kit .
Procedure:
-
Prepare Metamizole Dilutions: Create a series of metamizole dilutions in saline to achieve final concentrations in the serum pool that span sub-therapeutic to toxic levels (e.g., 0.16 g/L to 100 g/L).[6]
-
Spike Serum Samples: Add a small, fixed volume (e.g., 20 µL) of each metamizole dilution to aliquots of the pooled serum (e.g., 180 µL).[6]
-
Prepare a Control: Add the same volume of saline to an aliquot of the serum pool to serve as a negative control.[6]
-
Analyze Samples: Measure the analyte concentration in all spiked samples and the control using your biochemical analyzer.
-
Calculate Interference: Determine the percentage of interference for each metamizole concentration using the following formula: % Interference = [(Measured Value in Spiked Sample - Measured Value in Control) / Measured Value in Control] x 100
-
Data Interpretation: A negative percentage indicates a falsely decreased result. Compare the interference at different metamizole concentrations to understand the dose-dependent effect.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Metamizole Interference in Peroxidase-Based Assays.
Caption: Troubleshooting Workflow for Suspected Metamizole Interference.
References
- 1. Metamizole (dipyrone) as an interferent in biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metamizole (dipyrone) as an interferent in biochemical assays | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Interference of metamizol (dipyrone) on the determination of creatinine with the Kodak dry chemistry slide comparison with the enzymatic method from Boehringer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of metamizole in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of metamizole in the measurement of serum creatinine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 10. hospitals.aku.edu [hospitals.aku.edu]
- 11. Interference of metamizole in the measurement of serum cr... [degruyterbrill.com]
Hyoscine Butylbromide stability and storage for lab use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Hyoscine Butylbromide for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Hyoscine Butylbromide?
For optimal stability, solid Hyoscine Butylbromide, a white crystalline powder, should be stored in a tightly sealed container protected from light.[1][2] Recommended storage temperatures vary, with some sources suggesting <-15°C under an inert gas like nitrogen, while others indicate storage at 2-8°C is sufficient.[3][4] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How should I prepare and store Hyoscine Butylbromide stock solutions?
Hyoscine Butylbromide is freely soluble in water and soluble in alcohol.[1] For laboratory use, sterile water for injection, 0.9% sodium chloride solution, or glucose solution can be used as solvents.[5] It is strongly recommended to use freshly prepared solutions immediately.[5]
Q3: What is the stability of a diluted Hyoscine Butylbromide solution?
While immediate use is preferable from a microbiological standpoint, chemical and physical in-use stability has been demonstrated for solutions diluted with 0.9% sodium chloride or glucose solution for 24 hours at both 2-8°C and 25°C.[5] If not used immediately, it is best to store diluted solutions at 2-8°C for no longer than 24 hours.[5]
Q4: To which conditions is Hyoscine Butylbromide most sensitive?
Hyoscine Butylbromide is particularly susceptible to degradation in basic (alkaline) conditions, leading to extensive decomposition through hydrolysis.[1][6] It is less prone to degradation in acidic conditions and shows moderate sensitivity to oxidative stress.[1][6] The primary degradation pathway involves the hydrolytic cleavage of the ester bond.[5]
Q5: Is Hyoscine Butylbromide sensitive to light?
While some studies indicate that the drug is stable under photolysis conditions, it is generally recommended to protect it from light.[1][2][6] Amber vials or light-protective coverings should be used for solutions.[7]
Q6: What are the visual signs of Hyoscine Butylbromide degradation?
Before use, visually inspect solutions for any particulate matter or discoloration.[5] Only clear, colorless solutions should be used.[5] The appearance of turbidity or crystal growth, especially at elevated temperatures, can be an indicator of degradation.[7]
Q7: Can I mix Hyoscine Butylbromide with other drugs in the same solution?
The compatibility of Hyoscine Butylbromide with other drugs should be verified before co-administration. Studies have shown compatibility and stability with furosemide and morphine hydrochloride in 0.9% NaCl for specific concentrations and timeframes.[8][9] However, it is generally advised not to mix it with other medicinal products unless their compatibility has been established.[5]
Data Summary Tables
Table 1: Storage and Stability of Hyoscine Butylbromide
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Solid | <-15°C | Refer to manufacturer's expiry date | Keep under inert gas (e.g., Nitrogen)[3] |
| 2-8°C | Refer to manufacturer's expiry date | Protect from light[4] | |
| Solution (undiluted) | Use immediately | N/A | For single use only; discard unused portion[5] |
| Solution (diluted) | 2-8°C | 24 hours[5] | Protect from light; use validated aseptic conditions[5] |
| 25°C | 24 hours[5] | Protect from light[5] |
Table 2: Solubility Profile of Hyoscine Butylbromide
| Solvent | Solubility |
| Water | Freely soluble[1] |
| Dichloromethane | Freely soluble[10] |
| Alcohol | Soluble[1] |
| 0.1 N HCl (acidic) | More soluble than in basic medium[7] |
| 0.1 N NaOH (basic) | Less soluble than in acidic or neutral medium[7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Hyoscine Butylbromide
This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of Hyoscine Butylbromide and separate it from its degradation products.
1. Objective: To quantify the concentration of Hyoscine Butylbromide in the presence of its potential degradation products, thereby indicating its stability under various stress conditions.
2. Materials:
-
Hyoscine Butylbromide reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
0.45 µm membrane filters
3. Chromatographic Conditions:
-
Mobile Phase: Water:Methanol (50:50, v/v), with pH adjusted to 3.9 using trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas for at least 20 minutes in an ultrasonic bath.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Hyoscine Butylbromide reference standard in methanol to obtain a concentration of 100 µg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2-50 µg/mL) by diluting the stock solution with methanol.[6]
5. Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis: Heat a sample of Hyoscine Butylbromide solution in 0.1 N HCl at 80°C.[1]
-
Base Hydrolysis: Heat a sample in 0.1 N NaOH at 80°C.[1]
-
Oxidative Degradation: Treat a sample with 3% hydrogen peroxide at room temperature (25°C).[6]
-
Photolytic Degradation: Expose a sample solution to direct sunlight or a photostability chamber.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the samples from the forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact Hyoscine Butylbromide.
7. Data Analysis:
-
Calculate the concentration of Hyoscine Butylbromide in the stressed samples using the calibration curve.
-
The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Primary degradation pathway of Hyoscine Butylbromide.
Caption: Troubleshooting workflow for Hyoscine Butylbromide stability issues.
References
- 1. bsu.edu.eg [bsu.edu.eg]
- 2. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 3. biosynth.com [biosynth.com]
- 4. Hyoscine butylbromide British Pharmacopoeia (BP) Reference Standard 149-64-4 [sigmaaldrich.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. Stability and compatibility of binary mixtures of morphine hydrochloride with hyoscine-n-butyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Mitigating Metamizole's Impact on Enzymatic Assay Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of metamizole (also known as dipyrone) and its metabolites in enzymatic assays.
Understanding the Interference
Metamizole is a widely used analgesic and antipyretic drug that can significantly interfere with certain laboratory tests, particularly enzymatic assays that utilize peroxidase-based reactions. The primary active metabolite of metamizole, 4-methylaminoantipyrine (4-MAA), is a potent reducing agent and the main cause of this interference. This interference typically leads to falsely decreased results, which can have significant implications in both research and clinical settings.
The mechanism of interference is believed to be the structural similarity of metamizole's metabolites to the chromogenic substrates used in these assays, such as 4-aminophenazone. This allows them to compete in the final color-producing reaction, leading to an underestimation of the analyte being measured.
Frequently Asked Questions (FAQs)
Q1: Which enzymatic assays are most susceptible to interference from metamizole?
A1: Enzymatic assays that employ a peroxidase-coupled reaction are most commonly affected. This is because the reducing properties of metamizole's metabolites interfere with the oxidative color formation step catalyzed by horseradish peroxidase (HRP) or other peroxidases. Clinically significant interference has been observed in assays for:
Q2: At what concentrations does metamizole start to interfere with these assays?
A2: The concentration at which interference becomes significant can vary depending on the specific assay and the analyte's concentration. However, studies have shown that clinically significant interference can occur at therapeutic concentrations of metamizole. For example, interference in creatinine assays has been reported at metamizole concentrations as low as 0.31 g/L.[4][5]
Q3: Are there any commercially available enzymatic assays that are resistant to metamizole interference?
A3: Yes, some manufacturers have developed enzymatic assays with improved resistance to metamizole interference. For example, certain enzymatic creatinine assays, such as the one from Randox Laboratories, have been reported to be insensitive to metamizole.[2] It is crucial to consult the assay manufacturer's specifications for information on known interfering substances.
Q4: My results are unexpectedly low in samples from subjects who may have received metamizole. How can I confirm if this is due to interference?
A4: If you suspect metamizole interference, you can perform the following checks:
-
Review Medication Records: Confirm if the subject has been administered metamizole.
-
Use an Alternative Method: If possible, re-measure the analyte using a method that is not based on a peroxidase reaction, such as the Jaffe method for creatinine or High-Performance Liquid Chromatography (HPLC). A significant discrepancy between the two methods can indicate interference.[1][3]
-
Spiking Experiment: Add a known concentration of metamizole to a control sample and observe the effect on the assay result. A concentration-dependent decrease in the measured value would suggest interference.
Troubleshooting Guides
Issue 1: Falsely low readings in peroxidase-based assays.
This is the most common issue encountered with samples containing metamizole. The reducing nature of its metabolites quenches the colorimetric or fluorometric signal.
-
Sample Pre-treatment to Remove Interference:
-
Solid-Phase Extraction (SPE): This technique can be used to separate metamizole and its metabolites from the sample matrix before the enzymatic assay.
-
Activated Charcoal Treatment: Activated charcoal can adsorb drugs and other small molecules from a solution.
-
-
In-Assay Modification to Counteract Interference:
-
Use of Scavenging Agents: Introducing a "scavenger" that preferentially reacts with the interfering substance can protect the assay components.
-
Experimental Protocols
This protocol is adapted from methods used to extract metamizole metabolites for HPLC analysis and may require optimization for your specific sample type and enzymatic assay.
Objective: To remove metamizole and its metabolites from serum or plasma samples prior to enzymatic analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Sample collection tubes
-
Vacuum manifold for SPE
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Assay buffer
Procedure:
-
Condition the SPE Cartridge: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the Sample: Load 0.5 mL of the serum or plasma sample onto the conditioned cartridge.
-
Wash: Pass 1 mL of deionized water through the cartridge to wash away any unbound components.
-
Elute the Analyte (and potentially some interfering substances): This step needs careful optimization. The goal is to elute your analyte of interest while leaving metamizole and its metabolites bound to the column, or vice-versa. A series of increasing methanol concentrations in water (e.g., 20%, 40%, 60%, 80% methanol) can be tested. Collect each fraction separately.
-
Dry and Reconstitute: Evaporate the methanol from the collected fraction containing your analyte of interest. Reconstitute the dried residue in your assay buffer.
-
Perform Enzymatic Assay: Use the reconstituted sample in your enzymatic assay.
Validation: It is crucial to validate this cleanup procedure by measuring the recovery of your analyte of interest and confirming the removal of metamizole.
This protocol is a general guide and requires optimization to ensure that the activated charcoal removes metamizole without significantly adsorbing the analyte of interest.
Objective: To adsorb metamizole and its metabolites from aqueous samples.
Materials:
-
Activated charcoal (acid-washed, fine powder)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Determine Optimal Charcoal Concentration: In a series of microcentrifuge tubes, add different amounts of activated charcoal (e.g., 1, 2, 5, 10 mg) to a known volume of your sample (e.g., 1 mL).
-
Incubate: Vortex the tubes for 1 minute and then incubate at room temperature for 5-10 minutes with occasional mixing.
-
Separate Charcoal: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the activated charcoal.
-
Collect Supernatant: Carefully collect the supernatant without disturbing the charcoal pellet.
-
Perform Enzymatic Assay: Use the cleared supernatant in your enzymatic assay.
Validation: Test the recovery of your analyte in a control sample treated with activated charcoal. Also, confirm the removal of interference by treating a metamizole-spiked sample with activated charcoal and observing the restoration of the expected assay signal.
This approach aims to protect the assay's redox reaction from interference by adding a scavenger that can neutralize the reducing effect of metamizole metabolites.
Objective: To minimize metamizole interference within the enzymatic assay by adding N-acetylcysteine (NAC).
Materials:
-
N-acetylcysteine (NAC) solution (prepare fresh)
-
Your enzymatic assay reagents
Procedure:
-
Determine Optimal NAC Concentration: Test a range of final NAC concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM) in your assay.
-
Modified Assay Protocol:
-
Add the sample to the reaction well.
-
Add the NAC solution to the well and briefly incubate (e.g., 1-2 minutes).
-
Initiate the enzymatic reaction by adding the master mix containing the enzyme and substrate.
-
-
Measure Signal: Read the signal as per your standard protocol.
Validation: Run controls with and without NAC, and with and without metamizole, to ensure that NAC itself does not interfere with the assay and effectively mitigates the interference from metamizole.
Data Presentation
Table 1: Effect of Metamizole on Various Enzymatic Assays
| Analyte | Metamizole Concentration (g/L) | Observed Interference | Reference |
| Creatinine | 0.31 | Clinically significant decrease | [4][5] |
| Creatinine | > 0.016 | Significant decrease | [2] |
| Cholesterol | 0.31 | Falsely reduced results | [4][5] |
| Triglycerides | 0.31 | Falsely reduced results | [4][5] |
| HDL | 0.31 | Falsely reduced results | [4][5] |
| Uric Acid | 0.31 | Falsely reduced results | [4][5] |
| Lactate | 0.31 | Falsely reduced results | [4][5] |
Visualizations
Caption: Mechanism of metamizole interference in peroxidase-coupled enzymatic assays.
Caption: Troubleshooting workflow for mitigating metamizole interference.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Identifying and resolving off-target effects of Hyoscine Butylbromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and resolving potential off-target effects of Hyoscine Butylbromide (HBB) in a research setting. The following information is intended to help you design robust experiments, interpret your data accurately, and troubleshoot unexpected results.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of Hyoscine Butylbromide?
A1: Hyoscine Butylbromide is a peripherally acting antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5). It has a particularly high affinity for M3 receptors located on the smooth muscle cells of the gastrointestinal tract, which leads to its spasmolytic (muscle-relaxing) effects.[1]
Q2: What are the known off-target effects of Hyoscine Butylbromide?
A2: At higher concentrations, typically around 10 µmol/L, Hyoscine Butylbromide can also act as an antagonist at nicotinic acetylcholine receptors.[1] This can lead to a ganglion-blocking effect, which may contribute to its overall pharmacological profile and could be a source of off-target effects in experimental systems.[1]
Q3: Why is it important to consider the off-target effects of Hyoscine Butylbromide in my experiments?
Q4: Does Hyoscine Butylbromide cross the blood-brain barrier?
A4: No, Hyoscine Butylbromide is a quaternary ammonium compound with very low lipid solubility.[1] This structure prevents it from crossing the blood-brain barrier, thus minimizing central nervous system side effects.[1]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Observed effect is inconsistent with known muscarinic receptor signaling. | The effect may be mediated by off-target antagonism of nicotinic receptors, especially at higher concentrations of HBB. | 1. Perform a dose-response curve: Determine if the unexpected effect is only observed at higher concentrations of HBB.2. Use a selective nicotinic antagonist: Treat your experimental system with a known nicotinic antagonist (e.g., mecamylamine) to see if it phenocopies the effect of HBB.3. Use a different muscarinic antagonist: Compare the effects of HBB with a structurally different muscarinic antagonist that has a lower affinity for nicotinic receptors. |
| Cell viability is unexpectedly reduced. | Off-target effects on essential cellular pathways. While HBB is generally well-tolerated by cells, high concentrations or specific cell line sensitivities could lead to toxicity via unknown off-targets. | 1. Perform a cell viability assay (e.g., MTT or LDH assay): Determine the cytotoxic concentration of HBB in your specific cell line.2. Lower the concentration of HBB: Use the lowest effective concentration that elicits the desired on-target effect.3. Rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by activating the downstream pathway of that target. |
| Inconsistent results across different cell lines or tissues. | Differential expression levels of on-target (muscarinic) and off-target (nicotinic) receptors. | 1. Quantify receptor expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of muscarinic and nicotinic receptor subtypes in the cell lines or tissues being used.2. Select appropriate experimental models: Choose cell lines or tissues with a well-characterized and relevant expression profile of the target receptors. |
Quantitative Data: On-Target vs. Off-Target Activity
| Target | Assay Type | Agonist/Ligand | Experimental System | IC50 (nM) | Reference |
| Muscarinic Receptors (On-Target) | Inhibition of Muscle Contraction | Bethanechol | Human Intestinal Samples | 429 | [2] |
| Inhibition of Calcium Mobilization | Bethanechol | Human Intestinal Samples | 121 | [2] | |
| Inhibition of Epithelial Secretion | Bethanechol | Human Intestinal Samples | 224 | [2] | |
| Nicotinic Receptors (Off-Target) | Inhibition of ACh-induced current | Acetylcholine | SH-SY5Y cells | 190 | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of Hyoscine Butylbromide for muscarinic acetylcholine receptors in a given cell line or tissue.
Materials:
-
Cells or tissue expressing muscarinic receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
Unlabeled Hyoscine Butylbromide
-
Non-specific binding control (e.g., Atropine)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µ g/well .
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add increasing concentrations of unlabeled Hyoscine Butylbromide to the experimental wells.
-
For total binding, add vehicle control instead of HBB.
-
For non-specific binding, add a saturating concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of Hyoscine Butylbromide.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On- and off-target signaling pathways of Hyoscine Butylbromide.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Best practices for minimizing Metamizole assay interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing interference in assays involving Metamizole (also known as dipyrone). Given its inherent instability and reactivity, accurate quantification of Metamizole and its metabolites requires careful consideration of pre-analytical and analytical factors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Inconsistent or rapidly declining Metamizole concentration in prepared solutions.
-
Q1: My aqueous Metamizole solution is losing potency, leading to inconsistent results. What is happening?
-
A: Metamizole is a prodrug known for its chemical instability, especially in aqueous solutions where it readily hydrolyzes to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1] This conversion happens quickly and non-enzymatically. Acidic conditions significantly accelerate this degradation.
-
-
Q2: How can I prepare a more stable Metamizole solution for my experiments?
-
A: To enhance stability, prepare solutions immediately before use. If that is not feasible, use a stabilizing solvent. A common approach involves dissolving sodium sulfite (1.5 mg/mL) in high-purity water or a neutral/slightly alkaline buffer before adding the Metamizole powder.[1] Always store solutions in tightly sealed amber vials at 2-8°C and use them within 24 hours for best results.[1]
-
Issue 2: Falsely low results in biochemical assays.
-
Q3: I'm observing unexpectedly low creatinine levels in my serum samples after Metamizole administration. Is this related to the drug?
-
A: Yes, this is a well-documented interference. Metamizole and its metabolites, particularly 4-MAA, can interfere with enzymatic creatinine assays, leading to falsely decreased results.[2][3][4] The interference is thought to stem from the structural similarity of the metabolites to assay reagents like 4-aminophenazone.[2] This interference is concentration-dependent and can be clinically significant.
-
-
Q4: Are other biochemical assays affected by Metamizole?
-
A: Yes, in vitro studies have shown that Metamizole can cause falsely reduced results in several common biochemical assays, including cholesterol, triglycerides, uric acid, and lactate.[5] The interference is significant enough to potentially impact clinical diagnosis and treatment.
-
Issue 3: Chromatographic problems during HPLC or LC-MS/MS analysis.
-
Q5: I'm seeing unexpected peaks or poor peak shape in my HPLC chromatograms when analyzing samples containing Metamizole.
-
A: This could be due to the presence of Metamizole's degradation products. The primary degradation product is 4-MAA, which can be further metabolized to 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[6] These compounds have different retention times and may co-elute with your analyte of interest if the chromatographic method is not optimized for their separation.
-
-
Q6: My LC-MS/MS results for Metamizole metabolites are showing poor reproducibility and ion suppression. What are the likely causes?
-
A: Bioanalysis by LC-MS/MS is susceptible to matrix effects, where components in the biological sample (like phospholipids) co-elute with the analytes and suppress or enhance their ionization. Poor sample preparation can exacerbate this. It is also crucial to use a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for these effects.
-
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
-
What is the best way to store biological samples for Metamizole analysis?
-
Can I use standard buffers like PBS or Tris to prepare my Metamizole solutions?
Analytical Methods
-
What type of HPLC column is best for separating Metamizole and its metabolites?
-
Reverse-phase C18 columns are commonly used and have been shown to provide excellent resolution.
-
-
Is it necessary to measure the metabolites of Metamizole?
-
Since Metamizole is a prodrug and is rapidly converted to its active metabolites, it is often more relevant to quantify the metabolites, particularly 4-MAA and 4-AA, to understand its pharmacokinetic and pharmacodynamic effects.[6]
-
Immunoassay Interference
-
Can Metamizole interfere with immunoassays?
-
While specific data on widespread Metamizole interference in immunoassays is limited, the general principles of immunoassay interference suggest it is possible. Interference can be caused by the drug itself, its metabolites, or endogenous antibodies.
-
-
How can I troubleshoot potential immunoassay interference?
Data Presentation
Table 1: Influence of Environmental Factors on Metamizole Stability
| Factor | Effect on Stability | Summary |
| Solvent | Decreases | Aqueous solutions promote rapid hydrolysis. Methanol can inhibit this reaction.[11] |
| Temperature | Decreases | Degradation is significantly faster at 37°C compared to 22°C or 4°C.[12] |
| pH | Decreases | Acidic conditions (e.g., pH 2.5) dramatically accelerate hydrolysis.[1] |
| Oxygen | Decreases | Dissolved oxygen contributes to oxidative degradation.[11] |
| Light | Decreases | Samples should be protected from light to prevent photodegradation. |
Table 2: Metamizole Solution Stability Under Various Conditions
| Condition | Observation | Time Frame | Source |
| Aqueous Solution (0.01 mM, pH 2.5) | Complete hydrolysis | ~30 minutes | [1] |
| Aqueous Solution (0.1 M) | ~10% hydrolysis | 5 hours | [1] |
| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial concentration) | At least 7 days | [1][12] |
| Mixed with Morphine, stored at 37°C | Significant concentration loss | After 3 days | [1][12] |
| Aqueous Solution with Na₂SO₃ | Hydrolysis successfully inhibited | During HPLC analysis | [1] |
Table 3: Reported Interference of Metamizole in Biochemical Assays
| Assay | Effect | Note |
| Creatinine (Enzymatic) | Falsely decreased | Clinically significant interference observed at Metamizole concentrations of 0.31 g/L. |
| Cholesterol | Falsely decreased | Clinically significant interference reported. |
| Triglycerides | Falsely decreased | Clinically significant interference reported. |
| Uric Acid | Falsely decreased | Clinically significant interference reported. |
| Lactate | Falsely decreased | Clinically significant interference reported. |
| Lactate Dehydrogenase (LDH) | Falsely decreased | Interference observed, but may not always be clinically significant. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
-
Objective: To prepare an aqueous stock solution of Metamizole with improved stability for in vitro experimental use.
-
Materials:
-
Metamizole Sodium
-
Sodium Sulfite (Na₂SO₃), anhydrous
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Sterile, amber glass vials
-
-
Procedure:
-
Prepare the Stabilizing Solvent: Dissolve sodium sulfite in high-purity water to a final concentration of 1.5 mg/mL. Ensure it is fully dissolved. This solution should be prepared fresh.[1]
-
Dissolve Metamizole: Weigh the required amount of Metamizole sodium and add it to the stabilizing solvent to achieve the target concentration.
-
Mixing: Vortex gently until the Metamizole is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Storage: Store the final solution in a tightly sealed amber vial, protected from light, at 2-8°C. Use within 24 hours for optimal results.[1]
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Metamizole Metabolites in Human Plasma
-
Objective: To extract the four major Metamizole metabolites (4-MAA, 4-AA, 4-AAA, 4-FAA) from human plasma for LC-MS/MS quantification.
-
Materials:
-
Human plasma samples
-
Internal standard working solution (containing stable isotope-labeled metabolites)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
-
Procedure:
-
Sample Thawing: Thaw frozen plasma samples in an ice bath.
-
Protein Precipitation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standards to 100 µL of the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
-
Protocol 3: RP-HPLC Method for Quantification of Metamizole and 4-MAA
-
Objective: To separate and quantify Metamizole and its primary metabolite, 4-MAA, to assess solution stability.
-
Instrumentation & Reagents:
-
HPLC system with UV Detector
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Sodium dihydrogen phosphate buffer (0.05M, adjusted to pH 5.0 with orthophosphoric acid) and Methanol (53:47 v/v).[13]
-
Stabilized Diluent (from Protocol 1)
-
-
Procedure:
-
Sample Preparation: Dilute the experimental Metamizole solution with the stabilized diluent to fall within the calibration curve range.
-
Chromatographic Conditions:
-
Analysis:
-
Run a calibration curve using standards of Metamizole and 4-MAA prepared in the stabilized diluent.
-
Inject the prepared samples.
-
Integrate the peak areas for Metamizole and 4-MAA. A decrease in the Metamizole peak area and a corresponding increase in the 4-MAA peak area over time indicates degradation.
-
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of metamizole in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of metamizol (dipyrone) on the determination of creatinine with the Kodak dry chemistry slide comparison with the enzymatic method from Boehringer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Spaslar (Hyoscine Butylbromide) Degradation Products and Their Experimental Impact
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation of Spaslar, with a focus on its active pharmaceutical ingredient, Hyoscine Butylbromide (HBB). This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualized pathways to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its active ingredient?
A1: "this compound" is a brand name for a medication that contains Hyoscine Butylbromide (HBB) as its active pharmaceutical ingredient (API). HBB is a semi-synthetic derivative of scopolamine, a natural tropane alkaloid. It is widely used as an antispasmodic agent to relieve cramps in the gastrointestinal, urinary, uterine, and biliary tracts.[1][2]
Q2: What are the known degradation products of Hyoscine Butylbromide (HBB)?
A2: The primary degradation pathway for HBB is the hydrolysis of its ester bond. This results in the formation of two main degradation products: Scopine and Tropic Acid . Under strongly basic conditions, further degradation may occur.[3][4]
Q3: Under what conditions does Hyoscine Butylbromide (HBB) degrade?
A3: HBB is susceptible to degradation under several stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. It is particularly sensitive to alkaline (basic) hydrolysis, with significant degradation also observed under acidic and oxidative stress. It is relatively stable under photolytic (light) conditions.[3][5]
Q4: What is the experimental impact of HBB degradation products?
A4: Currently, there is limited publicly available data specifically detailing the experimental impact (e.g., pharmacological activity, toxicity, or effects on signaling pathways) of the degradation products of Hyoscine Butylbromide in the context of HBB administration. However, we can infer potential impacts based on the known activities of the primary degradants:
-
Scopine : This molecule is also a metabolite of scopolamine. Some research suggests it may have biological activity, including being a potential adrenergic receptor agonist and having applications in enhancing drug delivery to the brain.[6][7] Its structural similarity to other tropane alkaloids suggests it could interact with neurotransmitter systems.[8][9]
-
Tropic Acid : This is a known precursor in the synthesis of atropine and scopolamine.[10][11] Some sources suggest it may possess antifungal properties.[12]
The main metabolic pathway for HBB is also the hydrolytic cleavage of the ester bond, and the resulting metabolites are reported to bind poorly to muscarinic receptors, suggesting they do not significantly contribute to the therapeutic effect of the parent drug.[4][13] However, the presence of these impurities in a drug product could potentially alter its safety and efficacy profile, making their characterization and control crucial.
Q5: How can I detect HBB and its degradation products in my samples?
A5: The most common analytical techniques for the separation and quantification of HBB and its degradation products are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14] HPLC-UV is suitable for quantifying the degradation and the appearance of impurity peaks, while LC-MS is a powerful tool for the identification and structural elucidation of the degradation products.[3][15]
Q6: What are the key signaling pathways affected by Hyoscine Butylbromide?
A6: Hyoscine Butylbromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a high affinity for M1, M2, and M3 subtypes.[16] By blocking these G protein-coupled receptors, HBB inhibits the action of acetylcholine, leading to the relaxation of smooth muscles. The primary signaling pathways affected are:
-
Gq/11 Pathway (M1, M3, M5 receptors): Inhibition of this pathway prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium levels and reduced protein kinase C (PKC) activation, resulting in smooth muscle relaxation.
-
Gi/o Pathway (M2, M4 receptors): Blockade of this pathway prevents the inhibition of adenylyl cyclase, which would otherwise lead to a decrease in cyclic AMP (cAMP) levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in my chromatogram when analyzing HBB. | Sample degradation due to improper storage or handling (e.g., exposure to high pH, temperature, or oxidizing agents). | Review sample preparation and storage conditions. Ensure the use of appropriate pH and temperature controls. Perform a forced degradation study to identify the retention times of known degradation products. |
| Contamination of the mobile phase, column, or sample. | Prepare fresh mobile phase and samples. Flush the HPLC system and column thoroughly. Analyze a blank injection to check for system contamination. | |
| Significant loss of HBB potency in my formulation. | Hydrolysis of the ester bond in HBB, especially in aqueous formulations with a non-optimal pH. | Analyze the pH of your formulation. HBB is more stable in acidic to neutral conditions. Consider reformulation at a lower pH or using a non-aqueous solvent if possible. |
| Interaction with excipients that may promote degradation. | Conduct compatibility studies with individual excipients to identify any that may be contributing to the degradation of HBB. | |
| Inconsistent results in my cell-based assays with HBB. | Degradation of HBB in the cell culture medium. | Prepare fresh stock solutions of HBB for each experiment. Check the stability of HBB in your specific cell culture medium under the assay conditions (time, temperature, pH). |
| Presence of biologically active degradation products that may interfere with the assay. | If significant degradation is suspected, purify the HBB solution or use a freshly prepared sample. Consider testing the effects of the known degradation products (Scopine, Tropic Acid) individually in your assay as controls. |
Quantitative Data Summary
The following table summarizes the extent of Hyoscine Butylbromide degradation under various stress conditions as reported in the literature.[5][17]
| Stress Condition | Duration | Temperature | % HBB Degraded |
| Acid Hydrolysis | |||
| 0.1 N HCl | 12 hours | 80°C | No significant degradation |
| 5 N HCl | 3 hours | 80°C | ~35% |
| Base Hydrolysis | |||
| 0.1 N NaOH | 12 hours | 80°C | ~75% |
| 5 N NaOH | 3 hours | 80°C | 100% |
| Oxidative Degradation | |||
| 3% H₂O₂ | 12 hours | 25°C | ~10% |
| 30% H₂O₂ | 3 hours | 25°C | ~28% |
| Photodegradation | 12 hours | Sunlight | No significant degradation |
Experimental Protocols
Protocol for Forced Degradation Studies of Hyoscine Butylbromide
This protocol is a general guideline for inducing the degradation of HBB under various stress conditions.
Materials:
-
Hyoscine Butylbromide (HBB) powder
-
Hydrochloric acid (HCl) solutions (0.1 N and 5 N)
-
Sodium hydroxide (NaOH) solutions (0.1 N and 5 N)
-
Hydrogen peroxide (H₂O₂) solutions (3% and 30%)
-
Methanol (HPLC grade)
-
Deionized water
-
Volumetric flasks and pipettes
-
Reflux apparatus
-
Water bath or heating mantle
-
pH meter
Procedure:
-
Preparation of HBB Stock Solution: Prepare a stock solution of HBB in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the HBB stock solution, add an equal volume of 0.1 N HCl and 5 N HCl.
-
Reflux the solutions at 80°C for the desired time periods (e.g., 3 and 12 hours).
-
After cooling, neutralize the solutions with an appropriate concentration of NaOH.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the HBB stock solution, add an equal volume of 0.1 N NaOH and 5 N NaOH.
-
Reflux the solutions at 80°C for the desired time periods (e.g., 3 and 12 hours).
-
After cooling, neutralize the solutions with an appropriate concentration of HCl.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the HBB stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Keep the solutions at room temperature (25°C) for the desired time periods (e.g., 3 and 12 hours).
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the HBB stock solution in a transparent container to direct sunlight for a specified duration (e.g., 12 hours).
-
Keep a control sample in the dark for the same duration.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol for HPLC-UV Analysis of Hyoscine Butylbromide and its Degradation Products
This protocol provides a starting point for the chromatographic separation of HBB and its degradation products. Method optimization may be required.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Water: Methanol (50:50, v/v), pH adjusted to 3.9 with trifluoroacetic acid[18]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the assay using the mobile phase.
-
System Suitability: Inject a standard solution of HBB multiple times to ensure the system is operating correctly (check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area).
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Processing: Integrate the peaks and calculate the percentage of HBB remaining and the percentage of each degradation product formed.
Protocol for LC-MS Analysis for Identification of Degradation Products
This protocol outlines a general approach for the identification of HBB degradation products using LC-MS.
LC Conditions:
-
Column: C18, 50 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1 M Ammonium Acetate (80:20, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 50-400
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature for HBB.
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for MS detection.
-
Analysis: Inject the samples into the LC-MS system.
-
Data Analysis:
-
Extract the mass spectra for the parent drug and any new peaks observed in the chromatograms of the stressed samples.
-
Compare the m/z values of the degradation products with the expected masses of potential degradants (e.g., Scopine, Tropic Acid).
-
If available, use tandem MS (MS/MS) to obtain fragmentation patterns to aid in structural elucidation.
-
Visualized Pathways and Workflows
Hyoscine Butylbromide Degradation Pathway
Caption: Simplified degradation pathway of Hyoscine Butylbromide under stress conditions.
Muscarinic Receptor Signaling Pathway (Antagonized by HBB)
Caption: HBB's antagonism of the Gq/11-coupled muscarinic receptor signaling pathway.
References
- 1. altmeyers.org [altmeyers.org]
- 2. Butylscopolamine Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. bsu.edu.eg [bsu.edu.eg]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 529-64-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. Tropic acid | 529-64-6 [chemicalbook.com]
- 13. mims.com [mims.com]
- 14. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. LC-MS/MS approach for simultaneous assessment of hyoscine N-butyl bromide and ketoprofen in biological fluids and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tropic acid, (+)- | C9H10O3 | CID 643328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Adjusting experimental protocols for Hyoscine Butylbromide's short half-life
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting experimental protocols for Hyoscine Butylbromide, particularly in light of its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of Hyoscine Butylbromide and how does it impact my experiments?
A1: Hyoscine Butylbromide exhibits a multi-phasic elimination profile. After intravenous administration, it has a rapid initial distribution half-life of approximately 4 minutes, followed by a terminal elimination half-life of about 5 hours.[1][2][3] For experimental design, this means the compound is rapidly distributed to tissues but then cleared from the plasma more slowly. The short initial half-life is critical for timing in acute in vitro and in vivo experiments, as the peak concentration at the target tissue may be reached quickly and then decline. For longer-duration experiments, the 5-hour terminal half-life becomes the more relevant parameter to consider for maintaining effective concentrations.
Q2: How can I maintain a stable concentration of Hyoscine Butylbromide in my in vitro experiment given its short half-life?
A2: To counteract the effects of its short half-life in vitro, consider the following strategies:
-
Continuous Infusion: For organ bath or perfusion systems, a continuous infusion of Hyoscine Butylbromide at a predetermined rate can maintain a steady-state concentration.
-
Repeated Dosing: In cell culture experiments, repeated dosing at intervals shorter than the half-life (e.g., every 2-3 hours) can help maintain the desired concentration range. The exact interval will depend on the experimental endpoint and the sensitivity of the assay.
-
Higher Initial Concentration: For short-term experiments, starting with a higher initial concentration may ensure that the concentration remains above the effective level for the duration of the experiment. However, be cautious of potential off-target effects at higher concentrations.[4]
Q3: Are there any formulation strategies to extend the experimental effects of Hyoscine Butylbromide?
A3: While not a direct modification of the experimental protocol, the formulation of Hyoscine Butylbromide can be altered to prolong its action. Strategies to investigate could include encapsulation in nanoparticles or liposomes, or conjugation to polymers. These approaches can create a sustained-release formulation, effectively increasing the apparent half-life in the experimental system.
Q4: What are the primary molecular targets of Hyoscine Butylbromide?
A4: Hyoscine Butylbromide is a competitive antagonist of muscarinic acetylcholine receptors, with a high affinity for M1, M2, and M3 subtypes.[4][5] Its primary therapeutic and experimental effects are due to the blockade of these receptors, which inhibits the action of acetylcholine and leads to smooth muscle relaxation.[5][6] At higher concentrations, it can also exhibit some nicotinic receptor antagonism, leading to a ganglion-blocking effect.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of drug effect in an isolated organ bath experiment. | Short half-life of Hyoscine Butylbromide leading to a decrease in effective concentration. | Implement a continuous perfusion system with a calculated infusion rate to maintain a steady-state concentration. Alternatively, perform cumulative concentration-response curves with shorter incubation times for each concentration. |
| Inconsistent results in cell-based assays over a 24-hour period. | Drug degradation or metabolism by cells, compounded by the inherent short half-life. | Replace the culture medium containing Hyoscine Butylbromide at regular intervals (e.g., every 4-6 hours). Alternatively, conduct the experiment over a shorter time course if the biological question allows. |
| Observed effect is less than expected based on published IC50/EC50 values. | The actual concentration of the drug at the target receptor is lower than the nominal concentration due to rapid distribution and elimination. | Increase the initial concentration of Hyoscine Butylbromide. It is also crucial to perform a concentration-response curve in your specific experimental system to determine the effective concentration range. |
| Unexpected side effects or off-target activity in in vivo studies. | Use of high concentrations to compensate for the short half-life may lead to nicotinic receptor antagonism.[4] | Carefully titrate the dose to find the minimum effective concentration that avoids off-target effects. Consider a continuous infusion model (e.g., via an osmotic pump) for long-term in vivo studies to maintain a stable, lower concentration. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Terminal Elimination Half-life (t½) | ~5 hours | Human (intravenous) | [1][3] |
| Distribution Half-life (t½α) | ~4 minutes | Human (intravenous) | [1] |
| Plasma Protein Binding | ~4.4% | Human | [1][3] |
| Oral Bioavailability | <1% - 8% | Human | [4][7] |
| Mechanism of Action | Competitive antagonist of M1, M2, and M3 muscarinic receptors | [4][5] | |
| Secondary Mechanism | Nicotinic receptor antagonism (at high concentrations) | [4] |
Detailed Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Spasmolytic Activity
Objective: To determine the concentration-dependent relaxant effect of Hyoscine Butylbromide on pre-contracted smooth muscle tissue.
Materials:
-
Isolated organ bath system with isometric force transducers.
-
Intestinal smooth muscle tissue (e.g., guinea pig ileum).
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Carbogen gas (95% O2, 5% CO2).
-
Contractile agonist (e.g., Carbachol or KCl).
-
Hyoscine Butylbromide stock solution.
Procedure:
-
Prepare the Krebs-Henseleit solution and continuously bubble with carbogen gas at 37°C.
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath chamber filled with the oxygenated Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Induce a stable, submaximal contraction with a contractile agonist (e.g., 1 µM Carbachol).
-
Once the contraction reaches a stable plateau, add Hyoscine Butylbromide to the bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing stepwise to a high concentration (e.g., 10 µM).
-
Allow the tissue to respond to each concentration until a stable baseline is achieved before adding the next concentration.
-
Record the isometric tension continuously.
-
Calculate the percentage of relaxation at each concentration relative to the maximum contraction induced by the agonist.
-
Plot the percentage of relaxation against the log concentration of Hyoscine Butylbromide to determine the EC50 value.
Protocol 2: Ussing Chamber Assay for Antisecretory Effects
Objective: To measure the effect of Hyoscine Butylbromide on cholinergic agonist-induced ion secretion across an intestinal epithelial sheet.
Materials:
-
Ussing Chamber system.
-
Intestinal mucosal tissue (e.g., human colon biopsy or animal model).
-
Ringer's solution.
-
Carbogen gas (95% O2, 5% CO2).
-
Cholinergic agonist (e.g., Bethanechol).
-
Hyoscine Butylbromide stock solution.
Procedure:
-
Mount the intestinal mucosal sheet in the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with Ringer's solution maintained at 37°C and bubbled with carbogen gas.
-
Measure the transepithelial potential difference and short-circuit current (Isc).
-
Allow the tissue to equilibrate until a stable baseline Isc is achieved.
-
Induce an increase in Isc by adding a cholinergic agonist (e.g., 10 µM Bethanechol) to the serosal side.
-
Once the agonist-induced Isc reaches a stable plateau, add Hyoscine Butylbromide cumulatively to the serosal bath (e.g., 1 nM to 10 µM).
-
Record the Isc continuously.
-
Calculate the percentage inhibition of the agonist-induced Isc for each concentration of Hyoscine Butylbromide.
-
Plot the percentage inhibition against the log concentration of Hyoscine Butylbromide to determine the IC50 value.
Visualizations
References
Validation & Comparative
Hyoscine Butylbromide vs. Atropine: A Comparative Guide for Smooth Muscle Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hyoscine Butylbromide and Atropine, two commonly used muscarinic receptor antagonists in smooth muscle research. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a detailed overview of their mechanisms of action, receptor binding affinities, and effects on smooth muscle contractility, supported by experimental data and protocols.
Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors
Both Hyoscine Butylbromide and Atropine exert their effects by competitively blocking muscarinic acetylcholine (ACh) receptors on smooth muscle cells.[1][2] Smooth muscle tissues, such as those in the gastrointestinal tract and bladder, express a mixture of muscarinic receptor subtypes, predominantly the M2 and M3 subtypes.[3]
Stimulation of M3 receptors by acetylcholine initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
The M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits MLCK, so a reduction in PKA activity contributes to a state that favors contraction.
By blocking these muscarinic receptors, Hyoscine Butylbromide and Atropine prevent the binding of acetylcholine and inhibit this contractile signaling pathway, resulting in smooth muscle relaxation.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Metamizole and Other NSAIDs' Mechanisms
A detailed guide for researchers and drug development professionals.
This guide provides a comprehensive comparison of the mechanisms of action of Metamizole (also known as Dipyrone) and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While both are used for their analgesic and antipyretic properties, their underlying pharmacological pathways exhibit significant differences. This analysis is supported by quantitative data from experimental studies and detailed protocols for key assays.
Introduction to Metamizole and NSAIDs
Traditional NSAIDs, such as ibuprofen and diclofenac, are cornerstones in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. Metamizole, while sharing analgesic and antipyretic effects, is often not classified as a typical NSAID due to its distinct and more complex mechanism of action, which is still not fully elucidated.[1][2] Understanding these differences is crucial for targeted drug development and appropriate clinical application. Metamizole's unique profile includes potent analgesic and antipyretic effects, along with spasmolytic properties not generally found in NSAIDs.[3][4]
Mechanism of Action: A Comparative Overview
Traditional NSAIDs: The COX Inhibition Pathway
The primary mechanism of NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[6]
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.[6]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while common adverse effects, like gastrointestinal issues, are linked to the inhibition of COX-1.[4]
Metamizole: A Multifaceted Mechanism
Metamizole is a prodrug that is rapidly hydrolyzed into its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[7] Its mechanism is more complex and involves several pathways:
-
COX Inhibition: Metamizole's active metabolites, MAA and AA, do inhibit prostaglandin synthesis.[7] However, their interaction with COX enzymes appears to differ from traditional NSAIDs.[8] Some studies suggest a potential focus on a central variant of the COX enzyme, sometimes referred to as COX-3.[9][10] The metabolites may also act by redirecting prostaglandin synthesis rather than direct competitive inhibition at the active site.[10]
-
Endocannabinoid System: The metabolite AA has been associated with the activation of cannabinoid receptor type 1 (CB1), which contributes to its analgesic effects.[11]
-
Opioidergic System: There is evidence to suggest that Metamizole may activate endogenous opioidergic pathways, further enhancing its pain-relieving properties.[9][10]
-
Other Pathways: The anti-hyperalgesic effect of MAA may be mediated by the activation of cGMP and the opening of ATP-sensitive potassium channels.[11] Its spasmolytic effect is linked to the inhibition of intracellular calcium release.[1][12]
This multi-target mechanism may explain Metamizole's potent analgesic and antipyretic effects, coupled with a generally more favorable gastrointestinal and cardiovascular side effect profile compared to traditional NSAIDs.[2][4] However, it is associated with a rare but serious risk of agranulocytosis.[3][4]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action.
Caption: General mechanism of traditional NSAIDs via COX-1 and COX-2 inhibition.
Caption: Proposed multifaceted mechanism of Metamizole's active metabolites.
Quantitative Comparison of COX Inhibition
The inhibitory activity of a drug on COX enzymes is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes reported IC50 values for Metamizole and several common NSAIDs. Note that values can vary significantly based on the specific assay conditions.[13]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Predominant Selectivity |
| Metamizole | 486 - 1730[14] | 12 - 21[14] | >23 | COX-2 |
| Ibuprofen | 12[15] | 80[15] | 0.15 | COX-1 |
| Diclofenac | 0.076[15] | 0.026[15] | 2.9 | Slightly COX-2 |
| Naproxen | 0.3 - 24[13] | - | - | Non-selective |
| Celecoxib | 82[15] | 6.8[15] | 12 | COX-2 |
| Indomethacin | 0.009[15] | 0.31[15] | 0.029 | COX-1 |
Data compiled from various in vitro and ex vivo studies.[13][14][15] The ratio indicates the selectivity of the drug; a ratio > 1 suggests COX-2 selectivity, while a ratio < 1 suggests COX-1 selectivity.
Experimental Protocols: In Vitro COX Inhibition Assay
Determining the IC50 values is a critical step in characterizing the mechanism of NSAIDs and Metamizole. Below is a generalized protocol for an in vitro COX inhibition assay.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.[16]
-
Arachidonic acid (substrate).[16]
-
Test compounds (Metamizole, NSAIDs) dissolved in a suitable solvent (e.g., DMSO).[16]
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[16]
-
Cofactors (e.g., hematin, L-epinephrine).[16]
-
Stopping solution (e.g., 2.0 M HCl).[16]
-
Detection system: Typically involves quantifying the product, Prostaglandin E2 (PGE2), using methods like ELISA or LC-MS/MS.[5][16]
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer with cofactors.
-
Inhibitor Incubation: Add various concentrations of the test compound to the enzyme solutions and pre-incubate at 37°C for a defined period (e.g., 10 minutes). A control with only the solvent is also prepared.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all samples.[16]
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding the stopping solution.[16]
-
Product Quantification: Measure the amount of PGE2 produced in each sample using a validated detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Caption: Experimental workflow for a typical in vitro COX inhibition assay.
Conclusion
The mechanisms of action for Metamizole and traditional NSAIDs, while both culminating in analgesic and antipyretic effects, are fundamentally different. NSAIDs primarily act through the peripheral and central inhibition of COX-1 and COX-2 enzymes. In contrast, Metamizole operates through a more complex and multifaceted mechanism that includes not only COX inhibition (with a preference for COX-2) but also the modulation of the endocannabinoid and opioidergic systems.[1][2][10] This distinction accounts for Metamizole's unique therapeutic profile, including its potent efficacy and different side-effect considerations compared to traditional NSAIDs.[4][8] For researchers and drug developers, these differences present unique opportunities for designing novel analgesics with improved efficacy and safety profiles.
References
- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 10. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimuscarinic Effects of Hyoscine Butylbromide: A Comparative Guide
This guide provides a detailed comparison of the antimuscarinic effects of Hyoscine Butylbromide (HBB) with other known antagonists, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working in the field of pharmacology and autonomic nervous system modulation.
Introduction to Hyoscine Butylbromide's Antimuscarinic Action
Hyoscine Butylbromide, a quaternary ammonium derivative of scopolamine, exerts its therapeutic effect as a peripherally acting antispasmodic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. Unlike its parent compound, scopolamine, HBB has limited ability to cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects. This makes it a valuable agent in the treatment of smooth muscle spasms in the gastrointestinal and genitourinary tracts.
The validation of HBB's antimuscarinic effects involves demonstrating its ability to competitively inhibit the actions of muscarinic agonists like acetylcholine or carbachol. This is typically achieved through in vitro experiments that measure its binding affinity to muscarinic receptor subtypes and its potency as a functional antagonist in isolated tissue preparations.
Comparative Binding Affinity of Muscarinic Antagonists
The affinity of an antagonist for its receptor is a key determinant of its potency. The following table summarizes the equilibrium dissociation constants (pKi) of Hyoscine Butylbromide, Scopolamine, and Atropine for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a higher binding affinity.
| Antagonist | pKi for M1 | pKi for M2 | pKi for M3 | pKi for M4 | pKi for M5 |
| Hyoscine Butylbromide | 8.80 | 9.15 | 9.22 | 8.93 | 8.85 |
| Scopolamine | 9.10 | 9.40 | 9.30 | 9.10 | 9.00 |
| Atropine | 9.00 | 9.10 | 9.20 | 9.00 | 8.90 |
Data compiled from various sources.
As the data indicates, Hyoscine Butylbromide exhibits high affinity for all five muscarinic receptor subtypes, with a slightly higher affinity for the M2 and M3 subtypes. Its binding profile is comparable to that of the well-characterized non-selective muscarinic antagonists, scopolamine and atropine.
Experimental Protocols for Functional Validation
A cornerstone in the functional validation of a competitive antagonist is the Schild analysis, which is performed using isolated organ bath experiments. This method allows for the determination of the antagonist's pA2 value, a measure of its potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Protocol: Determination of pA2 Value of Hyoscine Butylbromide in Isolated Guinea Pig Ileum
This protocol describes the functional characterization of Hyoscine Butylbromide as a competitive antagonist at muscarinic receptors in the guinea pig ileum, a classic smooth muscle preparation rich in M2 and M3 muscarinic receptors.
1. Tissue Preparation:
- A male guinea pig (250-350 g) is euthanized by cervical dislocation.
- The abdomen is opened, and a segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The lumen of the ileum segment is flushed with Krebs-Henseleit solution to remove its contents.
- Segments of approximately 2 cm in length are cut and mounted vertically in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
- One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
- The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.
2. Experimental Procedure:
- Agonist Concentration-Response Curve (Control):
- A cumulative concentration-response curve for the agonist (e.g., carbachol) is generated by adding increasing concentrations of carbachol to the organ bath in a stepwise manner (e.g., 1 nM to 100 µM).
- The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.
- After the maximum response is achieved, the tissue is washed repeatedly with fresh Krebs-Henseleit solution to restore the baseline tension.
- Antagonist Incubation:
- A specific concentration of Hyoscine Butylbromide (e.g., 1 nM) is added to the organ bath.
- The tissue is incubated with HBB for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
- Agonist Concentration-Response Curve in the Presence of Antagonist:
- In the continued presence of HBB, a second cumulative concentration-response curve for carbachol is generated.
- This procedure is repeated with increasing concentrations of HBB (e.g., 3 nM, 10 nM, 30 nM).
- Data Analysis (Schild Plot):
- The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a certain response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
- A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[HBB]) on the x-axis.
- A linear regression is performed on the data points. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the muscarinic signaling pathway and the experimental workflow for validating the antimuscarinic effects of Hyoscine Butylbromide.
Caption: Muscarinic signaling pathway in smooth muscle and the inhibitory action of Hyoscine Butylbromide.
Caption: Experimental workflow for determining the pA2 value of Hyoscine Butylbromide using Schild analysis.
Conclusion
The experimental data and methodologies presented in this guide validate the antimuscarinic effects of Hyoscine Butylbromide. Its high affinity for all muscarinic receptor subtypes, comparable to that of atropine and scopolamine, underscores its potent antagonist properties. The functional assays, particularly the Schild plot analysis, provide a robust framework for quantifying its competitive antagonism and confirming its mechanism of action at the tissue level. This comprehensive understanding of HBB's pharmacological profile is essential for its continued clinical application and for the development of novel antimuscarinic agents.
A Comparative Cross-Validation of Metamizole's Analgesic Effects in Diverse Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of metamizole (dipyrone) across various well-established preclinical pain models. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel analgesics and for professionals in the field of drug development.
Introduction to Metamizole
Metamizole is a non-opioid analgesic and antipyretic agent with additional spasmolytic properties.[1] Although its use is restricted in some countries due to the risk of agranulocytosis, it remains a widely used medication for the management of moderate to severe pain in many parts of the world.[1][2] Metamizole is a prodrug, rapidly hydrolyzed to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), which are responsible for its therapeutic effects.[1][3]
Mechanism of Action
The analgesic mechanism of metamizole is complex and multifactorial, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its action is mediated by its active metabolites, MAA and AA, and involves both central and peripheral pathways.[1][3] Key aspects of its mechanism include:
-
Cyclooxygenase (COX) Inhibition: Metamizole's metabolites inhibit COX-1 and COX-2, enzymes crucial for prostaglandin synthesis. This inhibition is considered weaker than that of classical NSAIDs, which may contribute to a more favorable gastrointestinal safety profile.[3][4] Some evidence also points to the inhibition of a central nervous system-specific isoform, COX-3.[5]
-
Endocannabinoid System Modulation: The active metabolites of metamizole can be converted to fatty acid amide hydrolase (FAAH) substrates, leading to the formation of compounds that activate cannabinoid receptor type 1 (CB1), contributing to its analgesic effects.[5]
-
Opioidergic System Activation: Metamizole's analgesic properties are also linked to the activation of the endogenous opioid system.[5]
-
TRPA1 Channel Blockade: Metamizole has been shown to block the TRPA1 ion channel, which is involved in nociceptive signaling.
The intricate interplay of these pathways underscores the unique analgesic profile of metamizole.
Comparative Analgesic Efficacy in Preclinical Models
The analgesic properties of metamizole have been evaluated in various animal models of pain, each designed to mimic different aspects of clinical pain.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid. It is particularly sensitive to peripherally acting analgesics.
Table 1: Efficacy of Metamizole in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Writhing | ED₅₀ (mg/kg) | Reference |
| Metamizole | 31 - 1000 | Dose-dependent | 118 ± 50 | [6] |
Hot Plate Test
The hot plate test measures the response latency to a thermal stimulus, reflecting a supraspinal mechanism of analgesia. It is effective for evaluating centrally acting analgesics.
Table 2: Efficacy of Metamizole and Comparators in the Hot Plate Test
| Compound | Dose (mg/kg) | Animal Model | Latency (seconds) | Comments | Reference |
| Metamizole | N/A | Rat/Mouse | Data not specified | Effective in increasing latency | [7] |
| Diclofenac | N/A | Rat/Mouse | Data not specified | Shows antinociceptive effect | [7] |
| Ketoprofen | N/A | Rat/Mouse | Data not specified | Shows antinociceptive effect | [7] |
Note: Specific latency times for direct comparisons were not available in the searched literature.
Formalin Test
The formalin test induces a biphasic pain response: an early, neurogenic phase followed by a late, inflammatory phase. This model allows for the differentiation between analgesic effects on acute and inflammatory pain.
Table 3: Efficacy of Metamizole in the Formalin Test in Mice
| Compound | Dose (mg/kg, i.p.) | Effect on Phase 1 (Neurogenic) | Effect on Phase 2 (Inflammatory) | Reference |
| Metamizole | Dose-dependent | Antinociceptive | Antinociceptive | [8] |
Carrageenan-Induced Hyperalgesia
This model induces inflammation and hyperalgesia, allowing for the assessment of anti-inflammatory and analgesic effects.
Table 4: Comparative Efficacy of Metamizole and Paracetamol in Carrageenan-Induced Pain in Rats
| Compound | Dose (mg/kg) | % Pain Reduction (1st Hour) | % Pain Reduction (3rd Hour) | Reference |
| Metamizole | 250 | 72.3% | 65.8% | [3][9] |
| Metamizole | 500 | 86.1% | 71.4% | [3][9] |
| Paracetamol | 250 | 52.8% | 28.6% | [3][9] |
| Paracetamol | 500 | 69.4% | 25.8% | [3][9] |
The data indicates that metamizole demonstrates superior analgesic efficacy compared to paracetamol in this inflammatory pain model.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
General Experimental Workflow
Acetic Acid-Induced Writhing Test Protocol
-
Animals: Swiss albino mice (20-25 g).[10]
-
Procedure:
-
Animals are divided into control, standard (e.g., Diclofenac), and test groups.
-
Test compounds or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% - 1% solution of acetic acid is injected i.p. (typically 10 mL/kg).[5][10]
-
Immediately following the injection, the number of abdominal constrictions (writhes) is counted for a defined period (e.g., 15-20 minutes).[11][12]
-
-
Endpoint: The number of writhes is recorded, and the percentage inhibition of writhing is calculated relative to the control group.
Hot Plate Test Protocol
-
Animals: Mice or rats.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]
-
Procedure:
-
The baseline latency to a pain response (paw licking or jumping) is determined for each animal before drug administration.
-
Animals are administered the test compound, standard, or vehicle.
-
At specific time points after administration, the animals are placed on the hot plate, and the latency to the pain response is recorded.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
-
Endpoint: The increase in reaction time (latency) compared to baseline is measured.
Formalin Test Protocol
-
Animals: Mice or rats.[9]
-
Procedure:
-
Animals are pre-treated with the test compound, standard, or vehicle.
-
A small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[9]
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Endpoint: The duration of licking/biting in each phase is quantified to assess the drug's effect on both types of pain.
Conclusion
Metamizole demonstrates potent analgesic effects across a range of preclinical models, targeting both visceral, thermal, and inflammatory pain. Its efficacy is often comparable or superior to other non-opioid analgesics like paracetamol, particularly in models of inflammatory pain.[3] The complex mechanism of action, involving COX inhibition and modulation of the endocannabinoid and opioidergic systems, provides a basis for its strong analgesic properties. The experimental models and protocols detailed in this guide offer a framework for the continued investigation and cross-validation of metamizole and other novel analgesic compounds. Further head-to-head studies with a broader range of NSAIDs, providing detailed quantitative data, would be beneficial for a more complete comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of metamizole and paracetamol effects on colonic anastomosis and fibroblast activities in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrointestinal tolerability of metamizol, acetaminophen, and diclofenac in subchronic treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metamizole and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]
- 6. researchgate.net [researchgate.net]
- 7. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 8. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Hyoscine Butylbromide and Dicyclomine Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of two commonly used antispasmodic agents: Hyoscine Butylbromide and Dicyclomine. This analysis is supported by experimental data to delineate their pharmacological profiles.
Both Hyoscine Butylbromide and Dicyclomine are antagonists of muscarinic acetylcholine receptors, which are instrumental in mediating smooth muscle contraction. Their efficacy in alleviating smooth muscle spasms is primarily attributed to their ability to block these receptors, particularly the M3 subtype, in the gastrointestinal tract. However, their potency and mechanism of antagonism exhibit notable differences in in vitro settings.
Quantitative Comparison of Efficacy
A key measure of the efficacy of a competitive antagonist is its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to elicit the same response. A higher pA2 value indicates a greater potency of the antagonist. In a comparative study utilizing isolated guinea pig ileum, the pA2 values for Hyoscine and Dicyclomine were determined against acetylcholine-induced contractions.
| Compound | pA2 Value (Guinea Pig Ileum) | Type of Antagonism |
| Hyoscine | 9.46 ± 0.05 | Competitive[1] |
| Dicyclomine | 9.39 ± 0.12 | Non-competitive[1] |
Mechanism of Action and Signaling Pathway
Hyoscine Butylbromide and Dicyclomine exert their effects by competitively and non-competitively, respectively, blocking the M3 muscarinic acetylcholine receptor on smooth muscle cells.[1] The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, typically initiates a signaling cascade that leads to smooth muscle contraction. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the elevated Ca2+ levels, along with DAG, activate protein kinase C (PKC). This cascade culminates in the phosphorylation of myosin light chain, leading to muscle contraction. By blocking the M3 receptor, both drugs inhibit this signaling pathway, resulting in smooth muscle relaxation.
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction and its Inhibition by Hyoscine Butylbromide and Dicyclomine.
Experimental Protocols
The following is a generalized protocol for the in vitro comparison of Hyoscine Butylbromide and Dicyclomine on isolated guinea pig ileum, based on established methodologies.[1]
1. Tissue Preparation:
-
A male guinea pig (400-600g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is excised and placed in a petri dish containing Tyrode's solution.[4]
-
The ileum is cleaned of mesenteric attachments and the lumen is gently flushed with Tyrode's solution.
-
A 2-3 cm segment of the ileum is isolated for mounting in an organ bath.
2. Organ Bath Setup:
-
The isolated ileum segment is suspended in a 15-20 ml organ bath containing Tyrode's solution.[5]
-
The solution is maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[4]
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with the Tyrode's solution being changed every 15 minutes.[5]
3. Experimental Procedure (Schild Plot Analysis for pA2 Determination):
-
A cumulative concentration-response curve for acetylcholine (agonist) is established by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
The tissue is then washed repeatedly with Tyrode's solution to return to baseline.
-
The tissue is incubated with a known concentration of the antagonist (Hyoscine Butylbromide or Dicyclomine) for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.
-
This process is repeated with at least three different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.[6][7][8][9]
4. Data Analysis:
-
The contractile responses are measured as the change in tension from the baseline.
-
The pA2 values for Hyoscine Butylbromide and Dicyclomine are calculated and compared.
-
The slope of the Schild plot is also determined. A slope not significantly different from unity is indicative of competitive antagonism, while a slope that deviates from unity suggests non-competitive antagonism.[1]
Caption: Experimental Workflow for the In Vitro Comparison of Hyoscine Butylbromide and Dicyclomine.
Conclusion
In vitro evidence suggests that both Hyoscine Butylbromide and Dicyclomine are potent antagonists of muscarinic receptors in smooth muscle tissue. Based on pA2 values from a direct comparative study on guinea pig ileum, Hyoscine demonstrates slightly higher potency as a competitive antagonist compared to Dicyclomine, which acts as a non-competitive antagonist in this tissue.[1] This distinction in the mode of antagonism is a critical differentiator in their pharmacological profiles. The provided experimental protocols offer a framework for the reproducible in vitro evaluation of these and other antispasmodic compounds. This information is valuable for researchers in the fields of pharmacology and drug development for gastrointestinal disorders.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Metamizole vs. Classical NSAIDs: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) inhibitory profiles of metamizole and classical non-steroidal anti-inflammatory drugs (NSAIDs). By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] Classical NSAIDs, such as ibuprofen and diclofenac, typically inhibit both COX-1 and COX-2 to varying degrees. Their therapeutic effects are largely attributed to COX-2 inhibition, while the undesirable side effects, like gastrointestinal issues, are often linked to the inhibition of COX-1.[2]
Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent. It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and, to a lesser extent, 4-aminoantipyrine (4-AA).[3] The precise mechanism of action of metamizole is still under investigation, but it is known to involve the inhibition of COX enzymes.[3][4] Some studies also suggest a potential role for COX-3, a splice variant of COX-1, in the central analgesic effect of metamizole.[5] This guide focuses on the comparative inhibitory effects of metamizole's active metabolites and classical NSAIDs on COX-1 and COX-2.
Comparative Analysis of COX Inhibition
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for metamizole's active metabolites and several classical NSAIDs against COX-1 and COX-2. A lower IC50 value indicates a higher inhibitory potency. The COX-1/COX-2 IC50 ratio is also provided as an indicator of COX-2 selectivity; a higher ratio suggests greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Assay System | Reference |
| Metamizole Metabolites | |||||
| 4-Methylaminoantipyrine (4-MAA) | ~486 - 1730 | ~12 - 21 | ~23 - 144 | Intact Human/Bovine Cells | [4] |
| 4-Aminoantipyrine (4-AA) | Data not consistently reported | Data not consistently reported | - | - | - |
| Classical NSAIDs | |||||
| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes | [1] |
| Aspirin | 1.6 | 6.6 | 0.24 | Human Whole Blood (modified) | [6] |
| Naproxen | 0.6 | 1.2 | 0.5 | Human Whole Blood (modified) | [6] |
| Piroxicam | 47 | 25 | 1.9 | Human Peripheral Monocytes | [1] |
| COX-2 Selective Inhibitor | |||||
| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes | [1] |
Note: IC50 values can vary depending on the experimental conditions and assay system used.
Experimental Protocols
The following is a detailed methodology for a common in vitro experiment to determine the COX inhibitory activity of a compound.
In Vitro Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (Metamizole metabolites, NSAIDs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Assay Buffer, Hemin, and enzymes as per the manufacturer's instructions.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions.
-
Prepare a working solution of arachidonic acid.
-
Prepare a working solution of TMPD immediately before use and protect it from light.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank: Assay Buffer.
-
100% Initial Activity (Control): Assay Buffer, Hemin solution, and enzyme solution (either COX-1 or COX-2).
-
Inhibitor Wells: Assay Buffer, Hemin solution, enzyme solution (either COX-1 or COX-2), and the test compound dilution.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To all wells, add the TMPD working solution.
-
Initiate the enzymatic reaction by adding the arachidonic acid working solution to all wells.
-
Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[7][8] The reading should be taken at a fixed time point (e.g., 2 minutes) after initiating the reaction.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
Caption: COX signaling pathway and points of inhibition.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow of an in vitro COX inhibition assay.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
In Vivo Showdown: Spaslar® (Hyoscine Butylbromide) vs. Competing Antispasmodic Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vivo comparison of Spaslar® (active ingredient: hyoscine butylbromide) with other prominent antispasmodic agents. The following sections present quantitative data from preclinical studies, outline detailed experimental protocols, and visualize key signaling pathways to offer an objective assessment of their comparative performance.
Mechanism of Action: An Overview
Hyoscine butylbromide, the active component of this compound®, is a quaternary ammonium derivative of scopolamine. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells, particularly in the gastrointestinal (GI) tract.[1][2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating GI smooth muscle contraction.[3] By blocking the M2 and M3 muscarinic receptor subtypes, hyoscine butylbromide inhibits the binding of acetylcholine, leading to smooth muscle relaxation and a reduction in spasms.[1][4] Due to its chemical structure, it has low systemic absorption and does not readily cross the blood-brain barrier, resulting in a localized effect on the gut with a favorable side-effect profile compared to other anticholinergics like atropine.
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to muscarinic receptors on a gastrointestinal smooth muscle cell, leading to contraction. Antispasmodic agents like hyoscine butylbromide act by blocking these receptors.
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparisons of hyoscine butylbromide with other synthetic antispasmodics are limited in publicly available literature. However, the castor oil-induced diarrhea model in rats is a well-established method for evaluating the antispasmodic and antimotility effects of various compounds. The data presented below is synthesized from studies utilizing this model to provide a comparative perspective.
| Agent | Dose | Animal Model | Key Findings |
| Hyoscine Butylbromide | Data not available in direct comparison | Rat | Expected to reduce intestinal transit and delay the onset of diarrhea. |
| Atropine | 0.1 mg/kg | Rat | Significant reduction in intestinal motility in the charcoal meal test.[5] |
| Loperamide | 2-3 mg/kg | Rat | Significant delay in the onset of diarrhea and reduction in the frequency and weight of fecal matter.[5][6] |
| Dicyclomine | Data not available in this specific model | - | Clinical data suggests efficacy in irritable bowel syndrome (IBS), possibly due to better systemic absorption and a dual mechanism of action.[1] |
Note: The absence of directly comparable quantitative data for hyoscine butylbromide in this specific widely-used model highlights a gap in the existing research literature.
Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This in vivo model is frequently used to assess the antidiarrheal and antispasmodic properties of test compounds.[2][7]
Objective: To evaluate the ability of a test compound to delay the onset of diarrhea and reduce the frequency of defecation induced by castor oil.
Materials:
-
Wistar rats (150-250g)
-
Castor oil
-
Test compounds (e.g., Hyoscine Butylbromide, Atropine)
-
Standard drug (e.g., Loperamide)
-
Vehicle (e.g., 1% tragacanth suspension)
-
Metabolic cages with filter paper-lined floors
Procedure:
-
Animals are fasted for 18-24 hours prior to the experiment, with free access to water.
-
Rats are divided into control and test groups (n=6 per group).
-
The control group receives the vehicle orally.
-
The standard group receives a known antidiarrheal agent like loperamide (e.g., 2 mg/kg, p.o.).
-
Test groups are administered with varying doses of the test compounds (e.g., hyoscine butylbromide, atropine) orally.
-
After 60 minutes, all animals are challenged with 1 ml of castor oil orally.
-
Each animal is then housed individually in a metabolic cage.
-
The time of onset of the first diarrheal stool is recorded.
-
The total number and weight of both wet and dry stools are monitored for a period of 4 hours.
-
The percentage inhibition of defecation is calculated for each group compared to the control group.
Intestinal Transit (Charcoal Meal) Test in Rats
This model is used to specifically measure the effect of a substance on gastrointestinal motility.[5][8]
Objective: To determine the effect of a test compound on the propulsion of a charcoal meal through the small intestine.
Procedure:
-
Animals are fasted and grouped as described in the castor oil model.
-
After 60 minutes of treatment with the vehicle, standard (e.g., atropine 0.1 mg/kg), or test compound, each rat is given 1 ml of a 10% activated charcoal suspension in 5% gum acacia orally.
-
After a set period (e.g., 30-60 minutes), the animals are euthanized.
-
The abdomen is opened, and the small intestine is carefully removed, from the pylorus to the cecum.
-
The total length of the intestine is measured.
-
The distance traveled by the charcoal meal from the pylorus is also measured.
-
The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of intestine) x 100.
-
The percentage inhibition of transit is calculated by comparing the test groups to the control group.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of antispasmodic agents using the castor oil-induced diarrhea and charcoal meal test models.
Conclusion
References
- 1. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 7. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
Unraveling Metamizole's Enigmatic Mechanism: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metamizole's mechanism of action against other analgesics, supported by experimental data from genetic knockout models. We delve into the current understanding of its multifaceted pathways, presenting evidence that both validates and challenges long-standing hypotheses.
Metamizole (also known as dipyrone) is a potent non-opioid analgesic and antipyretic agent with a complex and not fully elucidated mechanism of action. Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its potent central analgesic effects are thought to arise from a combination of pathways, including cyclooxygenase (COX) inhibition, and modulation of the endogenous opioid and cannabinoid systems, as well as transient receptor potential (TRP) channels.[1] Genetic knockout models have been instrumental in dissecting these intricate mechanisms.
Deciphering the Pathways: Evidence from Knockout Studies
To validate the proposed mechanisms of metamizole, researchers have turned to genetic knockout (KO) mice, which lack specific genes encoding for target proteins. By comparing the drug's effects in these animals to their wild-type (WT) counterparts, the contribution of each target to the drug's overall pharmacological profile can be assessed.
The Role of Cyclooxygenase (COX)
Metamizole is considered an atypical NSAID, with suggestions that its primary action is the inhibition of COX-3, a variant of COX-1, predominantly found in the central nervous system (CNS).[1] This central inhibition is thought to explain its strong analgesic and antipyretic effects with fewer gastrointestinal side effects compared to traditional NSAIDs that target COX-1 and COX-2 systemically.[1]
Table 1: Comparison of Metamizole's Effects in Wild-Type vs. COX Knockout Models (Inferred)
| Target | Animal Model | Key Findings | Implication for Metamizole's Mechanism |
| COX-1 (and its splice variant COX-3) | COX-1 Knockout Mice (Paracetamol studies) | Attenuated antipyretic and hypothermic effects of paracetamol.[2][3] | Suggests a COX-1 variant in the CNS is a likely target for metamizole's central actions. |
| COX-2 | COX-2 Knockout Mice | Metamizole shows weak inhibition of COX-2.[4][5] | COX-2 inhibition is likely not the primary mechanism for its analgesic and antipyretic effects. |
Experimental Workflow for Validating COX Inhibition
Involvement of the Endogenous Opioid System
There is evidence to suggest that the analgesic effects of metamizole involve the activation of the endogenous opioid system. However, this activation appears to be indirect, as metamizole itself does not bind to opioid receptors.[6]
One study has indicated that the anti-hyperalgesic effect of 4-MAA, an active metabolite of metamizole, is dependent on the activation of the κ-opioid receptor. While direct genetic knockout studies for metamizole's effects on µ and δ-opioid receptors are lacking, the partial reversal of its analgesic effects by the general opioid antagonist naloxone supports the involvement of the opioid system.
Table 2: Comparison of Metamizole's Effects in Wild-Type vs. Opioid Receptor Knockout Models
| Target | Animal Model | Key Findings | Implication for Metamizole's Mechanism |
| µ-Opioid Receptor | µ-Opioid Receptor Knockout Mice | No direct studies with metamizole found. | The role of µ-opioid receptors in metamizole's primary analgesic effect remains to be clarified by genetic studies. |
| δ-Opioid Receptor | δ-Opioid Receptor Knockout Mice | No direct studies with metamizole found. | The contribution of δ-opioid receptors to metamizole's mechanism is yet to be determined through knockout models. |
| κ-Opioid Receptor | κ-Opioid Receptor Knockout Mice | Anti-hyperalgesic effect of a metamizole metabolite is suggested to be κ-opioid receptor-dependent. | Suggests a potential role for the κ-opioid system in mediating at least some of metamizole's analgesic properties. |
Proposed Opioid System Involvement
The Cannabinoid System and Beyond: TRP Channels
The involvement of the cannabinoid system in metamizole's mechanism has been a subject of investigation. While some studies using cannabinoid receptor antagonists have yielded conflicting results, genetic knockout models have provided clearer insights.
A key finding comes from studies on TRPA1 (Transient Receptor Potential Ankyrin 1) channels, which are involved in pain signaling. The analgesic effect of metamizole was found to be strongly reduced in TRPA1 knockout mice, indicating a critical role for this channel in its mechanism of action.
Conversely, studies in FAAH (Fatty Acid Amide Hydrolase) knockout mice have shown that the analgesic and other behavioral effects of metamizole are independent of this enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. This suggests that metamizole's interaction with the endocannabinoid system is not mediated through the modulation of anandamide levels by FAAH.
Table 3: Comparison of Metamizole's Effects in Wild-Type vs. TRP/Cannabinoid-Related Knockout Models
| Target | Animal Model | Key Findings | Implication for Metamizole's Mechanism |
| TRPA1 | TRPA1 Knockout Mice | Significantly reduced analgesic effect of metamizole. | TRPA1 channels are crucial for mediating metamizole's analgesic properties. |
| FAAH | FAAH Knockout Mice | Analgesic and behavioral effects of metamizole are not altered. | Metamizole's mechanism does not depend on the FAAH-mediated degradation of endocannabinoids. |
Metamizole's TRPA1-Mediated Analgesia
Comparison with Alternative Analgesics
Understanding metamizole's unique mechanistic profile is enhanced by comparing it to other commonly used analgesics.
Table 4: Mechanistic Comparison of Metamizole and Other Analgesics
| Drug Class | Primary Mechanism of Action | Key Differences from Metamizole |
| Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) | Peripheral inhibition of COX-1 and COX-2. | Metamizole has weaker peripheral COX inhibition and a stronger central analgesic effect. |
| Paracetamol (Acetaminophen) | Primarily central COX inhibition (likely COX-3). | Similar central mechanism, but metamizole may have additional significant contributions from opioid and TRP channel modulation. |
| Opioids (e.g., Morphine) | Direct agonism of opioid receptors (primarily µ). | Metamizole does not directly bind to opioid receptors but appears to indirectly activate the endogenous opioid system. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the cited types of studies.
Acetic Acid-Induced Writhing Test (Visceral Pain)
-
Animals: Male or female mice (e.g., Balb/c).[7]
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer metamizole or vehicle (e.g., saline) intraperitoneally (i.p.).[7]
-
After a pre-treatment time (e.g., 30 minutes), inject a 0.6% or 0.9% acetic acid solution i.p. to induce writhing (abdominal constrictions).[7]
-
Immediately place the mouse in an observation chamber and count the number of writhes over a set period (e.g., 20-30 minutes).[8]
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle group indicates an analgesic effect.
Hot Plate Test (Thermal Pain)
-
Animals: Male or female mice or rats.[7]
-
Procedure:
-
Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).[7]
-
Determine the baseline latency for each animal to a pain response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue injury.[7]
-
Administer metamizole or vehicle.
-
At various time points post-administration, place the animal back on the hot plate and measure the response latency.[7]
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus indicates analgesia.
Lipopolysaccharide (LPS)-Induced Fever Model
-
Animals: Male or female mice or rats.
-
Procedure:
-
Measure the baseline rectal temperature of the animals.
-
Administer metamizole or vehicle.
-
After a pre-treatment time, inject LPS (from E. coli) intraperitoneally to induce fever.
-
Monitor rectal temperature at regular intervals for several hours.
-
-
Endpoint: A reduction in the LPS-induced rise in body temperature compared to the vehicle group demonstrates an antipyretic effect.
Conclusion
Genetic knockout models have been invaluable in beginning to unravel the complex pharmacology of metamizole. The evidence strongly points to a multifactorial mechanism of action that distinguishes it from traditional NSAIDs and opioids. The critical role of TRPA1 channels in its analgesic effect is a significant finding. However, the precise contribution of COX-1/COX-3 and the specific opioid receptor subtypes requires further investigation with dedicated knockout studies. Future research utilizing these powerful genetic tools will be essential to fully elucidate the intricate pathways through which metamizole exerts its potent analgesic and antipyretic effects, paving the way for the development of more targeted and safer pain therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Loss of hypothermic and anti-pyretic action of paracetamol in cyclooxygenase-1 knockout mice is indicative of inhibition of cyclooxygenase-1 variant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 5. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse strain-specific habituation to oral metamizole administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step procedure for the disposal of a hypothetical laboratory chemical, "Spaslar," tailored for researchers, scientists, and drug development professionals. The principles and workflows outlined here are based on established safety protocols and regulatory guidelines for pharmaceutical and chemical waste management and can be adapted for various laboratory reagents by consulting their specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical being handled. The SDS provides essential information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat should be worn to protect from splashes.
-
Respiratory Protection: If the SDS indicates a risk of inhalation, use a fume hood and appropriate respiratory protection.
Step-by-Step Disposal Protocol for "this compound"
This protocol follows a logical sequence to ensure that the waste is correctly identified, segregated, and disposed of in accordance with general laboratory safety standards.
Step 1: Waste Identification and Characterization
The initial and most critical step is to determine the nature of the "this compound" waste. This will dictate the correct disposal pathway. Consult the SDS for "this compound" to answer the following questions:
-
Is it a hazardous waste? The SDS will specify if the chemical is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Is it a biohazardous waste? If "this compound" has been in contact with biological materials (e.g., cell cultures, infectious agents), it must be treated as biohazardous waste.[3]
-
Is it a sharp? Any items that can puncture or cut, such as needles, syringes, or broken glass contaminated with "this compound," are considered sharps waste.[3][4][5][6]
-
Is it a non-hazardous waste? If the SDS confirms that "this compound" is not hazardous and it has not been contaminated with any hazardous materials, it may be eligible for a non-hazardous waste stream.
Step 2: Segregation of Waste
Proper segregation at the source is essential to prevent accidental mixing of incompatible chemicals and to ensure cost-effective and compliant disposal.
-
Hazardous Chemical Waste: Keep "this compound" waste separate from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Biohazardous Waste: Segregate "this compound"-contaminated biohazardous waste from other waste types.
-
Sharps Waste: Immediately place all "this compound"-contaminated sharps into a designated, puncture-resistant sharps container.[4][5][6]
Step 3: Containment and Labeling
Proper containment and labeling prevent spills and ensure that the waste is clearly identified for disposal personnel.
-
Containers: Use only approved, leak-proof, and chemically compatible containers for "this compound" waste. Hazardous waste containers are often color-coded, with black typically used for RCRA hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the specific hazards (e.g., flammable, corrosive, toxic).
Step 4: Storage and Disposal
-
Storage: Store "this compound" waste in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office. Do not pour "this compound" waste down the drain unless explicitly permitted by your institution and local regulations for non-hazardous substances.[2][7]
Quantitative Data Summary for Laboratory Waste
The following table summarizes the general categories of laboratory waste and their corresponding disposal containers and methods.
| Waste Category | Container Type | Disposal Method |
| Hazardous Chemical Waste | Labeled, sealed, chemically compatible container | Collection by institutional EHS for incineration or other approved treatment.[2][8] |
| Biohazardous Waste | Labeled, red biohazard bag or container | Autoclaving followed by disposal as regulated medical waste. |
| Sharps Waste | Puncture-resistant, leak-proof sharps container | Collection by a licensed medical waste vendor for treatment and disposal.[4][5] |
| Non-Hazardous Waste | General laboratory waste container | Disposal in the regular trash, if permitted by institutional policy. |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of "this compound."
Caption: Decision workflow for the proper disposal of "this compound."
By adhering to this structured approach, laboratories can ensure the safe and compliant disposal of chemical reagents, thereby protecting personnel and the environment. Always prioritize consulting the specific Safety Data Sheet and your institution's environmental health and safety guidelines.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Med Spa Waste Management: How to Safely Dispose of Sharps and Pharmaceuticals | Stericycle [stericycle.ca]
- 5. Effective Sharps Waste Management and Safe Needle Disposal Practices | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Spaslar (Hyoscine Butylbromide)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety protocols and logistical information for Spaslar, of which the active pharmaceutical ingredient is Hyoscine Butylbromide. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
Hyoscine Butylbromide is classified as harmful if swallowed.[1][2][3][4][5] It is essential to be aware of its potential health effects to implement appropriate safety measures.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7]
-
P264: Wash hands and any exposed skin thoroughly after handling.[3][4][7][8][9]
-
P270: Do not eat, drink or smoke when using this product.[3][5][7][8][9]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5][6][8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][7][8][9]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[9] |
| Hand Protection | Compatible chemical-resistant gloves | The exact breakthrough time has to be found out by the manufacturer of the protective gloves and has to be observed. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes | Wear appropriate protective clothing to minimize contact with skin.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][9][10] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[9][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[8][9][10] |
Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[7][9]
-
Keep out of the reach of children.[8]
-
Store at room temperature, away from direct light and heat.[11]
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, national, and international regulations.
-
Unused Product: Dispose of contents/container to an approved waste disposal plant.[3][8][9] Do not dispose of together with household garbage.[3] Do not allow the product to reach the sewage system.[3]
-
Contaminated Packaging: Dispose of as unused product.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 149-64-4[2] |
| Molecular Formula | C21H30BrNO4[9] |
| Molecular Weight | 440.37 g/mol [9] |
| Melting Point | 139-141 °C[3] |
| Solubility | Information not available |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Hyoscine Butylbromide in a laboratory setting.
Caption: Workflow for Safe Handling of Hyoscine Butylbromide.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. fishersci.com [fishersci.com]
- 3. prisminltd.com [prisminltd.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Scopolamine butylbromide|149-64-4|MSDS [dcchemicals.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. chemdmart.com [chemdmart.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. abmole.com [abmole.com]
- 11. Spasler-P 5mg/5ml Syp.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
